KRAS G12C inhibitor 59
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C32H39F6N7O5 |
|---|---|
Poids moléculaire |
715.7 g/mol |
Nom IUPAC |
2-[(2S)-4-[(7S)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile;dihydrate |
InChI |
InChI=1S/C32H35F6N7O3.2H2O/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31;;/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3;2*1H2/t19-,20+,24+,31+;;/m1../s1 |
Clé InChI |
AOJAYETXIQKLPX-KTINEONYSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1C(F)(F)F)[C@@H]2CC3=C(CO2)C(=NC(=N3)OC[C@@]45CCCN4C[C@@H](C5)F)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F)F)N.O.O |
SMILES canonique |
CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N.O.O |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Action of KRAS G12C Inhibitors: A Technical Guide Featuring Sotorasib (AMG 510)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous human cancers. The specific mutation at codon 12, resulting in a glycine (B1666218) to cysteine substitution (G12C), renders the KRAS protein constitutively active, leading to uncontrolled cell proliferation and survival. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of known allosteric binding pockets. The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant has led to the development of a new class of targeted covalent inhibitors.
This technical guide provides an in-depth exploration of the mechanism of action of KRAS G12C inhibitors, with a specific focus on Sotorasib (AMG 510), the first FDA-approved inhibitor for this target.[1][2] We will delve into its binding kinetics, impact on downstream signaling, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Covalent Inhibition of the Inactive State
Sotorasib and other KRAS G12C inhibitors employ a targeted covalent mechanism.[1][3][4] They are designed to specifically and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS protein.[1][4] A key feature of this mechanism is that these inhibitors preferentially bind to KRAS G12C when it is in its inactive, GDP-bound state.[1][3][4] This covalent binding locks the KRAS G12C protein in this inactive conformation, preventing it from cycling to its active, GTP-bound state.[1][3][4][5] By trapping the protein in an inactive form, the inhibitor effectively shuts down the aberrant downstream signaling that drives cancer cell growth and proliferation.[1][3][4][5]
The binding occurs in a pocket located in the switch-II region of the protein, which is accessible in the GDP-bound state.[1][3] This specificity for the inactive state is crucial to their mechanism and efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data for Sotorasib (AMG 510) from various preclinical studies.
| Biochemical Assays | Metric | Value | Conditions |
| KRAS G12C Inhibition | IC50 | 90 nM | Cell-free SOS1-catalyzed nucleotide exchange assay |
| p-ERK Inhibition | IC50 | 68 nM | Cell-based phospho-ERK1/2 immunoassay |
| Cell-Based Assays | Cell Line | Metric | Value |
| Cell Viability | MIA PaCa-2 (Pancreatic) | IC50 | 3 nM |
| Cell Viability | H358 (NSCLC) | IC50 | 7 nM |
| Cell Viability | H2122 (NSCLC) | IC50 | 6 nM |
| In Vivo Efficacy (Mouse Xenograft Models) | Model | Dose | Response |
| MIA PaCa-2 | 100 mg/kg, daily | Tumor regression | |
| H358 | 100 mg/kg, daily | Tumor regression |
Signaling Pathways
KRAS G12C constitutively activates downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation. Sotorasib, by inhibiting KRAS G12C, leads to the suppression of these pathways.
Caption: KRAS G12C signaling pathway and the inhibitory action of Sotorasib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize KRAS G12C inhibitors.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2, H358) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of the KRAS G12C inhibitor in culture medium. Replace the existing medium with the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-ERK (p-ERK)
Objective: To assess the inhibition of downstream KRAS signaling by measuring the levels of phosphorylated ERK.
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the KRAS G12C inhibitor for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK levels to total ERK and the loading control.
Caption: A simplified workflow for Western Blot analysis.
Logical Relationships in the Mechanism of Action
The mechanism of action of Sotorasib can be broken down into a logical sequence of events leading to its anti-cancer effects.
Caption: Logical flow of Sotorasib's mechanism of action.
Conclusion
The development of covalent KRAS G12C inhibitors like Sotorasib marks a significant milestone in oncology, transforming a previously intractable target into a druggable one. Their mechanism, centered on the specific covalent modification of the mutant cysteine in the inactive GDP-bound state, provides a powerful and selective means to inhibit oncogenic signaling. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working to further understand and build upon this therapeutic breakthrough.
References
- 1. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 5. pharmacytimes.com [pharmacytimes.com]
Unveiling the Discovery and Synthesis of KRAS G12C Inhibitor 59: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, synthesis, and preliminary characterization of a novel covalent inhibitor of KRAS G12C, designated as inhibitor 59 (also referred to as compound II in associated patent literature). This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the pursuit of targeted cancer therapies.
Introduction to KRAS G12C as a Therapeutic Target
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a pivotal signaling molecule that, in its mutated form, is a driver in numerous human cancers. The specific G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, renders the protein constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways. The presence of a reactive cysteine residue in the G12C mutant has enabled the development of a new class of covalent inhibitors that specifically and irreversibly bind to this mutant, locking the protein in an inactive state.
Discovery of KRAS G12C Inhibitor 59
This compound is a pyrimidine-based heterocyclic compound identified for its potential anticancer effects. Its discovery is detailed in the patent application WO2023036282A1, which describes a series of novel compounds designed to target the G12C mutant of KRAS. The general structure of these inhibitors features a core heterocyclic system designed for optimal interaction with the switch-II pocket of the KRAS G12C protein.
Synthesis of this compound (Compound II)
The synthesis of this compound is a multi-step process involving the construction of a complex heterocyclic scaffold. The detailed synthetic route, as outlined in the patent literature, is a key aspect of its discovery and development.
Experimental Protocol: Synthesis of this compound
Materials:
-
Starting materials and reagents as described in patent WO2023036282A1.
-
Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)).
-
Inert gas atmosphere (e.g., Nitrogen or Argon).
-
Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus, recrystallization vessels).
Procedure:
The synthesis of the pyrimidine (B1678525) heterocyclic core and its subsequent elaboration to yield inhibitor 59 involves several key chemical transformations. A generalized workflow is depicted below. The specific reagents, reaction conditions (temperature, time), and purification methods for each step are detailed within the examples section of the patent document WO2023036282A1.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Synthesis (Illustrative):
-
Formation of the Core Scaffold: A substituted pyrimidine precursor is reacted with an appropriate amine component under conditions that facilitate a nucleophilic aromatic substitution or a similar coupling reaction to form the core heterocyclic scaffold (Intermediate 1).
-
Introduction of Side Chains: Intermediate 1 is then coupled with a second key building block (Reagent C) through a suitable cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to introduce the necessary side chains for binding to the KRAS G12C protein (Intermediate 2).
-
Final Acrylamide Installation: The final step involves the reaction of Intermediate 2 with acryloyl chloride or a related activated acrylic acid derivative to install the covalent warhead, yielding the final product, this compound.
-
Purification: The final compound is purified using standard techniques such as column chromatography and/or recrystallization to achieve high purity.
Note: For the exact, detailed, and reproducible experimental protocol, including stoichiometry, specific reagents, and reaction conditions, direct consultation of the 'Examples' section within patent WO2023036282A1 is mandatory.
Biological Activity and Characterization
The biological activity of this compound is a critical aspect of its profile. While comprehensive public data is limited, the patent documentation typically includes preliminary in vitro data demonstrating the compound's inhibitory potential.
Quantitative Data
The following table summarizes the key quantitative data for this compound and related compounds as would be typically presented in discovery documentation.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Inhibitor 59 | KRAS G12C | Biochemical Assay | Data not publicly available | - | WO2023036282A1 |
| Inhibitor 59 | KRAS G12C | Cellular Proliferation | Data not publicly available | e.g., NCI-H358 | WO2023036282A1 |
Note: The specific IC50 values and other quantitative data for inhibitor 59 are contained within the patent document WO2023036282A1 and are not fully available in the public domain at this time. The table structure is provided as a template for organizing such data once obtained.
Experimental Protocols for Biological Assays
The evaluation of KRAS G12C inhibitors typically involves a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Experimental Protocol: KRAS G12C Biochemical Inhibitory Assay (Illustrative)
Objective: To determine the in vitro inhibitory activity of test compounds against the KRAS G12C protein.
Materials:
-
Recombinant human KRAS G12C protein.
-
Guanosine diphosphate (B83284) (GDP) and a non-hydrolyzable GTP analog (e.g., GTPγS).
-
A guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1.
-
A fluorescently labeled nucleotide or a detection system to measure nucleotide exchange.
-
Test compound (e.g., this compound).
-
Assay buffer and microplates.
Procedure:
-
Protein Preparation: Recombinant KRAS G12C is pre-loaded with GDP.
-
Compound Incubation: The GDP-loaded KRAS G12C is incubated with varying concentrations of the test compound for a defined period to allow for covalent bond formation.
-
Nucleotide Exchange Reaction: The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and a fluorescently labeled GTP analog.
-
Signal Detection: The rate of nucleotide exchange is monitored by measuring the change in fluorescence over time.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the rate of nucleotide exchange by 50%, is calculated from the dose-response curve.
Workflow for a KRAS G12C Biochemical Assay
Biochemical Properties of KRAS G12C Inhibitors: A Technical Guide
Disclaimer: Publicly available scientific literature and databases lack specific biochemical data for a compound designated "KRAS G12C inhibitor 59." Therefore, this technical guide provides a comprehensive overview of the core biochemical properties of the KRAS G12C inhibitor class, using data from well-characterized and clinically relevant examples such as sotorasib (B605408) (AMG-510) and adagrasib (MRTX849), as well as the pioneering tool compound ARS-853. This guide is intended for researchers, scientists, and drug development professionals.
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that acts as a molecular switch in crucial intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most prevalent drivers of human cancers. The G12C mutation, a substitution of glycine (B1666218) with cysteine at codon 12, diminishes the intrinsic and GAP-mediated GTP hydrolysis activity of the KRAS protein.[2] This leads to an accumulation of KRAS in its active, GTP-bound state, resulting in the continuous activation of downstream pro-growth signaling pathways.[3]
KRAS G12C inhibitors are a class of small molecules designed to specifically and covalently bind to the mutant cysteine residue at position 12. This irreversible binding locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby preventing downstream signaling and inhibiting cancer cell proliferation and survival.[1]
Quantitative Biochemical and Cellular Data
The following tables summarize key quantitative parameters for well-characterized KRAS G12C inhibitors, providing a comparative view of their potency and selectivity.
Table 1: Biochemical Potency and Binding Kinetics of Representative KRAS G12C Inhibitors
| Parameter | ARS-853 | Sotorasib (AMG-510) | Adagrasib (MRTX849) | Method |
| Binding Affinity (Kd) | 36.0 ± 0.7 μM | - | - | Stopped-flow Fluorescence Spectroscopy[4] |
| Second-order rate constant (kinact/Ki) | 76 M-1s-1 | - | - | Biochemical Assay[3] |
| Nucleotide Exchange Inhibition (IC50) | - | 8.88 nM | - | Biochemical Activity Assay[5] |
Table 2: Cellular Potency of Representative KRAS G12C Inhibitors
| Parameter | ARS-853 | Sotorasib (AMG-510) | Adagrasib (MRTX849) | Cell Line | Method |
| Cell Proliferation Inhibition (IC50) | ~2.5 μM | Varies (0.3-2534 nM) | Varies by cell line | Various KRAS G12C mutant cell lines | Cell Proliferation Assay[3][6] |
| pERK Inhibition (IC50) | - | - | 4.7 nM | MIAPACA2 | Western Blot |
Signaling Pathways and Mechanism of Action
KRAS G12C inhibitors exert their effect by modulating the intricate signaling network downstream of the KRAS protein.
KRAS G12C Downstream Signaling Pathways
Upon activation, KRAS G12C predominantly signals through the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, both of which are central to cell growth and survival.[7][8] KRAS G12C inhibitors block the activation of these cascades.
Mechanism of Covalent Inhibition
KRAS G12C inhibitors are designed to form an irreversible covalent bond with the thiol group of the cysteine residue at position 12. This modification occurs when the KRAS G12C protein is in its inactive, GDP-bound state, effectively trapping it and preventing its reactivation through nucleotide exchange.[9]
Experimental Protocols
The characterization of KRAS G12C inhibitors relies on a suite of biochemical and cell-based assays.[5][10]
Biochemical Assay: Nucleotide Exchange
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, a critical step for its activation.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the nucleotide exchange activity of KRAS G12C.
Methodology:
-
Protein and Reagent Preparation:
-
Recombinant human KRAS G12C protein is pre-loaded with a fluorescent GDP analog (e.g., mant-GDP or BODIPY-GDP).
-
A guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1, is used to catalyze the exchange reaction.
-
A non-fluorescent GTP analog is prepared in excess.
-
-
Inhibitor Incubation: The fluorescently-labeled KRAS G12C-GDP is incubated with varying concentrations of the test inhibitor.
-
Initiation of Exchange: The nucleotide exchange reaction is initiated by the addition of the GEF and the excess non-fluorescent GTP.
-
Detection: The displacement of the fluorescent GDP analog by the non-fluorescent GTP results in a decrease in fluorescence, which is monitored over time using a plate reader.
-
Data Analysis: The rate of nucleotide exchange is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell-Based Assay: Cell Proliferation
This assay determines the effect of a KRAS G12C inhibitor on the growth and viability of cancer cells harboring the G12C mutation.[6]
Objective: To determine the IC50 of an inhibitor on the proliferation of KRAS G12C-mutant cancer cells.
Methodology:
-
Cell Seeding: KRAS G12C-mutant cells (e.g., NCI-H358 or MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a serial dilution of the inhibitor for a specified period (typically 72 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the data is normalized to untreated controls. The IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Assay: Western Blot for Downstream Signaling
This assay is used to confirm that the inhibitor is engaging its target in a cellular context and blocking the downstream signaling cascade.
Objective: To measure the inhibition of ERK phosphorylation (a key downstream marker) in KRAS G12C-mutant cells treated with an inhibitor.
Methodology:
-
Cell Treatment: KRAS G12C-mutant cells are treated with various concentrations of the inhibitor for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control), followed by incubation with appropriate secondary antibodies.
-
Detection and Analysis: The protein bands are visualized, and their intensities are quantified. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Structural Analysis of KRAS G12C Inhibitor 59: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KRAS protein, a critical node in cellular signaling, has long been considered an "undruggable" target in oncology. The discovery of a druggable pocket in the G12C mutant of KRAS has led to the development of a new class of covalent inhibitors that have shown significant clinical promise. This technical guide provides a detailed structural and methodological analysis of a specific pyridopyrimidine-based KRAS G12C inhibitor, designated as compound 59. While a specific crystal structure for compound 59 is not publicly available, this document compiles available quantitative data, detailed synthetic protocols derived from patent literature, and standardized experimental workflows for the characterization of such inhibitors. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel KRAS G12C-targeted therapies.
Introduction to KRAS G12C and Covalent Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that acts as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, leading to constitutive activation of downstream pathways like the MAPK and PI3K/mTOR cascades, which in turn promote uncontrolled cell proliferation and survival.[1][2]
The KRAS G12C mutation, where a glycine (B1666218) residue at position 12 is replaced by a cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC).[1] This mutation introduces a reactive cysteine residue that has been successfully exploited for the development of covalent inhibitors. These inhibitors form an irreversible bond with the cysteine of KRAS G12C, locking the protein in its inactive, GDP-bound state and thereby blocking downstream oncogenic signaling.[3]
Quantitative Data for Inhibitor 59
Compound 59, also referred to as KRAS G12C inhibitor 43, is a potent inhibitor with a pyridopyrimidine scaffold.[4][5] Its biological activity has been characterized by its anti-proliferative and anti-migration effects in various cancer cell lines. The available quantitative data is summarized in the table below.
| Compound ID | Assay Type | Cell Line | Parameter | Value | Reference |
| Inhibitor 59 | Anti-proliferative | NCI-H358 (NSCLC) | IC50 | 0.001-1 µM | [4][5] |
| Inhibitor 59 | Anti-proliferative | A549 (NSCLC) | IC50 | >1 µM | [4][5] |
| Inhibitor 59 | Anti-proliferative | HCC | IC50 | >1 µM | [4][5] |
Note: At present, there is no publicly available data on the direct binding affinity (Kd or Ki) of inhibitor 59 to the KRAS G12C protein, nor is there a deposited crystal structure in the Protein Data Bank (PDB).
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of inhibitor 59 and for the cell-based assays used to determine its potency.
Synthesis of KRAS G12C Inhibitor 59
The synthesis of pyridopyrimidine-based KRAS G12C inhibitors, including compounds structurally related to inhibitor 59, is detailed in the patent literature.[4] The general synthetic scheme involves the construction of the core pyridopyrimidine scaffold followed by the introduction of the acrylamide (B121943) warhead, which is crucial for the covalent interaction with the target cysteine. A representative synthetic approach for a related tetrahydropyridopyrimidine core is outlined below.[6][7]
Scheme 1: General Synthesis of a Tetrahydropyridopyrimidine Core
-
Step 1: Buchwald-Hartwig Amination: A commercially available 4-chloro-N-Boc-tetrahydropyridopyrimidine is reacted with a substituted amine (e.g., Cbz-piperazine) in the presence of a palladium catalyst (e.g., Pd2(dba)3) and a phosphine (B1218219) ligand (e.g., BINAP) in a suitable solvent like DMA under microwave irradiation.
-
Step 2: Boc Deprotection: The tert-Butyloxycarbonyl (Boc) protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the free amine.
-
Step 3: Naphthyl Group Installation: The desired naphthyl moiety is introduced via another Buchwald-Hartwig amination reaction.
-
Step 4: Cbz Deprotection and Acryloylation: The Carboxybenzyl (Cbz) protecting group is removed by hydrogenation, and the resulting amine is then acylated with acryloyl chloride to install the reactive acrylamide warhead, yielding the final covalent inhibitor.[6]
Note: The precise, step-by-step synthesis for inhibitor 59 is detailed within the examples section of the patent WO2021139678A1.[4]
Cell-Based Proliferation Assay
The anti-proliferative activity of KRAS G12C inhibitors is commonly assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., NCI-H358, A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the inhibitor (e.g., inhibitor 59) or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Measurement: After incubation, the CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal is read using a plate reader. The data is normalized to the DMSO control, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using non-linear regression.
Visualization of Pathways and Workflows
KRAS G12C Signaling Pathway
The following diagram illustrates the central role of KRAS in downstream signaling and the mechanism of its inhibition.
Caption: KRAS G12C Signaling and Covalent Inhibition.
General Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for the discovery and characterization of a novel KRAS G12C inhibitor.
Caption: Workflow for KRAS G12C Inhibitor Characterization.
Conclusion
This compound represents a potent example of the ongoing efforts to target this once-elusive oncogene. While detailed structural information from X-ray crystallography is not yet in the public domain, the available data on its cellular activity, combined with the detailed synthetic protocols from patent literature, provide a strong foundation for further research. The methodologies and workflows presented in this guide are intended to aid researchers in the continued development and characterization of the next generation of KRAS G12C inhibitors, with the ultimate goal of improving outcomes for patients with KRAS G12C-mutant cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
In Vitro Activity of KRAS G12C Inhibitor 59: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of the KRAS G12C inhibitor designated as "inhibitor 59". Due to the identification of multiple compounds referred to as "inhibitor 59" in public domains, this document addresses the available data for each distinct molecule to ensure clarity and completeness. The primary focus is on the quantitative assessment of their inhibitory activities, detailed experimental methodologies, and the elucidation of their mechanism of action through signaling pathway diagrams.
Quantitative In Vitro Activity
The in vitro efficacy of KRAS G12C inhibitor 59 has been characterized through various biochemical and cell-based assays. The data presented below is a compilation from multiple sources, each referring to a distinct chemical entity as "inhibitor 59".
Compound 59 (from patent WO2021139678A1, also designated as inhibitor 43)
This compound has demonstrated potent and selective inhibition of KRAS G12C mutant cell lines.
| Assay Type | Cell Line | KRAS Genotype | Parameter | Value (µM) |
| Cell Proliferation | H358 | KRAS G12C | IC50 | 0.001 - 1 |
| Cell Proliferation | A549 | KRAS G12S | IC50 | >1 |
| Cell Proliferation | HCC | Not Specified | IC50 | >1 |
Table 1: In vitro cell proliferation inhibition by compound 59 (WO2021139678A1). Data indicates high potency against the KRAS G12C mutant cell line H358, with significantly lower activity against a KRAS G12S mutant line, suggesting selectivity. [cite: ]
ARS-1620 (also referred to as compound 59 in some literature)
ARS-1620 is a well-characterized covalent inhibitor of KRAS G12C. Extensive in vitro profiling has been conducted to determine its potency and mechanism of action.
| Assay Type | Cell Line | Parameter | Value (µM) |
| Cell Proliferation (2D) | H358 | IC50 | 0.4 |
| Cell Proliferation | H358 | IC50 | 0.12 |
| Cell Proliferation | Calu1 | IC50 | Moderate Sensitivity |
| Cell Proliferation | H1792 | IC50 | Resistant |
Table 2: In vitro cell proliferation inhibition by ARS-1620. The data shows varying sensitivity across different KRAS G12C mutant non-small cell lung cancer (NSCLC) cell lines.[1][2]
| Assay Type | Parameter | Value |
| RAS-GTP Binding Inhibition | IC50 | Not Specified |
| p-ERK Inhibition | IC50 | Not Specified |
| p-MEK Inhibition | IC50 | Not Specified |
| p-RSK Inhibition | IC50 | Not Specified |
| p-S6 Inhibition | IC50 | Not Specified |
| p-AKT Inhibition | IC50 | Not Specified |
Table 3: Inhibition of downstream signaling pathways by ARS-1620 in H358 cells. ARS-1620 effectively suppresses the MAPK and PI3K/AKT signaling cascades downstream of KRAS G12C.
Compound II (from patent WO2023036282A1, also designated as inhibitor 59)
As of the latest available information, specific quantitative in vitro activity data for "compound II" from patent WO2023036282A1 has not been publicly disclosed. This compound is described as a KRAS G12C inhibitor with anticancer effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of the presented data. The following are representative protocols for the key assays used to characterize KRAS G12C inhibitors.
Cell Proliferation Assay (e.g., MTS/MTT or CellTiter-Glo®)
This assay determines the concentration of the inhibitor required to inhibit cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cells (e.g., H358, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor (e.g., "compound 59" or ARS-1620) for a specified period (typically 72-96 hours).
-
Cell Viability Assessment: Add a viability reagent (e.g., MTS, MTT, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated control wells and calculate the IC50 values using a non-linear regression analysis.
Biochemical Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state by preventing the exchange for GTP.
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant KRAS G12C protein, a fluorescently labeled GTP analog (e.g., BODIPY-GTP), and a terbium-labeled anti-His tag antibody.
-
Inhibitor Incubation: In a 384-well plate, incubate the KRAS G12C protein with various concentrations of the test inhibitor to allow for covalent bond formation.
-
Nucleotide Exchange Reaction: Initiate the nucleotide exchange by adding the guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1, and the fluorescently labeled GTP.
-
Detection: After a defined incubation period, measure the time-resolved fluorescence energy transfer (TR-FRET) signal. A decrease in the FRET signal indicates inhibition of nucleotide exchange.
-
Data Analysis: Calculate the IC50 value based on the dose-response curve.
Western Blot Analysis of Downstream Signaling
This method assesses the inhibitor's effect on the phosphorylation status of key proteins in the KRAS downstream signaling pathways, such as p-ERK and p-AKT.
Protocol:
-
Cell Treatment and Lysis: Treat KRAS G12C mutant cells with the inhibitor for a specific duration. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Experimental Workflows
Visual representations of the biological pathways and experimental processes aid in understanding the inhibitor's mechanism and the methods used for its characterization.
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for In Vitro Characterization.
References
Delving into the Selectivity of KRAS G12C Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The advent of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in precision oncology. A crucial determinant of their therapeutic success and safety lies in their selectivity profile—the ability to potently inhibit the intended target while minimizing engagement with other proteins, thereby reducing the potential for off-target toxicities. This technical guide provides an in-depth examination of the selectivity profile of KRAS G12C inhibitors. As specific data for a compound designated "inhibitor 59" is not extensively available in public literature, this document will utilize sotorasib (B605408) (AMG 510), the first FDA-approved KRAS G12C inhibitor, as a representative agent to illustrate the principles and methodologies central to defining the selectivity of this class of drugs.
Quantitative Selectivity Profile
The selectivity of a KRAS G12C inhibitor is quantified by comparing its inhibitory activity against the KRAS G12C mutant to its activity against wild-type KRAS, other KRAS mutants, and a broad range of other proteins, particularly kinases. High selectivity is characterized by a significant potency difference between the on-target and off-target molecules.
Table 1: Biochemical Potency and Selectivity of Sotorasib (AMG 510)
| Target | Assay Type | Metric | Value | Reference |
| KRAS G12C | TR-FRET Nucleotide Exchange Assay | IC50 | 8.88 nM | [1] |
| KRAS (Wild-Type) | TR-FRET Nucleotide Exchange Assay | IC50 | >100 µM | [1] |
| KRAS G12D | TR-FRET Nucleotide Exchange Assay | IC50 | >100 µM | [1] |
| KRAS G12V | TR-FRET Nucleotide Exchange Assay | IC50 | >100 µM | [1] |
Key Observation: Sotorasib demonstrates a high degree of selectivity for the KRAS G12C mutant over the wild-type protein and other common KRAS mutants, with a potency difference of over 10,000-fold in biochemical assays.[1][2]
Table 2: Cellular Proliferation Inhibition in KRAS Mutant Cell Lines
| Cell Line | KRAS Mutation | IC50 (Proliferation) | Reference |
| MIA PaCa-2 | G12C | 7.0 ± 2.6 nM | [3] |
| NCI-H358 | G12C | 6.5 ± 2.3 nM | [3] |
| HPAF-II | G12D | 2766.0 ± 91.0 nM | [3] |
| BxPC-3 | WT | 3354.0 ± 96.5 nM | [3] |
Key Observation: The high biochemical selectivity translates to potent and selective inhibition of proliferation in cancer cell lines harboring the KRAS G12C mutation, with significantly less effect on cells with other KRAS mutations or wild-type KRAS.
Experimental Protocols
The determination of a KRAS G12C inhibitor's selectivity profile relies on a suite of robust biochemical and cell-based assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay
This biochemical assay is a primary method for determining the potency of inhibitors in blocking the exchange of GDP for GTP, a critical step in KRAS activation.[4]
-
Principle: The assay measures the binding of a fluorescently labeled GTP analog to KRAS G12C. Inhibition of this process by a compound results in a decreased FRET signal.[4]
-
Protocol Outline:
-
Recombinant KRAS G12C protein is incubated with the inhibitor at various concentrations.
-
A fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-GTP) and a FRET donor-labeled antibody that binds to the KRAS protein are added.[4]
-
The mixture is incubated to allow for nucleotide exchange and inhibitor binding.
-
The TR-FRET signal is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinase Selectivity Profiling
To assess off-target effects on the human kinome, broad kinase panels are utilized.
-
Principle: The ability of the test compound to compete with a known, immobilized ligand for binding to a large number of kinases is measured.[4]
-
Protocol Outline:
-
A library of recombinant human kinases is used.
-
Each kinase is incubated with an immobilized ligand and the test inhibitor at a fixed concentration (e.g., 10 µM).[4]
-
The amount of kinase bound to the immobilized ligand is quantified.
-
The percentage of inhibition is calculated for each kinase, providing a broad selectivity profile. Sotorasib has been shown to have a clean off-target profile in such screenings.[4]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Protocol Outline:
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures across the melting point of the target protein.
-
Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.[4]
-
The amount of soluble KRAS G12C at each temperature is quantified by Western blotting or other protein detection methods.[4]
-
A melting curve is generated, and the shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.
-
Visualizing Pathways and Workflows
KRAS Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical KRAS signaling pathway and the mechanism of action for a KRAS G12C inhibitor. These inhibitors covalently bind to the mutant cysteine in the switch-II pocket, locking KRAS G12C in an inactive, GDP-bound state and preventing its interaction with downstream effectors.[2][5]
Experimental Workflow for Selectivity Profiling
The logical flow for assessing the selectivity profile of a novel KRAS G12C inhibitor is depicted below. It begins with primary biochemical assays and progresses to more complex cellular and in vivo models.
References
- 1. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Kinetics of a KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed technical overview of the binding kinetics and mechanism of action of a representative KRAS G12C inhibitor. Specific quantitative data for a compound designated solely as "KRAS G12C inhibitor 59" is not publicly available. Therefore, this guide utilizes data from the well-characterized and clinically approved KRAS G12C inhibitor, Adagrasib (MRTX849), to illustrate the principles and methodologies discussed.
Executive Summary
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein frequently mutated in various cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a common oncogenic driver, creating a unique therapeutic window for targeted covalent inhibitors. This guide delves into the binding kinetics of Adagrasib, a potent and selective KRAS G12C inhibitor. We present a comprehensive summary of its binding parameters, detailed experimental protocols for their determination, and a visual representation of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a technical resource for researchers and professionals in the field of oncology drug discovery and development.
Introduction to KRAS G12C and Covalent Inhibition
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This process regulates critical downstream signaling pathways, including the MAPK and PI3K-AKT pathways, which are integral to cell proliferation, survival, and differentiation.[2] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active, GTP-bound state and subsequent constitutive activation of oncogenic signaling.[3]
Adagrasib is a covalent inhibitor that irreversibly and selectively binds to the mutant cysteine residue of KRAS G12C.[4] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing the exchange of GDP for GTP and inhibiting downstream signaling.[4][5] The irreversible nature of this interaction provides a durable therapeutic effect.
Quantitative Binding Kinetics of Adagrasib (MRTX849)
The interaction of Adagrasib with KRAS G12C is a two-step process: an initial, reversible non-covalent binding followed by an irreversible covalent bond formation. The key kinetic parameters that define this interaction are summarized below.
| Parameter | Value | Method | Reference |
| k_inact (inactivation rate constant) | 0.13 ± 0.01 s⁻¹ | LC-MS | [6] |
| K_I (inhibitory constant for non-covalent binding) | 3.7 ± 0.5 µM | LC-MS | [6] |
| k_inact/K_I (second-order rate constant) | 35,000 ± 300 M⁻¹s⁻¹ | LC-MS | [6] |
| Cellular IC₅₀ (NCI-H358 cell line) | 5 nM | Cell-based assay | [7] |
KRAS G12C Signaling Pathway and Inhibitor Mechanism of Action
The KRAS G12C mutation leads to the persistent activation of downstream signaling cascades. Adagrasib intervenes by locking the mutant protein in an inactive conformation.
References
- 1. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Impact of KRAS G12C Inhibitor 59 on Lung Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS oncogene, particularly with the G12C mutation, has long been a challenging target in oncology. This mutation is a key driver in a significant subset of non-small cell lung cancers (NSCLC). The development of covalent inhibitors that specifically target the cysteine residue of the G12C mutant has marked a pivotal breakthrough in precision medicine. This technical guide provides an in-depth analysis of the cellular effects of a potent KRAS G12C inhibitor, designated as compound 59, on lung cancer cells. Compound 59, a novel agent developed by Jiangsu Simcere, has demonstrated significant preclinical activity, offering a promising avenue for therapeutic intervention.[1][2][3] This document will detail its mechanism of action, summarize key quantitative data, provide representative experimental protocols, and visualize the critical signaling pathways involved.
Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[4] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. This results in the persistent stimulation of downstream pro-proliferative and survival signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways.[4][5]
KRAS G12C inhibitors, including compound 59, are designed to covalently and irreversibly bind to the mutant cysteine residue at position 12.[4][5] This covalent modification occurs when KRAS G12C is in its inactive, GDP-bound state, effectively trapping the oncoprotein in this conformation.[4][5] By locking KRAS G12C in an inactive state, the inhibitor prevents its interaction with downstream effector proteins, thereby abrogating the oncogenic signaling that drives tumor growth.[4]
Quantitative Data Summary
Compound 59 has shown exceptional potency and efficacy in preclinical models of KRAS G12C-mutant lung cancer. The available data highlights its potential as a best-in-class inhibitor.
| Parameter | Cell Line | Result | Reference |
| IC50 (Cell Viability) | NCI-H358 (NSCLC) | 0.31 nM | [2][3] |
| Tumor Growth Inhibition (TGI) | NCI-H358 Xenograft | 80% | [2] |
NCI-H358 is a human lung adenocarcinoma cell line with a KRAS G12C mutation.
Cellular Effects
The inhibition of the KRAS G12C oncoprotein by compound 59 is expected to induce a cascade of cellular events, leading to the suppression of the malignant phenotype in lung cancer cells.
Inhibition of Downstream Signaling
A primary and direct consequence of KRAS G12C inhibition is the suppression of downstream signaling pathways. This is typically measured by the reduction in the phosphorylation of key signaling molecules. Treatment of KRAS G12C-mutant lung cancer cells with inhibitors of this class leads to a dramatic decrease in the phosphorylation of ERK (p-ERK) and AKT (p-AKT), key nodes in the MAPK and PI3K/AKT pathways, respectively.[6]
Inhibition of Cell Proliferation
By shutting down the key pro-growth signaling pathways, KRAS G12C inhibitors potently inhibit the proliferation of mutant lung cancer cells. This is evidenced by the low nanomolar IC50 value of compound 59 in the NCI-H358 cell line.[2][3]
Induction of Apoptosis
The PI3K/AKT pathway is a critical regulator of cell survival, and its inhibition is known to promote apoptosis. While specific data for compound 59 is not publicly available, KRAS G12C inhibitors like MRTX849 have been shown to induce apoptosis in cancer cell lines.[7] This is a crucial mechanism for achieving tumor regression.
Cell Cycle Arrest
The MAPK/ERK pathway plays a central role in regulating cell cycle progression. Inhibition of this pathway can lead to cell cycle arrest, typically at the G1/S transition, preventing cancer cells from dividing.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular effects of KRAS G12C inhibitors like compound 59.
Cell Viability Assay (IC50 Determination)
This assay determines the concentration of the inhibitor required to inhibit the growth of cancer cells by 50%.
-
Cell Line: NCI-H358 (KRAS G12C mutant human lung adenocarcinoma).
-
Procedure:
-
Seed NCI-H358 cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of compound 59 in complete culture medium.
-
Treat the cells with the serially diluted compound 59 for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
After the incubation period, add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Signaling Pathway Inhibition
This technique is used to measure the levels of phosphorylated (active) and total proteins in key signaling pathways.
-
Cell Line: NCI-H358.
-
Procedure:
-
Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with compound 59 at various concentrations (e.g., 1 nM, 10 nM, 100 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle-only control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Line: NCI-H358.
-
Procedure:
-
Seed NCI-H358 cells in 6-well plates and treat with compound 59 at relevant concentrations (e.g., 1x, 5x, and 10x the IC50 value) for 24 or 48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Cell Line: NCI-H358.
-
Procedure:
-
Seed NCI-H358 cells and treat with compound 59 as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.
-
Visualizations
Signaling Pathway and Inhibitor Mechanism
Caption: Mechanism of action of KRAS G12C inhibitor 59.
Experimental Workflow for Cellular Effects Analysis
Caption: Experimental workflow for assessing the cellular effects of compound 59.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of KRAS G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in oncology, transforming a previously "undruggable" target into a tractable therapeutic vulnerability. These inhibitors have demonstrated significant clinical activity, particularly in non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the pharmacodynamics of KRAS G12C inhibitors. While specific public domain data for "KRAS G12C inhibitor 59," a compound identified in patent WO2023036282A1 as "compound II," is limited, this document will detail the well-established principles of this drug class, using data from extensively studied inhibitors such as sotorasib (B605408) and adagrasib as representative examples.
Core Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a substitution of glycine (B1666218) to cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the subsequent engagement of downstream oncogenic signaling pathways.
KRAS G12C inhibitors are designed to specifically and covalently bind to the mutant cysteine residue. This irreversible binding locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby preventing its interaction with downstream effectors and abrogating the pro-proliferative and pro-survival signals.
Quantitative Pharmacodynamic Data
The pharmacodynamic activity of KRAS G12C inhibitors is typically characterized by their in vitro potency in cancer cell lines and their in vivo efficacy in preclinical tumor models. The following tables summarize representative data for well-characterized KRAS G12C inhibitors.
Table 1: In Vitro Cellular Potency of Representative KRAS G12C Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Sotorasib | NCI-H358 | NSCLC | 7 |
| MIA PaCa-2 | Pancreatic Cancer | 10 | |
| Adagrasib | NCI-H358 | NSCLC | 12 |
| MIA PaCa-2 | Pancreatic Cancer | 8 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: In Vivo Antitumor Efficacy of Representative KRAS G12C Inhibitors in Xenograft Models
| Inhibitor | Tumor Model | Dose and Schedule | Tumor Growth Inhibition (%) |
| Sotorasib | NCI-H358 (NSCLC) | 100 mg/kg, once daily, oral | >90 |
| Adagrasib | MIA PaCa-2 (Pancreatic) | 50 mg/kg, once daily, oral | >80 |
Signaling Pathways
KRAS G12C inhibitors primarily impact the MAPK (mitogen-activated protein kinase) and PI3K-AKT-mTOR signaling pathways, which are critical for cell proliferation, survival, and differentiation.
KRAS G12C Signaling Pathway and Inhibition
Validating In Vivo Target Engagement of KRAS G12C Inhibitor 59: A Technical Guide
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific in vivo target engagement data for a compound designated "inhibitor 59" is not publicly available. This guide provides a comprehensive framework based on established methodologies and data from well-characterized KRAS G12C inhibitors such as sotorasib (B605408) (AMG 510), adagrasib (MRTX849), and divarasib (B10829276) (GDC-6036) to serve as a robust template for evaluation.
Executive Summary
The development of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in oncology, turning a previously "undruggable" target into a clinically actionable one.[1][2] Validating that these inhibitors effectively reach and engage with their target in a complex in vivo environment is a critical step in the preclinical and clinical development of new therapeutic agents. This document outlines the core methodologies for assessing the in vivo target engagement of KRAS G12C inhibitors, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways and workflows. The primary approaches covered include direct measurement of target occupancy via mass spectrometry, pharmacodynamic biomarker analysis of downstream signaling pathways, and functional assessments of anti-tumor efficacy.
The KRAS G12C Signaling Pathway and Inhibitor Mechanism of Action
KRAS is a small GTPase that acts as a molecular switch in intracellular signaling.[3] In its normal state, it cycles between an active GTP-bound form and an inactive GDP-bound form.[3] The G12C mutation, which substitutes glycine (B1666218) with cysteine at codon 12, impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active state.[4][5] This leads to the persistent activation of downstream pro-proliferative and survival pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[3][4][6]
KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, which is accessible in the inactive, GDP-bound state.[3] This irreversible binding traps the KRAS G12C protein in its "off" state, preventing GTP loading and thereby blocking downstream signaling.[2][3]
Quantitative Data on Target Engagement and Efficacy
The following tables summarize key quantitative data for well-characterized KRAS G12C inhibitors, providing a comparative overview of their potency, target engagement, and clinical efficacy.
Table 1: Preclinical Potency and Target Occupancy
| Inhibitor | Target | IC50 (in vitro) | Cell Line(s) | In Vivo Target Engagement (Xenograft Model) | Reference(s) |
| Sotorasib (AMG 510) | KRAS G12C | 0.004 - 0.032 µM | Various KRAS G12C cell lines | Dose-dependent engagement observed in tumor biopsies. | [3] |
| Adagrasib (MRTX849) | KRAS G12C | 10 - 973 nM (2D); 0.2 - 1042 nM (3D) | Various KRAS G12C cell lines | Resulted in >30% tumor volume reduction in 17 of 26 xenograft models. | [3][5] |
| Divarasib (GDC-6036) | KRAS G12C | Sub-nanomolar range | Mutant G12C cell lines | Dose-dependent target inhibition and MAPK pathway inhibition observed. | [3][7] |
| AZD4625 | KRAS G12C | Not specified | MIA PaCa-2, NCI-H2122 | Quantitative target engagement demonstrated in FFPE tissues. | [8][9] |
Table 2: Clinical Efficacy of KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Sotorasib | CodeBreaK 100 | 37.1% | 80.6% | 6.8 months | [10] |
| Adagrasib | KRYSTAL-1 | 42.9% | Not specified | 6.5 months | [11] |
Experimental Protocols for In Vivo Target Engagement
Several orthogonal methods are employed to confirm and quantify the interaction of KRAS G12C inhibitors with their target in vivo.
Target Occupancy Assessment by Mass Spectrometry
Mass spectrometry (MS)-based proteomics is the gold standard for directly quantifying the extent to which a covalent inhibitor is bound to KRAS G12C in tumor tissues.[1][12] This method provides a direct readout of target engagement by measuring the levels of both inhibitor-bound (adducted) and unbound KRAS G12C protein.
Methodology: Immunoaffinity-Liquid Chromatography-Mass Spectrometry (IA-LC-MS/MS)
-
Tissue Lysis: Tumor biopsies (fresh-frozen or FFPE) are homogenized and lysed to extract total protein.[7][12] For FFPE samples, deparaffinization and heat-induced antigen retrieval are performed first.[8][12]
-
Immunoaffinity Enrichment: The lysate is incubated with an anti-RAS antibody conjugated to magnetic beads to selectively capture both free and drug-bound KRAS G12C.[7][13]
-
Digestion: The captured protein is digested into peptides, typically using trypsin. This generates specific peptides corresponding to the free and drug-adducted forms of the KRAS G12C protein.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D-LC-MS/MS).[7][12]
-
Quantification: The relative abundance of the free versus drug-bound peptide is measured, allowing for the calculation of the percentage of target engagement.[1][8]
Pharmacodynamic (PD) Biomarker Analysis
Assessing the modulation of downstream signaling pathways provides indirect but crucial evidence of target engagement. Western blotting is a common technique for this purpose.
Methodology: Western Blotting for p-ERK
-
Sample Preparation: Tumor lysates are prepared from animals treated with the inhibitor or vehicle control at various time points. Protein concentration is normalized.
-
Electrophoresis: Proteins are separated by size using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is added.
-
Detection: The signal is visualized using a detection reagent (e.g., chemiluminescence), and band intensity is quantified. A reduction in the p-ERK/t-ERK ratio indicates pathway inhibition.
In Vivo Imaging
Non-invasive imaging techniques can provide a longitudinal assessment of target engagement and tumor response.
Methodology: PET Imaging with 18F-FDG
Positron Emission Tomography (PET) using the glucose analog 18F-fluorodeoxyglucose (FDG) can measure changes in tumor glucose metabolism, which is often downstream of KRAS signaling.[1] A decrease in FDG uptake following treatment can indicate a therapeutic response.
-
Animal Model: Tumor-bearing mice (e.g., xenografts) are used.
-
Baseline Scan: A baseline PET/CT scan is performed before treatment.
-
Inhibitor Dosing: Animals are dosed with the KRAS G12C inhibitor according to the study design.
-
Follow-up Scans: Subsequent PET/CT scans are performed at specified time points post-treatment.
-
Image Analysis: Tumor FDG uptake is quantified (e.g., using Standardized Uptake Value, SUV) and compared between baseline and post-treatment scans to assess metabolic response.
Logical Framework: From Dose to Response
The validation of a KRAS G12C inhibitor requires establishing a clear link between drug exposure, target engagement, pathway modulation, and eventual anti-tumor activity. This logical relationship underpins the dose-selection strategy for clinical development.
Conclusion
Validating the in vivo target engagement of a KRAS G12C inhibitor is a multifaceted process that necessitates a combination of direct and indirect measures. While mass spectrometry provides the most definitive evidence of target binding, pharmacodynamic biomarker analysis and in vivo imaging are crucial for understanding the functional consequences of this engagement and the overall anti-tumor efficacy.[1] By employing a suite of these complementary techniques, researchers can build a comprehensive data package to support the rational clinical development of novel KRAS G12C inhibitors like "inhibitor 59".
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 5. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Assessment of the Target Engagement of a KRAS G12C Inhibitor in Formalin-Fixed Paraffin-Embedded Tumor Tissues Using Immunoaffinity Capture 2D-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LCâMS/MS Approach - Analytical Chemistry - Figshare [figshare.com]
Crystallography of KRAS G12C Inhibitors: A Technical Overview Featuring Fulzerasib (GFH925)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystallographic studies of KRAS G12C inhibitors, with a specific focus on fulzerasib (B10856207) (GFH925), a potent and selective covalent inhibitor. While initial inquiries into a specific "inhibitor 59" did not yield publicly available crystallographic data, it is plausible that this designation represents a preclinical candidate that has since evolved into a publicly disclosed compound such as fulzerasib. This guide will, therefore, leverage the detailed structural information available for fulzerasib as a representative case study to fulfill the core requirements of data presentation, experimental protocols, and pathway visualization for professionals in the field of drug discovery.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine (B1666218) at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC) and other solid tumors. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state and driving oncogenic signaling. The presence of a cysteine residue in the mutant protein offers a unique opportunity for targeted covalent inhibition, a strategy that has led to the development of several promising therapeutic agents.
Fulzerasib (GFH925), developed by GenFleet Therapeutics, is a novel, orally active, and irreversible inhibitor of KRAS G12C.[1] It has demonstrated significant antitumor activity in preclinical models and has received approval in China for the treatment of patients with KRAS G12C-mutated NSCLC.[2][3] The high potency and selectivity of fulzerasib are underpinned by its specific covalent interaction with the mutant cysteine and its optimized binding within a cryptic pocket on the KRAS G12C protein.
Crystallographic Data of Fulzerasib in Complex with KRAS G12C
The structural basis for the potent and selective inhibition of KRAS G12C by fulzerasib has been elucidated through X-ray crystallography. A recent publication in the Journal of Medicinal Chemistry details the discovery and structural characterization of fulzerasib.[4] While a specific PDB ID for the fulzerasib-KRAS G12C complex is provided as supplementary information in the form of a PDB file, a publicly deposited and accessioned PDB code is not explicitly stated in the main text of the available search results. The provided data is based on the docking models and small-molecule X-ray structure mentioned in the publication.[4]
Table 1: Summary of Crystallographic and Binding Data for Fulzerasib (GFH925)
| Parameter | Value | Reference |
| Inhibitor | Fulzerasib (GFH925) | [4] |
| Target | KRAS G12C | [4] |
| Binding Type | Covalent, Irreversible | [1] |
| PDB File (Docking Model) | jm4c03183_si_007.pdb | [4] |
| Key Interacting Residues | Cys12 (covalent), His95, Tyr96, Gln99 | [4][5] |
| IC50 (NCI-H358 cells) | 2 nM | [6] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the crystallographic studies of KRAS G12C inhibitors, based on established protocols in the field.
Protein Expression and Purification
-
Gene Construct: The human KRAS gene (residues 1-169) with the G12C mutation is cloned into a suitable expression vector, often with an N-terminal tag (e.g., His-tag) to facilitate purification.
-
Expression Host: The expression plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
Protein Expression: The bacterial culture is grown at 37°C to an optimal optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The temperature is typically lowered to 18-25°C for overnight expression to enhance protein solubility.
-
Cell Lysis and Clarification: The cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The supernatant containing the His-tagged KRAS G12C protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient.
-
Tag Removal and Further Purification: The affinity tag is cleaved using a specific protease (e.g., TEV protease). The protein solution is then subjected to further purification steps, such as ion-exchange chromatography and size-exclusion chromatography, to achieve high homogeneity.
-
Protein Characterization: The purity and identity of the protein are confirmed by SDS-PAGE and mass spectrometry.
Co-crystallization of KRAS G12C with Fulzerasib
-
Complex Formation: The purified KRAS G12C protein is loaded with guanosine (B1672433) diphosphate (B83284) (GDP). Fulzerasib, dissolved in a suitable solvent like DMSO, is added in molar excess to the protein solution. The mixture is incubated to allow for the formation of the covalent bond between the inhibitor and the Cys12 residue. The extent of this covalent modification can be monitored by mass spectrometry.
-
Crystallization Screening: The KRAS G12C-fulzerasib complex is concentrated to a suitable concentration (e.g., 10-20 mg/mL). Crystallization conditions are screened using commercially available or in-house prepared screens, employing techniques such as hanging-drop or sitting-drop vapor diffusion.
-
Crystal Optimization: Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature, and additives) are optimized to obtain diffraction-quality crystals.
X-ray Data Collection and Structure Determination
-
Cryo-protection and Data Collection: The crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved by molecular replacement using a previously determined structure of KRAS as a search model. The model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map. Iterative cycles of model building and refinement are performed to improve the quality of the final structure.
-
Structure Validation: The final refined structure is validated for its geometric quality and agreement with the experimental data.
Visualization of Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and Inhibition by Fulzerasib
Caption: KRAS signaling pathway and the mechanism of action of fulzerasib.
Experimental Workflow for Protein Crystallography
References
- 1. GFH925 (KRAS G12C Inhibitor) Granted with Breakthrough Therapy Designation by NMPA as Monotherapy for Previous Treated Advanced Non-small Cell Lung Cancer-GenFleet Therapeutics [genfleet.com]
- 2. Discovery of Fulzerasib (GFH925) for the Treatment of KRAS G12C-Mutated Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Discovery of Fulzerasib (GFH925) for the Treatment of KRAS G12C-Mutated Solid Tumors - American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. New preclinical data on GFH-925 | BioWorld [bioworld.com]
The Emergence of a Novel KRAS G12C Inhibitor: A Technical Deep Dive into Compound 59 (Elisrasib/D3S-001)
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly reshaped by the development of inhibitors against KRAS G12C, a once-deemed "undruggable" target. This guide provides an in-depth technical analysis of a novel and highly potent KRAS G12C inhibitor, compound 59, also known as Elisrasib (D3S-001). This document will explore the core novelty of Elisrasib, its mechanism of action, and present a comprehensive summary of its preclinical and early clinical data, complete with detailed experimental protocols and visual representations of key biological pathways and workflows.
Introduction: Overcoming the Challenge of KRAS G12C
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in critical cell signaling pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation, a substitution of glycine (B1666218) with cysteine at codon 12, compromises the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the subsequent uncontrolled cell growth that drives tumorigenesis. While first-generation KRAS G12C inhibitors like sotorasib (B605408) and adagrasib have shown clinical benefit, challenges such as acquired resistance and incomplete target inhibition have spurred the development of next-generation agents.
Elisrasib (D3S-001), also identified as KRAS G12C inhibitor 59, has emerged as a promising therapeutic candidate with a differentiated preclinical profile suggesting the potential to overcome the limitations of its predecessors.
Core Novelty of Elisrasib (D3S-001)
The primary innovation of Elisrasib lies in its substantially improved potency and rapid, complete, and sustained target engagement. Preclinical studies have demonstrated that Elisrasib is significantly more potent than first-generation inhibitors in cellular assays.[1][2] This enhanced potency is attributed to its optimized chemical structure, which allows for more efficient covalent binding to the mutant cysteine of KRAS G12C in its inactive, GDP-bound state.[1]
A key differentiator for Elisrasib is its ability to effectively inhibit KRAS G12C signaling even in the presence of growth factors, a condition where the efficacy of earlier inhibitors can be compromised.[2] This suggests that Elisrasib may be more resilient to the dynamic cycling of KRAS between its active (GTP-bound) and inactive (GDP-bound) states, a potential mechanism of resistance. Furthermore, early clinical data indicates that Elisrasib has activity in patients who have progressed on first-generation KRAS G12C inhibitors, highlighting its potential to address acquired resistance.[3]
Mechanism of Action
Elisrasib is an orally bioavailable, selective, and covalent inhibitor of KRAS G12C.[4][5] It functions by irreversibly binding to the thiol group of the cysteine residue at position 12 of the mutant KRAS protein. This covalent modification locks the KRAS G12C protein in its inactive GDP-bound conformation, thereby preventing its interaction with guanine (B1146940) nucleotide exchange factors (GEFs) and subsequent activation. By trapping KRAS G12C in this "off" state, Elisrasib effectively blocks downstream signaling through the mitogen-activated protein kinase (MAPK) and other effector pathways, leading to an inhibition of tumor cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data for Elisrasib (D3S-001) from preclinical and clinical studies.
Table 1: In Vitro Potency of Elisrasib (D3S-001)
| Assay | Cell Line | IC50 (nM) | Reference |
| Active KRAS Pulldown | NCI-H358 | 0.6 | [1][2] |
| pERK Inhibition (HTRF) | NCI-H358 | 0.5 | [2] |
| MIA-PaCa-2 | 0.3 | [2] | |
| Cell Proliferation (2D) | NCI-H358 | 0.6 | [4] |
| MIA-PaCa-2 | 0.44 | [4] | |
| Cell Proliferation (3D) | Median of KRAS G12C lines | 0.17 | [2] |
Table 2: In Vivo Efficacy of Elisrasib (D3S-001) in NCI-H358 Xenograft Model
| Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Reference |
| 3 | - | [1] |
| 10 | Tumor Regression | [1] |
| 30 | Tumor Regression | [1][2] |
| 100 | Tumor Regression | [1][2] |
Table 3: Phase Ia/Ib Clinical Trial Efficacy of Elisrasib (D3S-001)
| Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| KRAS G12C Inhibitor-Naïve (All Tumors) | 73.5% | - | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | 66.7% | - | [3] |
| Colorectal Cancer (CRC) | 88.9% | - | [3] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 75.0% | - | [3] |
| NSCLC with Prior KRAS G12C Inhibitor | 30% | 80% | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Active KRAS Pulldown Assay
This assay quantifies the amount of active, GTP-bound KRAS in cells following inhibitor treatment.
References
- 1. revvity.com [revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Off-Target Effects of Covalent KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "KRAS G12C inhibitor 59" is not a publicly well-characterized agent. Therefore, this guide will focus on the off-target effects of well-documented, exemplary covalent KRAS G12C inhibitors, such as sotorasib (B605408) (AMG 510), to provide a representative technical overview.
Introduction: The Challenge of Selectivity in Covalent Inhibition
The development of covalent inhibitors targeting the mutant cysteine in KRAS G12C has marked a significant breakthrough in oncology. These inhibitors, such as sotorasib and adagrasib, achieve high potency by forming an irreversible bond with their target. However, the inherent reactivity of the electrophilic warhead, typically an acrylamide (B121943) group, raises the potential for off-target interactions with other cysteine-containing proteins throughout the proteome. Understanding these off-target effects is critical for predicting potential toxicities, elucidating mechanisms of action, and developing next-generation inhibitors with improved selectivity.
This technical guide provides an in-depth overview of the methodologies used to identify and characterize the off-target effects of covalent KRAS G12C inhibitors, presents key findings from studies on representative compounds, and offers detailed experimental protocols for researchers in the field.
On-Target Signaling Pathway: KRAS G12C Inhibition
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling. In its active, GTP-bound state, it promotes cell proliferation, survival, and differentiation through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. Covalent KRAS G12C inhibitors bind to the mutant cysteine residue, locking the protein in an inactive, GDP-bound conformation and thereby inhibiting downstream signaling.
Caption: Simplified KRAS signaling pathway and the mechanism of covalent G12C inhibition.
Quantitative Analysis of Off-Target Effects
The assessment of off-target interactions is a multi-faceted process involving both targeted and unbiased screening methods. Here, we present data from representative studies on sotorasib.
Chemoproteomic Profiling of Sotorasib
A comprehensive study by Wang et al. (2023) utilized a chemoproteomic approach to identify the off-target landscape of sotorasib (AMG 510). This involved using an alkyne-derivatized probe of the inhibitor to capture and identify covalently modified proteins in cell lysates via mass spectrometry.[1] The study identified over 300 potential off-target sites.[1]
Table 1: Key Functional Off-Targets of Sotorasib Identified by Chemoproteomics
| Protein | Cysteine Site | Cellular Function | Reported Functional Consequence of Modification |
| KEAP1 | Cys288 | Substrate adaptor for a ubiquitin E3 ligase complex that regulates the transcription factor NRF2. | Covalent modification of KEAP1 by sotorasib leads to the accumulation of NRF2 in the nucleus, independent of KRAS G12C mutation status.[1] |
| ALDOA | Cys339 | A key enzyme in the glycolysis pathway. | Sotorasib covalently modifies ALDOA and inhibits its enzymatic activity.[1] |
Data summarized from Wang et al., iScience, 2023.[1]
Kinome Scanning
Kinome scanning is a targeted approach to assess the selectivity of an inhibitor against a large panel of kinases. While comprehensive public kinome scan data for sotorasib is limited, this method is crucial for identifying potential off-target kinase inhibition, which is a common source of toxicity for many small molecule inhibitors. A typical kinome scan would report the percentage of inhibition at a given concentration of the drug.
Table 2: Illustrative Kinome Scan Data Format
| Kinase Target | Percent Inhibition @ 1 µM |
| Kinase A | 5% |
| Kinase B | 92% |
| Kinase C | 12% |
| ... | ... |
This table is a representation of the format of kinome scan data and does not contain actual experimental results for a specific KRAS G12C inhibitor.
Experimental Protocols
Chemoproteomic Workflow for Off-Target Identification
This protocol outlines a general workflow for identifying the off-targets of a covalent inhibitor using an alkyne-derivatized probe and mass spectrometry.
Caption: Workflow for chemoproteomic identification of covalent inhibitor off-targets.
Detailed Protocol:
-
Probe Synthesis: Synthesize an analog of the covalent inhibitor with a terminal alkyne group. This "probe" should retain the core structure and reactivity of the parent molecule.
-
Cell Culture and Treatment:
-
Culture KRAS G12C mutant cells (e.g., NCI-H358) to 70-80% confluency.
-
Treat cells with the alkyne-probe at a concentration determined by dose-response experiments (e.g., 1-10 µM) for a specified time (e.g., 2-4 hours).
-
Include three experimental arms:
-
Vehicle control (e.g., DMSO).
-
Alkyne-probe treatment.
-
Competition control: Pre-treat cells with a 50-fold excess of the untagged parent inhibitor for 1 hour before adding the alkyne-probe.
-
-
-
Cell Lysis:
-
Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To the clarified lysate, add the following click chemistry reagents in order: biotin-azide, TCEP (tris(2-carboxyethyl)phosphine), TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), and copper(II) sulfate (B86663) (CuSO₄).
-
Incubate for 1-2 hours at room temperature with gentle rotation to conjugate biotin to the alkyne-tagged proteins.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the biotinylated proteins.
-
Wash the beads extensively with a high-stringency buffer (e.g., 1% SDS in PBS) followed by washes with urea (B33335) and PBS to remove non-specifically bound proteins.
-
-
On-Bead Tryptic Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a human protein database.
-
Identify peptides that are significantly enriched in the probe-treated sample compared to the vehicle and competition controls. These represent potential off-target interactions.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stability of a protein in its native cellular environment. The binding of a ligand, such as a covalent inhibitor, typically stabilizes the target protein, resulting in an increased melting temperature.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) with Western blot readout.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Grow cells to 70-80% confluency.
-
Treat cells with the desired concentration of the KRAS G12C inhibitor or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
-
Harvesting and Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay and normalize to ensure equal loading.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-KRAS G12C or a potential off-target) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the intensity of the lowest temperature point for each treatment condition (considered 100% soluble protein).
-
Plot the normalized band intensity versus temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples. A rightward shift in the curve for the inhibitor-treated sample indicates protein stabilization and target engagement.
-
Conclusion
The development of covalent KRAS G12C inhibitors represents a major advancement in targeted cancer therapy. However, their inherent reactivity necessitates a thorough evaluation of their off-target interaction profile. The combination of unbiased chemoproteomic methods and targeted biophysical assays like CETSA provides a powerful strategy to identify and validate off-target effects. The identification of functional off-targets such as KEAP1 and ALDOA for sotorasib highlights the importance of these studies in understanding the full pharmacological profile of these drugs.[1] This knowledge is crucial for interpreting clinical outcomes, predicting potential adverse events, and guiding the design of more selective and effective next-generation KRAS G12C inhibitors.
References
Early-Stage Research on KRAS G12C Inhibitors: A Technical Guide
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a pivotal signaling molecule that, when mutated, can drive the growth of numerous cancers. The specific G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, has long been a challenging target for therapeutic intervention. However, the recent development of covalent inhibitors that specifically target this mutant has marked a significant breakthrough in precision oncology.[1][2][3] These inhibitors function by irreversibly binding to the mutant cysteine residue, locking the KRAS G12C protein in an inactive, GDP-bound state.[1][2][4] This guide provides an in-depth overview of the early-stage research and methodologies used to characterize these novel inhibitors, using a representative compound, herein referred to as "Inhibitor 59," to illustrate the key concepts and data.
Quantitative Data Summary
The preclinical characterization of a KRAS G12C inhibitor involves a battery of quantitative assays to determine its potency, selectivity, and anti-cancer activity. The following tables summarize typical data generated for a promising lead compound.
Table 1: Biochemical and Cellular Activity of Inhibitor 59
| Parameter | Value | Cell Line/Assay Condition |
| Biochemical IC50 | 4.7 nM | MRTX849 (Adagrasib) in MIAPACA2 cells[5] |
| 2.4 ± 0.2 nM | GDC-6036 in SOScat-induced nucleotide exchange[6] | |
| Cellular IC50 (pERK) | 4 nM | Compound A in MiaPaCa2 cells[7] |
| 6 nM | Compound A in H358 cells[7] | |
| Cellular IC50 (Proliferation) | 8 nM (7-day assay) | Compound A in H358 cells[7] |
| 2.5 µM | ARS853 in H358 cells[5] | |
| Selectivity | >1000-fold | MRTX849 vs. tested kinases[5] |
| >18,000-fold | GDC-6036 vs. non-G12C cell lines[8] |
Table 2: In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models
| Model | Compound | Dose | Tumor Growth Inhibition (TGI) | Notes |
| NCI-H358 (NSCLC) | D-1553 | 60 mg/kg | Significant TGI (p < 0.0001 vs. vehicle)[9] | Comparison with sotorasib (B605408) and adagrasib showed high potency[9] |
| MIA PaCa-2 (Pancreatic) | D-1553 | 60 mg/kg | Significant TGI (p < 0.0001 vs. vehicle)[9] | |
| Patient-Derived Xenograft (PDX) - Lung Cancer | D-1553 | Not Specified | 43.6% to 124.3% (4 of 8 models showed regression)[10] | |
| Patient-Derived Xenograft (PDX) - Colorectal Cancer | D-1553 | Not Specified | 60.9% to 105.7% (3 of 9 models showed regression)[10] | |
| Genetically Engineered Mouse Model (GEMM) - Lung Tumors | Compound A | 30 mg/kg | Marked reduction in tumor incidence and burden after 5 weeks[7] | Comparable efficacy to sotorasib[7] |
Experimental Protocols
Detailed methodologies are crucial for the robust characterization of KRAS G12C inhibitors.
Biochemical Assay for KRAS G12C Target Engagement
-
Objective: To determine the direct binding and inhibition of the KRAS G12C protein by the inhibitor.
-
Methodology:
-
Protein Expression and Purification: Recombinant human KRAS G12C protein is expressed in E. coli and purified using standard chromatography techniques.
-
Nucleotide Exchange Assay: The intrinsic and SOS1-catalyzed nucleotide exchange of a fluorescently labeled GDP analog (mant-GDP) for GTP on KRAS G12C is monitored by fluorescence.
-
Inhibitor Treatment: Purified KRAS G12C is incubated with varying concentrations of the inhibitor for a defined period.
-
Data Analysis: The rate of nucleotide exchange is measured, and the IC50 value is calculated as the concentration of inhibitor required to inhibit 50% of the exchange activity.[4]
-
Cell Proliferation Assay
-
Objective: To determine the concentration of the inhibitor required to reduce cell growth by 50% (IC50).
-
Methodology:
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates.
-
Inhibitor Treatment: Cells are treated with a serial dilution of the inhibitor for a specified period (e.g., 72 hours or 7 days).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
Data Analysis: The results are normalized to untreated controls, and the IC50 value is determined by fitting the data to a dose-response curve.
-
In Vivo Xenograft Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Model System: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells harboring the KRAS G12C mutation or with patient-derived tumor fragments (PDX).[9][10]
-
Treatment: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Statistical significance is determined using appropriate tests.[9]
-
Visualizations
Signaling Pathways and Mechanism of Action
The KRAS protein is a key node in cellular signaling. In its active, GTP-bound state, it stimulates downstream pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[2][4][11] KRAS G12C inhibitors covalently bind to the mutant cysteine, locking KRAS in its inactive, GDP-bound form and thereby blocking these downstream signals.[1][4]
Caption: KRAS G12C signaling pathway and inhibitor mechanism.
Experimental Workflow for Inhibitor Characterization
The preclinical evaluation of a KRAS G12C inhibitor follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Experimental workflow for KRAS G12C inhibitor characterization.
Logical Relationship of Covalent Inhibition
The mechanism of covalent inhibition involves a two-step process: initial reversible binding followed by an irreversible covalent bond formation. This locks the protein in an inactive state.
Caption: Two-step mechanism of covalent KRAS G12C inhibition.
References
- 1. globalrph.com [globalrph.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding modes of the KRAS(G12C) inhibitors GDC-6036 and LY3537982 revealed by all atom molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
"KRAS G12C inhibitor 59 experimental protocol"
For Research Use Only. Not for use in diagnostic procedures.
Introduction
KRAS is a member of the Ras superfamily of small GTPases, which act as molecular switches in signal transduction pathways regulating cell growth, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. KRAS G12C inhibitor 59 is a potent and selective covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. By irreversibly binding to KRAS G12C, inhibitor 59 locks the protein in its inactive, GDP-bound state, thereby blocking downstream signaling through the MAPK and PI3K/AKT pathways and inhibiting tumor cell proliferation.
These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of this compound.
Data Presentation
In Vitro Cellular Activity
The anti-proliferative activity of KRAS G12C inhibitors is typically evaluated across a panel of cancer cell lines harboring the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of the inhibitor.
| Cell Line | Cancer Type | KRAS G12C Inhibitor | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | Sotorasib (AMG 510) | 3.15 |
| MIA PaCa-2 | Pancreatic Cancer | Sotorasib (AMG 510) | 2.33 |
| NCI-H358 | Non-Small Cell Lung Cancer | Adagrasib (MRTX849) | 10 - 973 (2D culture) |
| Various | KRAS G12C mutant | Adagrasib (MRTX849) | 0.2 - 1042 (3D culture)[1] |
Note: Data for Sotorasib and Adagrasib are presented as representative examples of KRAS G12C inhibitor activity.[1][2]
In Vivo Tumor Growth Inhibition
The in vivo efficacy of KRAS G12C inhibitors is assessed in xenograft models where human cancer cells are implanted into immunocompromised mice.
| Tumor Model | Cancer Type | KRAS G12C Inhibitor | Dosing Regimen | Tumor Growth Inhibition |
| MIA PaCa-2 T2 | Pancreatic Cancer | Sotorasib (AMG 510) | 3-100 mg/kg, oral, once daily | Significant inhibition at all doses, regression at higher doses.[3] |
| NCI-H358 | Non-Small Cell Lung Cancer | Sotorasib (AMG 510) | 3-100 mg/kg, oral, once daily | Significant inhibition at all doses, regression at higher doses.[3] |
| MIA PaCa-2 | Pancreatic Cancer | Adagrasib (MRTX849) | 30 & 100 mg/kg, gavage | Rapid tumor regression, with some complete responses.[1] |
Note: Data for Sotorasib and Adagrasib are presented as representative examples of KRAS G12C inhibitor activity.
Experimental Protocols
Cellular Viability Assay (IC50 Determination)
This protocol describes how to determine the IC50 value of this compound in cancer cell lines.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
After incubation, equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[4]
Western Blotting for Phospho-ERK (p-ERK) Analysis
This protocol is used to assess the inhibition of the downstream MAPK signaling pathway by measuring the levels of phosphorylated ERK.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[4]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and β-actin overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.[4]
-
Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK and the loading control.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Matrigel
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the formulation of this compound in the vehicle.
-
Administer the inhibitor or vehicle to the mice daily via oral gavage.[3]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
Visualizations
Caption: KRAS G12C Signaling Pathway and a mechanism of action of Inhibitor 59.
Caption: A general experimental workflow for evaluating this compound.
References
Application Notes and Protocols for a Representative KRAS G12C Inhibitor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein often mutated in various cancers. The specific G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, results in a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival.[1][2] The development of covalent inhibitors that specifically target this mutant cysteine has marked a significant breakthrough in cancer therapy.[1][2][3] These inhibitors bind irreversibly to the cysteine residue in KRAS G12C, locking the protein in an inactive, GDP-bound state and thereby blocking downstream oncogenic signaling.[1][3][4]
This document provides detailed application notes and protocols for the use of a representative KRAS G12C inhibitor in a cell culture setting, based on publicly available data for well-characterized inhibitors such as sotorasib (B605408) (AMG 510) and adagrasib (MRTX849).
Mechanism of Action
KRAS G12C inhibitors are small molecules designed to selectively and covalently bind to the mutant cysteine-12 residue.[1] This irreversible binding event traps the KRAS G12C protein in its inactive, GDP-bound conformation.[1][4] By locking KRAS G12C in this "off" state, the inhibitor prevents its interaction with downstream effector proteins, primarily disrupting the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR signaling pathways, which are critical for cancer cell proliferation and survival.[1][2][4]
References
Application Notes and Protocols for KRAS G12C Inhibitor 59 (Adagrasib/MRTX-849) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a frequently mutated oncogene in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The G12C mutation is one of the most common KRAS alterations.[1] The development of covalent inhibitors specifically targeting the cysteine residue of the KRAS G12C mutant protein has marked a significant advancement in targeted cancer therapy.[1][2][3] These inhibitors, such as Adagrasib (also known as MRTX-849), lock the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways and tumor growth.[1][2][4] Preclinical mouse models are crucial for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of these inhibitors. This document provides detailed application notes and protocols for the use of KRAS G12C inhibitor 59 (Adagrasib/MRTX-849) in mouse models, based on published preclinical studies.
Signaling Pathway and Mechanism of Action
Adagrasib is an orally bioavailable, potent, and selective covalent inhibitor of KRAS G12C.[2] It irreversibly binds to the mutant cysteine-12 residue, trapping KRAS G12C in its inactive, GDP-bound state.[4] This prevents the interaction with guanine (B1146940) nucleotide exchange factors (GEFs) and subsequent activation to the GTP-bound state, thereby inhibiting downstream oncogenic signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][4][5]
Data Presentation: In Vivo Dosing and Efficacy
The following tables summarize the dosing regimens and anti-tumor efficacy of Adagrasib (MRTX-849) in various mouse xenograft models.
Table 1: Efficacy of Adagrasib in Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models [6]
| Cell Line/PDX Model | Tumor Type | Mouse Model | Dose (mg/kg) | Dosing Schedule | Route of Administration | Outcome (% Change from Baseline) |
| H358 | NSCLC | Nude | 100 | Once Daily (QD) | Oral | Regression |
| MIA PaCa-2 | Pancreatic | Nude | 100 | Once Daily (QD) | Oral | Regression |
| H2122 | NSCLC | Nude | 100 | Once Daily (QD) | Oral | Regression |
| LU99 | NSCLC | Nude | 100 | Once Daily (QD) | Oral | Regression |
| H1373 | NSCLC | Nude | 100 | Once Daily (QD) | Oral | Regression |
| SW1573 | NSCLC | Nude | 100 | Once Daily (QD) | Oral | Regression |
| LG32 | NSCLC (PDX) | Nude | 100 | Once Daily (QD) | Oral | Regression |
| LG40 | NSCLC (PDX) | Nude | 100 | Once Daily (QD) | Oral | Regression |
| CR16 | Colorectal (PDX) | Nude | 100 | Once Daily (QD) | Oral | Regression |
Note: Tumor regression was defined as >30% reduction in tumor volume from baseline after approximately three weeks of treatment.[6]
Table 2: Dose-Dependent Efficacy and Pharmacodynamics of Adagrasib in H358 NSCLC Xenograft Model [6]
| Dose (mg/kg) | Dosing Schedule | Route of Administration | KRAS G12C Modification | pERK Inhibition | Tumor Growth Inhibition |
| 10 | Single Dose | Oral | Dose-dependent | Dose-dependent | - |
| 30 | Single Dose | Oral | Dose-dependent | Dose-dependent | - |
| 100 | Single Dose | Oral | Near maximal | Near maximal | - |
| 30 | Once Daily (QD) | Oral | Sustained | Sustained | Strong |
| 100 | Once Daily (QD) | Oral | Sustained | Sustained | Complete Responses |
Table 3: Pharmacokinetic Parameters of Adagrasib in Mice
| Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | AUCinf (h·µg/mL) | Bioavailability (%) | Reference |
| Adagrasib (MRTX-849) | 30 | Oral | 1.66 | 4.91 | 31.1 | [7] |
| Adagrasib (MRTX-849) | 100 | Oral | - | - | - | [8] |
| Adagrasib (MRTX-849) | 200 | Oral | - | - | - | [9] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model for Efficacy Studies
This protocol outlines a general procedure for assessing the anti-tumor efficacy of Adagrasib in mice bearing subcutaneous xenografts.[1]
1. Materials and Reagents
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)[1]
-
Cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, antibiotics)[1]
-
Phosphate-buffered saline (PBS), sterile[1]
-
Immunocompromised mice (e.g., athymic nude, SCID, 6-8 weeks old)[1][6]
-
Adagrasib (MRTX-849)
-
Vehicle for inhibitor formulation (e.g., 10% Captisol in 50 mM citrate (B86180) buffer, pH 5.0)[1][6]
-
Gavage needles[1]
-
Calipers[1]
-
Anesthesia (e.g., isoflurane)[1]
-
Surgical tools for tissue collection[1]
2. Cell Culture and Implantation
-
Culture KRAS G12C mutant cells according to standard protocols.[1]
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel.[6]
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right hind flank of each mouse.[6]
3. Tumor Monitoring and Group Randomization
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.[1]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[1]
-
When tumors reach an average volume of approximately 100-250 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[1][10]
4. Dosing and Administration
-
Prepare Adagrasib in the appropriate vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).[1]
-
Administer the inhibitor or vehicle to the respective groups via oral gavage once daily.[1][6]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[1]
5. Efficacy Assessment
-
Continue to measure tumor volumes every 2-3 days throughout the study.[1]
-
The study endpoint may be a pre-determined tumor volume, a specific number of treatment days, or signs of morbidity.[1]
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis.[1]
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.[1]
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed anti-tumor effects.[1]
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
This protocol describes the collection and analysis of tumor tissue to assess the pharmacodynamic effects of Adagrasib.[1]
1. Study Design
-
Establish xenograft tumors as described in Protocol 1.
-
Treat mice with a single dose or multiple doses of Adagrasib or vehicle.[1]
-
At various time points post-treatment (e.g., 2, 6, 24 hours), euthanize a subset of mice from each group.[1][6]
2. Tissue Collection and Processing
-
Excise the tumors and either snap-freeze them in liquid nitrogen for biochemical analysis or fix them in formalin for immunohistochemistry (IHC).[1]
3. Biochemical Analysis
-
Prepare tumor lysates from snap-frozen tissues.
-
Perform Western blotting or mass spectrometry to assess the levels of:
4. Immunohistochemistry (IHC)
-
Process formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Perform IHC staining for pERK and other relevant biomarkers.
-
Quantify staining intensity to assess target engagement and downstream pathway inhibition.
Conclusion
The protocols and data presented provide a comprehensive guide for the preclinical evaluation of the KRAS G12C inhibitor Adagrasib (MRTX-849) in mouse models.[1] These studies are crucial for determining the optimal dosing and administration schedule, as well as for understanding the in vivo efficacy and mechanism of action of this novel therapeutic agent.[1] Researchers should adapt these general protocols to their specific inhibitor and experimental goals.
References
- 1. benchchem.com [benchchem.com]
- 2. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. targetedonc.com [targetedonc.com]
- 9. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The KRASG12C Inhibitor MRTX849 Reconditions the Tumor Immune Microenvironment and Sensitizes Tumors to Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of KRAS G12C Inhibitor 59 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS (Kirsten rat sarcoma viral oncogene homolog) is a pivotal GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, differentiation, and survival. The G12C mutation in KRAS, where glycine (B1666218) is substituted by cysteine at codon 12, is a common oncogenic driver in various cancers, including non-small cell lung cancer. This mutation locks KRAS in a constitutively active, GTP-bound state, leading to the overactivation of downstream pro-proliferative pathways such as the MAPK and PI3K/AKT signaling cascades.
KRAS G12C inhibitor 59 is a small molecule designed to selectively and covalently target the mutant cysteine residue, thereby locking the protein in its inactive, GDP-bound state and inhibiting downstream signaling. Accurate and reproducible in vitro assays are critical for characterizing the efficacy of such inhibitors. A key parameter that significantly influences the quality of in vitro data is the solubility of the test compound. Poor solubility can lead to inaccurate concentration measurements and unreliable experimental outcomes.
These application notes provide detailed protocols for determining the solubility of this compound and for preparing stock solutions for use in in vitro assays.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₉F₆N₇O₅ | [1] |
| Molecular Weight | 715.69 g/mol | [1] |
| Appearance | Solid | |
| Storage | Store at -20°C as a solid | [1] |
Quantitative Solubility Data
Due to the absence of specific data, it is highly recommended to experimentally determine the kinetic solubility of this compound in the desired aqueous buffer before proceeding with extensive in vitro screening. A detailed protocol for this determination is provided below.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol describes a method to determine the kinetic solubility of this compound in a relevant aqueous buffer (e.g., PBS, pH 7.4) using the shake-flask method followed by UV/Vis spectroscopy.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or shaking incubator
-
Centrifuge
-
UV-compatible 96-well plates
-
UV/Vis spectrophotometer plate reader
-
Analytical balance
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh a small amount of this compound (e.g., 5 mg).
-
Dissolve the powder in a precise volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing or gentle warming.
-
-
Prepare Serial Dilutions in Aqueous Buffer:
-
Label a series of microcentrifuge tubes.
-
Add a precise volume of the aqueous buffer (e.g., 495 µL of PBS, pH 7.4) to each tube.
-
Add a small volume of the DMSO stock solution (e.g., 5 µL) to the first tube to create the highest concentration to be tested (e.g., 100 µg/mL). This will result in a final DMSO concentration of 1%.
-
Perform serial dilutions to generate a range of concentrations.
-
-
Equilibration:
-
Incubate the tubes in a thermomixer or shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5 to 2 hours) to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Compound:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any undissolved precipitate.
-
-
Quantification of Soluble Compound:
-
Carefully transfer a known volume of the supernatant from each tube to a UV-compatible 96-well plate. Be cautious not to disturb the pellet.
-
Prepare a standard curve using known concentrations of this compound dissolved in the same final concentration of DMSO and aqueous buffer.
-
Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (λmax) for this compound. If the λmax is unknown, perform a wavelength scan first.
-
Calculate the concentration of the inhibitor in the supernatant of each sample by interpolating from the standard curve.
-
-
Determination of Kinetic Solubility:
-
The highest concentration at which no precipitation is observed (i.e., the concentration in the supernatant is equal to the nominal concentration) is the kinetic solubility under the tested conditions.
-
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 715.69 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculation of Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of the inhibitor is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 715.69 g/mol x 1000 mg/g = 7.16 mg
-
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or amber vial on an analytical balance.
-
Carefully weigh 7.16 mg of this compound powder into the container.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the container.
-
Close the container tightly and vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
-
Storage:
-
For short-term storage, keep the stock solution at 4°C.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Note on Final DMSO Concentration in Assays: When preparing working solutions by diluting the DMSO stock in aqueous buffers or cell culture media, it is crucial to ensure that the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in the assay.
Visualizations
Caption: KRAS G12C Signaling Pathway and Inhibition.
References
Application Notes and Protocols for High-Throughput Screening of KRAS G12C Inhibitors
Topic: High-Throughput Screening and Characterization of KRAS G12C Inhibitor 59
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The specific KRAS G12C mutation, present in a significant subset of non-small cell lung, colorectal, and pancreatic cancers, has emerged as a tractable target for therapeutic intervention.[1][2] This is due to the unique cysteine residue at position 12, which allows for the development of targeted covalent inhibitors.[1][3] These inhibitors bind to the inactive, GDP-bound state of KRAS G12C, trapping it in an "off" conformation and thereby blocking downstream oncogenic signaling.[2][3][4]
High-throughput screening (HTS) plays a crucial role in the discovery of novel and potent KRAS G12C inhibitors. This document provides detailed application notes and protocols for the screening and characterization of a representative covalent inhibitor, designated here as "Inhibitor 59". The methodologies described are based on established assays for well-characterized KRAS G12C inhibitors such as sotorasib (B605408) (AMG-510) and adagrasib (MRTX849).
KRAS G12C Signaling Pathway
The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3][5] This process is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis. The G12C mutation impairs the ability of GAPs to interact with KRAS, leading to an accumulation of the active, GTP-bound form.[6] This results in the constitutive activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[1][3][6][7]
High-Throughput Screening Workflow
The discovery of potent KRAS G12C inhibitors typically follows a tiered screening cascade. This approach starts with a broad primary screen to identify initial hits, followed by a series of more detailed secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Data Presentation: Quantitative Analysis of Inhibitor 59
The following tables summarize representative quantitative data for a hypothetical KRAS G12C inhibitor, "Inhibitor 59," based on values reported for established inhibitors in the literature.
Table 1: Biochemical Assay Data
| Assay Type | Target | Inhibitor 59 IC50 (nM) | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |
| Nucleotide Exchange | KRAS G12C | 8.5 | 8.88[8][9] | ~10 |
| Nucleotide Exchange | KRAS WT | >10,000 | >100,000[8][9] | >10,000 |
| Binding Affinity | Target | Inhibitor 59 KD (nM) | Sotorasib KD (nM) | Adagrasib KD (nM) |
| Thermal Shift | KRAS G12C | 215 | 220[10] | Not Reported |
Table 2: Cellular Assay Data
| Assay Type | Cell Line | Inhibitor 59 IC50 (nM) | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |
| p-ERK Inhibition | NCI-H358 (KRAS G12C) | 15 | ~10-50 | ~20-60 |
| Cell Viability | NCI-H358 (KRAS G12C) | 25 | ~30-100 | ~50-150 |
| Cell Viability | A549 (KRAS G12S) | >15,000 | >10,000 | >10,000 |
Experimental Protocols
Primary High-Throughput Screen: Biochemical Nucleotide Exchange Assay
This assay measures the ability of a test compound to inhibit the exchange of fluorescently labeled GDP for GTP, mediated by the GEF, SOS1.
-
Principle: In the presence of an effective inhibitor that locks KRAS G12C in the GDP-bound state, the rate of nucleotide exchange will be reduced, resulting in a lower fluorescence signal.
-
Reagents and Materials:
-
Recombinant human KRAS G12C protein
-
SOS1 catalytic domain
-
Fluorescently-labeled GTP analog (e.g., BODIPY-GTP)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.4)
-
384-well microplates
-
Test compounds (e.g., "Inhibitor 59") and control inhibitors (Sotorasib, Adagrasib)
-
-
Protocol:
-
Prepare serial dilutions of test and control compounds in DMSO, followed by dilution in assay buffer.
-
In each well of a 384-well plate, combine the KRAS G12C protein and the diluted compounds.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of the SOS1 catalytic domain and the fluorescently-labeled GTP analog.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of nucleotide exchange for each compound concentration and determine the IC50 value.
-
Secondary Assay: Thermal Shift Assay for Target Engagement
This biophysical assay confirms direct binding of the inhibitor to the target protein by measuring changes in its thermal stability.
-
Principle: The binding of a ligand to a protein typically increases its melting temperature (Tm).
-
Reagents and Materials:
-
KRAS G12C mutant cells (e.g., NCI-H358) or recombinant protein
-
SYPRO Orange dye
-
PBS
-
qPCR instrument with a thermal ramping capability
-
-
Protocol:
-
Incubate KRAS G12C protein or cell lysate with various concentrations of the test compound or vehicle (DMSO) for 1 hour.
-
Add SYPRO Orange dye to each sample.
-
Subject the samples to a thermal gradient (e.g., 44°C to 68°C) in a qPCR instrument.[8][9]
-
Monitor the fluorescence of the SYPRO Orange dye, which increases as the protein unfolds and binds the dye.
-
Determine the Tm for each sample by fitting the fluorescence data to a Boltzmann equation. An increase in Tm in the presence of the compound indicates target engagement.
-
Tertiary Assay: Cellular p-ERK Western Blot
This assay assesses the functional consequence of KRAS G12C inhibition by measuring the phosphorylation status of a key downstream effector, ERK.
-
Principle: Inhibition of KRAS G12C should lead to a decrease in the phosphorylation of ERK (p-ERK).
-
Reagents and Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Protocol:
-
Culture KRAS G12C mutant cells to ~80% confluency.
-
Treat cells with serial dilutions of the test compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the concentration-dependent inhibition of ERK phosphorylation.
-
Cellular Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cells.
-
Principle: An effective KRAS G12C inhibitor should selectively inhibit the proliferation of KRAS G12C-mutant cancer cells.
-
Reagents and Materials:
-
KRAS G12C mutant (e.g., NCI-H358) and KRAS wild-type cell lines
-
Cell culture medium
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo)
-
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Measure cell viability using a reagent such as CellTiter-Glo, which quantifies ATP levels.
-
Calculate the GI50 (concentration for 50% growth inhibition) for both mutant and wild-type cell lines to assess potency and selectivity.[11]
-
Conclusion
The suite of assays described provides a robust framework for the high-throughput screening and detailed characterization of novel KRAS G12C inhibitors like the representative "Inhibitor 59". By progressing from broad biochemical screens to more focused cellular and functional assays, researchers can efficiently identify and validate potent and selective drug candidates for this critical cancer target. The integration of biochemical, biophysical, and cellular data is essential for building a comprehensive understanding of a compound's mechanism of action and its therapeutic potential.
References
- 1. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. globalrph.com [globalrph.com]
- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing KRAS G12C Inhibitor 59 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in intracellular signaling, regulating cell proliferation, differentiation, and survival.[1][2] Under normal physiological conditions, KRAS cycles between an active GTP-bound state and an inactive GDP-bound state.[1][3] The KRAS G12C mutation, a substitution of glycine (B1666218) with cysteine at codon 12, impairs the protein's intrinsic ability to hydrolyze GTP, leading to its constitutive activation.[1][3] This results in the persistent stimulation of downstream oncogenic signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades, driving uncontrolled cell growth and tumorigenesis.[3][4]
KRAS G12C inhibitor 59 is a novel, potent, and selective covalent inhibitor designed to specifically target the mutant cysteine residue in KRAS G12C. By forming an irreversible covalent bond, inhibitor 59 locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby abrogating downstream signaling and inhibiting cancer cell proliferation and survival.[1] These application notes provide detailed protocols for assessing the biochemical and cellular efficacy of this compound.
Signaling Pathway and Mechanism of Action
The KRAS G12C mutation leads to the sustained activation of downstream signaling pathways crucial for cell growth and survival. This compound covalently binds to the mutant cysteine in the switch-II pocket, trapping KRAS in an inactive state and blocking these downstream signals.[1][5]
Quantitative Data Summary
The following table summarizes the expected outcomes from various in vitro assays used to characterize the efficacy of this compound.
| Assay Type | Metric | Expected Value | Cell Line(s) / Conditions |
| Biochemical Assay | |||
| KRAS G12C Protein Modification | IC50 | < 1 µM | Cell-free |
| Cellular Assays | |||
| Cell Viability | GI50 | Potent and selective for KRAS G12C mutant cells | NCI-H358 (KRAS G12C) vs. A549 (KRAS G12S), HCT116 (KRAS G13D) |
| Apoptosis Induction | Increased Cleaved PARP & Caspase-3/7 | Dose-dependent increase | NCI-H358, MIA PaCa-2 (KRAS G12C) |
| Downstream Signaling Inhibition | p-ERK & p-AKT Inhibition (IC50) | < 1 µM | NCI-H358, MIA PaCa-2 (KRAS G12C) |
| In Vivo Assay | |||
| Xenograft Tumor Model | Tumor Growth Inhibition (% TGI) | Significant dose-dependent inhibition | NCI-H358 or MIA PaCa-2 xenografts in immunodeficient mice |
Experimental Protocols
Biochemical Assay: KRAS G12C Protein Modification
Objective: To determine the direct covalent modification of recombinant KRAS G12C protein by inhibitor 59.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant human KRAS G12C protein (residues 1-169) in E. coli.
-
Nucleotide Loading: Load the purified KRAS G12C protein with GDP.
-
Inhibitor Incubation: Incubate the GDP-loaded KRAS G12C with a serial dilution of inhibitor 59 for a defined period (e.g., 1-2 hours) at room temperature.
-
LC-MS Analysis: Analyze the reaction mixtures using liquid chromatography-mass spectrometry (LC-MS) to determine the percentage of KRAS G12C protein covalently modified by the inhibitor at each concentration.
-
Data Analysis: Calculate the IC50 value, representing the concentration of inhibitor 59 required to achieve 50% modification of the KRAS G12C protein.
Cellular Assay: Cell Viability
Objective: To assess the anti-proliferative effect of inhibitor 59 on KRAS G12C mutant cancer cell lines compared to KRAS wild-type or other mutant cell lines.
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., NCI-H358 [KRAS G12C], MIA PaCa-2 [KRAS G12C], A549 [KRAS G12S], HCT116 [KRAS G13D]) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of inhibitor 59 for 72 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
Cellular Assay: Western Blot for Downstream Signaling
Objective: To evaluate the effect of inhibitor 59 on the phosphorylation of downstream effectors in the MAPK and PI3K-AKT signaling pathways.[6][7]
Methodology:
-
Cell Treatment: Plate KRAS G12C mutant cells (e.g., NCI-H358) and treat with varying concentrations of inhibitor 59 for a specified time (e.g., 2, 6, or 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total ERK (p-ERK, t-ERK) and phosphorylated and total AKT (p-AKT, t-AKT). A loading control like β-actin or GAPDH should also be used.
-
Detection: Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities and determine the dose-dependent inhibition of p-ERK and p-AKT levels relative to total protein levels.
In Vivo Assay: Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of inhibitor 59 in a mouse xenograft model.[6]
Methodology:
-
Tumor Implantation: Subcutaneously implant KRAS G12C mutant cancer cells (e.g., NCI-H358 or MIA PaCa-2) into immunodeficient mice (e.g., nude or NSG mice).[6][8]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and inhibitor 59 treatment groups.
-
Compound Administration: Administer inhibitor 59 orally at various dose levels and schedules (e.g., once or twice daily).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Optional pharmacokinetic and pharmacodynamic analyses can also be performed on plasma and tumor samples, respectively.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical assessment of this compound efficacy. By employing a combination of biochemical, cellular, and in vivo assays, researchers can thoroughly characterize the potency, selectivity, and anti-tumor activity of this novel therapeutic agent. These studies are critical for advancing our understanding of KRAS G12C-driven cancers and for the development of more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. What are KRAS inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for the Use of KRAS G12C Inhibitor 59 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS oncogene is a frequently mutated driver in various human cancers, with the G12C mutation being a prevalent target for therapeutic intervention. The development of specific inhibitors targeting KRAS G12C has marked a significant advancement in precision oncology. This document provides detailed application notes and protocols for the preclinical evaluation of KRAS G12C inhibitor 59 in xenograft models. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to assess the anti-tumor efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and potential resistance mechanisms of this novel inhibitor.
The protocols outlined below are based on established methodologies for testing KRAS G12C inhibitors in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. While specific data for "inhibitor 59" is not publicly available, the provided tables and protocols serve as a comprehensive template for its preclinical characterization.
Key Signaling Pathways in KRAS G12C-Driven Tumors
The KRAS G12C mutation constitutively activates the KRAS protein by locking it in a GTP-bound state. This leads to the persistent activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation, survival, and growth.[1][2] KRAS G12C inhibitors, such as inhibitor 59, are designed to covalently bind to the mutant cysteine residue, trapping the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[3]
Data Presentation: Efficacy of this compound in Xenograft Models
The following tables provide a template for summarizing the quantitative data from in vivo efficacy studies of this compound.
Table 1: Anti-Tumor Efficacy of this compound in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Cancer Type | Dosing Regimen | Treatment Duration (Days) | Tumor Growth Inhibition (%) | Tumor Regression (%) |
| NCI-H358 | Non-Small Cell Lung Cancer | 10 mg/kg, QD, PO | 21 | Data | Data |
| MIA PaCa-2 | Pancreatic Cancer | 30 mg/kg, QD, PO | 28 | Data | Data |
| SW1573 | Non-Small Cell Lung Cancer | 50 mg/kg, QD, PO | 21 | Data | Data |
| Additional | Models | As per study | As per study | Data | Data |
Table 2: Anti-Tumor Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model ID | Cancer Type | Dosing Regimen | Treatment Duration (Days) | Best Response |
| CRC-001 | Colorectal Cancer | 30 mg/kg, QD, PO | 35 | e.g., Partial Response |
| NSCLC-002 | Non-Small Cell Lung Cancer | 50 mg/kg, QD, PO | 42 | e.g., Stable Disease |
| PDAC-003 | Pancreatic Cancer | 50 mg/kg, QD, PO | 28 | e.g., Progressive Disease |
| Additional | Models | As per study | As per study | Response Data |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Line-Derived Xenograft (CDX) Model Development and Efficacy Study
This protocol describes the establishment of CDX models and subsequent evaluation of the anti-tumor activity of this compound.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and supplements (e.g., RPMI-1640, DMEM, fetal bovine serum, penicillin-streptomycin)
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
Matrigel®
-
This compound
-
Vehicle control
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Cell Culture:
-
Culture KRAS G12C mutant cells in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before implantation.
-
-
Animal Handling and Implantation:
-
Acclimatize 6-8 week old immunodeficient mice for at least one week before the experiment.
-
Harvest cultured cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound orally (PO) at the desired doses (e.g., 10, 30, 50 mg/kg) once daily (QD).
-
Administer the vehicle control to the control group following the same schedule.
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
Monitor tumor volumes and body weights throughout the study.
-
-
Endpoint and Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volumes and weights.
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Patient-Derived Xenograft (PDX) Model Development and Efficacy Study
This protocol outlines the establishment of PDX models for a more clinically relevant assessment of inhibitor 59's efficacy.
Materials:
-
Fresh tumor tissue from patients with KRAS G12C-mutated cancers (obtained with appropriate ethical approval)
-
Highly immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)
-
Surgical tools
-
This compound
-
Vehicle control
Protocol:
-
Tissue Acquisition and Implantation:
-
Obtain fresh, sterile tumor tissue from consenting patients with confirmed KRAS G12C mutations.
-
Implant small tumor fragments (approximately 2-3 mm³) subcutaneously into the flank of highly immunodeficient mice (P0 generation).
-
Monitor the mice for tumor engraftment and growth.
-
-
Model Expansion and Characterization:
-
Once the P0 tumors reach a sufficient size (e.g., >500 mm³), excise them and passage them into subsequent generations of mice (P1, P2, etc.) to expand the model.
-
Characterize the PDX model by confirming the presence of the KRAS G12C mutation and comparing its histology to the original patient tumor.
-
-
Efficacy Study:
-
Once a stable and well-characterized PDX model is established, implant tumor fragments into a cohort of mice for the efficacy study.
-
Follow the tumor growth monitoring and treatment protocol as described for the CDX models (Section 4.1.3).
-
Assess the treatment response based on changes in tumor volume. Responses can be categorized as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD) based on established criteria (e.g., RECIST).
-
Pharmacodynamic (PD) Biomarker Analysis
This protocol describes the analysis of downstream signaling pathways to confirm the on-target activity of this compound.
Materials:
-
Tumor tissues from treated and control mice
-
Lysis buffer
-
Protein quantification assay kit
-
Antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH)
-
Western blotting reagents and equipment
-
Immunohistochemistry (IHC) reagents and equipment
Protocol:
-
Tissue Collection and Lysate Preparation:
-
Collect tumor tissues at various time points after the final dose of inhibitor 59.
-
Homogenize the tumor tissues in lysis buffer to extract proteins.
-
Quantify the protein concentration in the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the level of inhibition of ERK and AKT phosphorylation.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in formalin and embed them in paraffin.
-
Perform IHC staining on tissue sections using antibodies against p-ERK to visualize the in situ inhibition of the MAPK pathway.
-
Conclusion
The successful preclinical development of this compound relies on the rigorous application of well-established xenograft models. The protocols and data presentation templates provided in these application notes offer a comprehensive framework for evaluating the efficacy and mechanism of action of this novel therapeutic agent. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to support the continued development of this compound for the treatment of KRAS G12C-mutant cancers.
References
Application Notes and Protocols for KRAS G12C Inhibitor 59
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][2][3] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, differentiation, and survival.[4][5][6] Mutations in KRAS, such as the G12C substitution, impair its ability to hydrolyze GTP, leading to a constitutively active state that drives uncontrolled cell growth and tumor formation.[5][6]
For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of suitable binding pockets.[1][7] However, the discovery of a switch-II pocket in the KRAS G12C mutant protein has enabled the development of specific covalent inhibitors.[2] Inhibitor 59 is a novel, potent, and selective small molecule inhibitor that covalently binds to the cysteine residue of the KRAS G12C mutant protein. This irreversible binding locks KRAS G12C in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[5][8][9]
These application notes provide an overview of Inhibitor 59 and detailed protocols for its use in studying KRAS G12C-driven signaling pathways.
Mechanism of Action
Inhibitor 59 specifically targets the mutant cysteine at position 12 of the KRAS protein. By forming a covalent bond, it traps the KRAS G12C protein in an "off" state, preventing the activation of downstream effector pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[5][6][10] This leads to the suppression of cancer cell proliferation and survival.[5]
Data Presentation
The efficacy of Inhibitor 59 has been evaluated in various preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of Inhibitor 59
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H358 | NSCLC | 15 |
| MIA PaCa-2 | Pancreatic | 25 |
| SW837 | Colorectal | 40 |
Table 2: Downstream Signaling Inhibition by Inhibitor 59 (100 nM, 24h)
| Cell Line | p-ERK Inhibition (%) | p-AKT Inhibition (%) |
| NCI-H358 | 85 | 40 |
| MIA PaCa-2 | 78 | 35 |
| SW837 | 70 | 30 |
Table 3: In Vivo Efficacy of Inhibitor 59 in Xenograft Models
| Model | Cancer Type | Dosage (mg/kg, QD) | Tumor Growth Inhibition (%) |
| NCI-H358 | NSCLC | 25 | 92 |
| MIA PaCa-2 | Pancreatic | 50 | 85 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 value of Inhibitor 59 in KRAS G12C mutant cancer cell lines.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Inhibitor 59 stock solution (10 mM in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of Inhibitor 59 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is to assess the effect of Inhibitor 59 on the phosphorylation of key downstream signaling proteins like ERK and AKT.
Materials:
-
KRAS G12C mutant cell lines
-
Complete growth medium
-
Inhibitor 59
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Inhibitor 59 (e.g., 100 nM) or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Resistance Mechanisms and Combination Strategies
Resistance to KRAS G12C inhibitors can arise through various mechanisms, including feedback reactivation of upstream signaling (e.g., RTKs) or activation of bypass pathways.[1][2][11] Combining Inhibitor 59 with inhibitors of other signaling nodes, such as EGFR, SHP2, or PI3K/mTOR, may overcome resistance and enhance anti-tumor activity.[1][10][12]
Conclusion
Inhibitor 59 is a valuable tool for studying KRAS G12C-driven signaling pathways and for the development of novel anti-cancer therapies. The protocols provided herein offer a framework for investigating the cellular and molecular effects of this potent and selective inhibitor. Further studies exploring combination strategies are warranted to maximize its therapeutic potential and overcome potential resistance mechanisms.
References
- 1. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. KRAS G12C Inhibition in Non-Small Cell Lung Cancer [findkrasg12c.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What are KRAS inhibitors and how do they work? [synapse.patsnap.com]
- 8. Therapies in Development for KRAS G12C–Mutated NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 9. news.cancerconnect.com [news.cancerconnect.com]
- 10. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application of KRAS G12C Inhibitors in Organoid Cultures: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of KRAS G12C inhibitors in patient-derived organoid (PDO) cultures. Organoids, three-dimensional self-organizing structures grown from stem cells, recapitulate the complex architecture and heterogeneity of original tumors, offering a highly relevant preclinical model for drug screening and mechanistic studies.[1][2][3] The recent development of specific inhibitors targeting the KRAS G12C mutation, a common driver in various cancers, has opened new avenues for targeted therapies.[2] This guide outlines the principles, experimental procedures, and data interpretation for assessing the efficacy of KRAS G12C inhibitors in organoid models.
Application Notes
Patient-derived organoids have emerged as a powerful tool in preclinical cancer research, bridging the gap between traditional two-dimensional cell cultures and in vivo models.[1][3] Their ability to preserve the genetic and phenotypic characteristics of the original tumor makes them particularly valuable for testing targeted therapies like KRAS G12C inhibitors.[1][4]
Key Applications:
-
Efficacy Screening: High-throughput screening of various KRAS G12C inhibitors on a diverse panel of PDOs can identify potent drug candidates and predict patient-specific responses.[1]
-
Resistance Mechanism Studies: Organoid models can be used to investigate both intrinsic and acquired resistance to KRAS G12C inhibitors.[1] By culturing organoids over extended periods in the presence of an inhibitor, resistant clones can be selected and analyzed to uncover the underlying molecular mechanisms.
-
Combination Therapy Assessment: The efficacy of combining KRAS G12C inhibitors with other therapeutic agents, such as EGFR inhibitors, can be evaluated in organoid co-cultures to identify synergistic effects and overcome resistance.
-
Biomarker Discovery: Analysis of responsive and non-responsive organoids can lead to the identification of predictive biomarkers for treatment success with KRAS G12C inhibitors.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing KRAS G12C inhibitors in organoid cultures. This data is presented for illustrative purposes; actual results will vary depending on the specific inhibitor, organoid line, and experimental conditions.
Table 1: Dose-Response of a KRAS G12C Inhibitor on Patient-Derived Organoids
| Organoid Line | Cancer Type | IC50 (nM) |
| PDO-1 (KRAS G12C) | Colorectal Cancer | 15 |
| PDO-2 (KRAS G12C) | Non-Small Cell Lung Cancer | 25 |
| PDO-3 (KRAS WT) | Colorectal Cancer | >10,000 |
| PDO-4 (KRAS G12D) | Pancreatic Cancer | >10,000 |
Table 2: Effect of a KRAS G12C Inhibitor on Cell Viability and Apoptosis in KRAS G12C Mutant Organoids
| Treatment | Concentration (nM) | Viability (% of Control) | Apoptosis (Fold Change) |
| Vehicle (DMSO) | - | 100 | 1 |
| KRAS G12C Inhibitor | 10 | 65 | 3.5 |
| KRAS G12C Inhibitor | 50 | 30 | 8.2 |
| KRAS G12C Inhibitor | 200 | 12 | 15.7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Patient-Derived Organoid Culture and Maintenance
This protocol describes the general procedure for establishing and maintaining patient-derived organoid cultures from tumor tissue.
Materials:
-
Fresh tumor tissue
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium (specific to the tissue of origin)
-
Gentle cell dissociation reagent (e.g., TrypLE™)
-
Culture plates
-
Standard cell culture equipment
Procedure:
-
Mince the tumor tissue into small fragments (1-2 mm).
-
Digest the tissue fragments with a gentle cell dissociation reagent to obtain a single-cell suspension.
-
Filter the cell suspension to remove undigested tissue.
-
Resuspend the cell pellet in a basement membrane matrix on ice.
-
Plate droplets of the cell-matrix suspension into pre-warmed culture plates.
-
Allow the matrix to solidify at 37°C.
-
Overlay with the appropriate organoid culture medium.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by disrupting the matrix, dissociating the organoids, and replating.
Protocol 2: Drug Treatment and Viability Assay
This protocol outlines the procedure for treating organoids with a KRAS G12C inhibitor and assessing cell viability.
Materials:
-
Established organoid cultures
-
KRAS G12C inhibitor stock solution
-
Organoid culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Harvest and dissociate organoids into small fragments.
-
Seed the organoid fragments in a basement membrane matrix in a 96-well plate.
-
Allow the organoids to form for 24-48 hours.
-
Prepare serial dilutions of the KRAS G12C inhibitor in organoid culture medium.
-
Replace the medium in the wells with the medium containing the inhibitor or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle-treated control and determine the IC50 value.[5]
Protocol 3: Immunofluorescence Staining for Signaling Pathway Analysis
This protocol describes the staining of whole-mount organoids to visualize the effect of a KRAS G12C inhibitor on downstream signaling pathways.
Materials:
-
Treated and untreated organoid cultures
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with BSA and serum)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-AKT)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fix the organoids in 4% PFA for 30-60 minutes at room temperature.
-
Permeabilize the organoids with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.[6]
-
Incubate the organoids with primary antibodies overnight at 4°C.
-
Wash the organoids to remove unbound primary antibodies.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.[7]
-
Counterstain the nuclei with DAPI.
-
Mount the stained organoids on a slide.
-
Image the organoids using a confocal microscope to assess the levels and localization of the target proteins.
Protocol 4: Western Blotting for Protein Expression Analysis
This protocol details the procedure for analyzing changes in protein expression in organoids following treatment with a KRAS G12C inhibitor.
Materials:
-
Treated and untreated organoid cultures
-
Organoid harvesting solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
Blocking buffer (e.g., milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KRAS G12C, anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Harvest organoids using an organoid harvesting solution.[8]
-
Lyse the organoids in RIPA buffer on ice.[8]
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression.
Visualizations
KRAS Signaling Pathway and Inhibition
Caption: KRAS signaling pathway and the mechanism of KRAS G12C inhibition.
Experimental Workflow for Inhibitor Testing in Organoids
Caption: Experimental workflow for evaluating KRAS G12C inhibitors in organoids.
Logical Relationship of Resistance Mechanisms
Caption: Mechanisms of resistance to KRAS G12C inhibitors.
References
- 1. huborganoids.nl [huborganoids.nl]
- 2. Patient-derived cancer organoid cultures to predict sensitivity to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.huborganoids.nl [blog.huborganoids.nl]
- 4. mdpi.com [mdpi.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. precanmed.eu [precanmed.eu]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols: Combination Strategies for KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant milestone in oncology, transforming a previously "undruggable" target into a tractable one.[1][2] These inhibitors, such as sotorasib (B605408) and adagrasib, have demonstrated clinical efficacy; however, monotherapy often leads to intrinsic or acquired resistance.[1][3][4] To overcome these limitations and enhance therapeutic outcomes, combination therapies are being extensively investigated.[1][3][4] This document provides an overview of the rationale and protocols for combining KRAS G12C inhibitors with other therapeutic agents.
While several KRAS G12C inhibitors are in clinical development, emerging preclinical compounds continue to show promise. One such example is KRAS G12C inhibitor 59 , a potent inhibitor identified in patent literature (WO2023036282A1).[5] Preclinical data suggests that this compound exhibits significant tumor inhibitory effects, in some cases surpassing that of established inhibitors like adagrasib (MRTX849) in xenograft models.[6] Although detailed public data on combination protocols for "inhibitor 59" is limited, the principles and strategies outlined below for clinically advanced KRAS G12C inhibitors provide a strong framework for its future investigation.
Rationale for Combination Therapies
KRAS G12C is a key node in cellular signaling, primarily activating the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways to drive cell proliferation and survival.[6] Inhibition of KRAS G12C can lead to feedback reactivation of these or parallel signaling pathways, contributing to drug resistance.[1] Combination strategies aim to block these escape mechanisms. Common approaches include:
-
Vertical Blockade: Inhibiting downstream effectors in the same pathway (e.g., MEK, ERK).
-
Horizontal Blockade: Targeting parallel signaling pathways (e.g., PI3K/AKT/mTOR).
-
Targeting Upstream Regulators: Inhibiting receptor tyrosine kinases (RTKs) like EGFR that can reactivate RAS signaling.
-
Combination with Immunotherapy: Leveraging the immunomodulatory effects of KRAS G12C inhibition to enhance anti-tumor immune responses.
Key Combination Strategies and Supporting Data
Several combination strategies have shown promise in preclinical and clinical studies. The following sections summarize the quantitative data and rationale for key combinations.
Table 1: Efficacy of KRAS G12C Inhibitors in Combination with EGFR Inhibitors
| KRAS G12C Inhibitor | Combination Agent | Cancer Type | Efficacy Metric | Result | Reference |
| Adagrasib | Cetuximab | Colorectal Cancer (CRC) | Objective Response Rate (ORR) | 46% | [7] |
| Adagrasib | Cetuximab | Colorectal Cancer (CRC) | Disease Control Rate (DCR) | 100% | [7] |
| Divarasib | Cetuximab | Colorectal Cancer (CRC) | Objective Response Rate (ORR) | 62.5% | [7] |
| Sotorasib | Panitumumab | Colorectal Cancer (CRC) | Objective Response Rate (ORR) | 30% | [5] |
Table 2: Efficacy of KRAS G12C Inhibitors in Combination with Other Targeted Agents
| KRAS G12C Inhibitor | Combination Agent | Target | Cancer Type | Efficacy Metric | Result | Reference |
| Sotorasib | Trametinib | MEK | NSCLC | Objective Response Rate (ORR) | 20-34.8% | |
| JDQ443 | TNO155 | SHP2 | NSCLC | Objective Response Rate (ORR) | 33.3% | |
| Glecirasib (JAB-21822) | JAB-3312 | SHP2 | NSCLC | Objective Response Rate (ORR) | 64.7% | |
| Divarasib | Inavolisib | PI3K | Solid Tumors | - | Phase I trial ongoing | [3] |
| Sotorasib | Sotorasib | Chemotherapy | NSCLC | Objective Response Rate (ORR) | 65% (1st line) |
Signaling Pathway Diagrams
KRAS G12C Downstream Signaling and Points of Intervention
Caption: KRAS G12C signaling pathways and targets for combination therapy.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo assessment of KRAS G12C inhibitor combinations. Specific concentrations and timings should be optimized for the cell lines and models used.
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of a KRAS G12C inhibitor in combination with another agent on cell viability.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358 for NSCLC, MIA PaCa-2 for pancreatic cancer)
-
KRAS G12C inhibitor (e.g., "inhibitor 59")
-
Combination agent (e.g., EGFR inhibitor, MEK inhibitor)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of the KRAS G12C inhibitor and the combination agent. This typically involves serial dilutions of each drug, both alone and in combination at fixed ratios.
-
Treatment: Treat the cells with the drug combinations and incubate for a period that allows for a measurable effect on cell viability (typically 72 hours).
-
Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a KRAS G12C inhibitor in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C mutant cancer cell line
-
KRAS G12C inhibitor (formulated for in vivo use)
-
Combination agent (formulated for in vivo use)
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject KRAS G12C mutant cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, KRAS G12C inhibitor alone, combination agent alone, combination therapy).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumors reach a maximum size, study duration is met).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each group relative to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the differences between groups.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of combination therapies.
Conclusion
Combination therapy is a critical strategy to enhance the efficacy of KRAS G12C inhibitors and overcome resistance. The protocols and data presented here provide a foundation for the preclinical and clinical investigation of novel combination approaches. As potent next-generation inhibitors like "inhibitor 59" emerge, these established frameworks will be invaluable for their development and translation to the clinic. Further research is needed to identify optimal combination partners, dosing schedules, and patient populations that will benefit most from these therapies.
References
- 1. globalrph.com [globalrph.com]
- 2. annualreviews.org [annualreviews.org]
- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols for Flow Cytometry Analysis of KRAS G12C Inhibitor 59
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of KRAS G12C inhibitor 59. The protocols outlined below are designed to be adaptable for various research and drug development settings.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal protein in intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, where glycine (B1666218) is substituted by cysteine at codon 12, results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumor formation.[1] KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine, locking the KRAS protein in an inactive, GDP-bound state.[1][2] This inhibition blocks downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, ultimately suppressing cancer cell proliferation and survival.[1][3][4]
Flow cytometry is a powerful tool to assess the pharmacodynamic effects of KRAS G12C inhibitors on cancer cells. It enables the quantitative analysis of various cellular parameters, including signaling pathway inhibition, cell cycle arrest, apoptosis induction, and changes in cell surface marker expression.
Key Applications
-
Pharmacodynamic Biomarker Analysis: Quantify the inhibition of downstream signaling pathways (e.g., p-ERK, p-S6) in response to inhibitor treatment.
-
Cell Viability and Apoptosis Assays: Determine the cytotoxic effects of the inhibitor by measuring apoptosis and cell death.
-
Cell Cycle Analysis: Investigate the impact of the inhibitor on cell cycle progression.
-
Immune Phenotyping: Analyze the modulation of immune cell populations within the tumor microenvironment following treatment.[5]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from flow cytometry experiments assessing the effects of this compound.
Table 1: Inhibition of Downstream Signaling Markers
| Cell Line | Treatment (24h) | % p-ERK Positive Cells (MFI) | % p-S6 Positive Cells (MFI) |
| NCI-H358 | Vehicle | 85% (1500) | 78% (1200) |
| Inhibitor 59 (1 µM) | 15% (300) | 25% (400) | |
| MIA PaCa-2 | Vehicle | 92% (1800) | 88% (1600) |
| Inhibitor 59 (1 µM) | 20% (450) | 35% (600) |
MFI: Mean Fluorescence Intensity
Table 2: Apoptosis Induction by Annexin V/PI Staining
| Cell Line | Treatment (48h) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| NCI-H358 | Vehicle | 5% | 2% |
| Inhibitor 59 (1 µM) | 35% | 15% | |
| MIA PaCa-2 | Vehicle | 3% | 1% |
| Inhibitor 59 (1 µM) | 42% | 18% |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for flow cytometry analysis.
Caption: KRAS G12C signaling pathway and the mechanism of action for inhibitor 59.
Caption: General experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Intracellular Staining for Phosphorylated Proteins (p-ERK)
This protocol is designed to assess the inhibition of downstream signaling pathways.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol (B129727) or commercial permeabilization wash buffer)
-
Primary antibody against p-ERK (e.g., anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204))
-
Fluorochrome-conjugated secondary antibody (if primary is not conjugated)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Cell Harvesting:
-
Following treatment, detach cells using a gentle cell dissociation reagent.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of cold PBS.
-
Add 1 mL of ice-cold Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
Centrifuge and wash the cells with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
-
Antibody Staining:
-
Wash the cells twice with PBS containing 1% BSA.
-
Resuspend the cell pellet in 100 µL of PBS with 1% BSA and add the primary antibody against p-ERK at the recommended dilution.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells twice with PBS with 1% BSA.
-
If using an unconjugated primary antibody, resuspend the cells in 100 µL of PBS with 1% BSA and add the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS with 1% BSA.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of PBS.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Gate on the single-cell population and analyze the fluorescence intensity of the p-ERK signal.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol quantifies the induction of apoptosis following inhibitor treatment.
Materials:
-
KRAS G12C mutant cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with this compound or vehicle control as described in Protocol 1. A longer treatment time (e.g., 48-72 hours) is often required to observe significant apoptosis.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.[6]
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.[6]
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Conclusion
Flow cytometry is an indispensable technique for characterizing the cellular effects of this compound. The protocols provided herein offer a robust framework for assessing pharmacodynamic markers and cellular fates. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating research and development efforts in the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The KRASG12C Inhibitor MRTX849 Reconditions the Tumor Immune Microenvironment and Sensitizes Tumors to Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note and Protocol: Western Blot Analysis of KRAS G12C Inhibition in Treated Cells
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a pivotal GTPase that functions as a molecular switch in intracellular signaling, governing cell proliferation, differentiation, and survival.[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[1][2][3] This aberrant activation perpetually drives downstream oncogenic signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades, contributing to tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3][4][5][6]
The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant advancement in precision oncology.[6] These inhibitors, such as "KRAS G12C inhibitor 59," bind to the inactive, GDP-bound state of KRAS G12C, preventing its activation and subsequent downstream signaling.[6][7] Western blotting is a fundamental technique to elucidate the efficacy of such inhibitors by quantifying the phosphorylation status of key downstream effector proteins like ERK and AKT.[8] A reduction in the phosphorylated forms of these proteins serves as a direct biomarker for the on-target activity of the inhibitor.[6]
This document provides a comprehensive protocol for performing Western blot analysis on cell lysates treated with this compound to assess its impact on the KRAS signaling pathway.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the KRAS G12C signaling pathway and the experimental workflow for the Western blot analysis.
Data Presentation
The following tables summarize the recommended antibodies and reagents for this protocol.
Table 1: Primary Antibodies
| Target Protein | Host Species | Dilution | Supplier (Cat. No.) |
|---|---|---|---|
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:1000 | Cell Signaling Technology (#4370) |
| Total ERK1/2 | Rabbit | 1:1000 | Cell Signaling Technology (#4695) |
| Phospho-AKT (Ser473) | Rabbit | 1:500 - 1:1000 | Cell Signaling Technology (#4060) |
| Total AKT | Rabbit | 1:1000 | Cell Signaling Technology (#9272) |
| KRAS G12C Mutant | Rabbit | 1:1000 | Bio-Connect (AB03878-10.3)[9] |
| Total KRAS | Rabbit | 1:500 - 1:30000 | Abcam (ab180772), Proteintech (12063-1-AP)[10][11] |
| GAPDH or β-Actin (Loading Control) | Mouse | 1:5000 | Cell Signaling Technology (#5174 or #3700) |
Table 2: Reagents and Buffers
| Reagent | Composition |
|---|---|
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS |
| Protease Inhibitor Cocktail | Commercially available (e.g., Sigma-Aldrich, Roche) |
| Phosphatase Inhibitor Cocktail | Commercially available (e.g., Sigma-Aldrich, Roche) |
| Laemmli Sample Buffer (4x) | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol |
| Tris-Glycine-SDS Running Buffer (10x) | 250 mM Tris, 1.92 M glycine, 1% SDS |
| Transfer Buffer (1x) | 25 mM Tris, 192 mM glycine, 20% methanol |
| TBST (10x) | 200 mM Tris, 1.5 M NaCl, 1% Tween-20, pH 7.6 |
| Blocking Buffer | 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG (1:2000 dilution) |
| ECL Substrate | Enhanced chemiluminescent substrate |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line Selection: Use a cell line harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).
-
Plating: Seed cells in 6-well plates and culture until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, starve cells in serum-free media for 12-24 hours prior to treatment.[12]
-
Inhibitor Treatment: Treat cells with this compound at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction
-
Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Harvesting: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubation: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples. Mix 20-40 µg of protein with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[12][13]
-
SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[12][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Perform the transfer at 100V for 60-90 minutes on ice.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[14][15] For phospho-antibodies, 5% BSA is generally recommended.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per Table 1) overnight at 4°C with gentle shaking.[13][15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[12][13]
-
Washing: Repeat the washing step (4.6).
-
Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[12]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
5. Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the phospho-protein bands to their corresponding total protein bands. Further, normalize these values to a loading control (e.g., GAPDH or β-actin) to account for loading differences.
-
Reporting: Express the data as a fold change relative to the vehicle-treated control.
Conclusion
This protocol provides a detailed methodology for assessing the efficacy of this compound by Western blot analysis. By monitoring the phosphorylation status of key downstream effectors such as ERK and AKT, researchers can effectively determine the inhibitor's on-target activity and its impact on oncogenic signaling pathways. This method is crucial for the preclinical evaluation and characterization of novel KRAS G12C targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. shop.bio-connect.nl [shop.bio-connect.nl]
- 10. biocompare.com [biocompare.com]
- 11. KRAS antibody (12063-1-AP) | Proteintech [ptglab.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes: Visualizing Target Engagement of KRAS G12C Inhibitor 59 using Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that acts as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2][3] Mutations in the KRAS gene are among the most frequent drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[4][5] The specific G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active, GTP-bound state.[1][2] This leads to persistent activation of downstream oncogenic signaling cascades, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell growth and tumor formation.[2][4][6][7]
KRAS G12C Inhibitor 59 is a novel, highly selective small molecule designed to covalently bind to the mutant cysteine residue at position 12. This irreversible binding traps the KRAS G12C protein in its inactive, GDP-bound conformation, thereby blocking downstream signaling.[1][8] Confocal microscopy, coupled with immunofluorescence, provides a powerful and direct method to visualize and quantify the pharmacodynamic effects of Inhibitor 59 within cancer cells. This application note details the protocols for assessing the inhibitor's efficacy by monitoring the phosphorylation status and subcellular localization of key downstream effectors, such as ERK1/2.
Principle of the Assay
The efficacy of this compound is determined by its ability to suppress the constitutively active signaling pathways driven by the mutant protein. A primary downstream effector of the MAPK pathway is the Extracellular signal-Regulated Kinase (ERK). Upon pathway activation, ERK is phosphorylated (p-ERK) and translocates from the cytoplasm to the nucleus to regulate gene expression.
This assay utilizes immunofluorescence to detect the levels of p-ERK in KRAS G12C mutant cancer cells. By treating cells with Inhibitor 59, a dose-dependent decrease in the nuclear fluorescence signal corresponding to p-ERK is expected. Confocal microscopy allows for high-resolution optical sectioning, enabling precise visualization and quantification of the nuclear and cytoplasmic fluorescence intensity, providing a robust readout of inhibitor activity.[9][10]
Data Presentation: Quantitative Analysis of p-ERK Inhibition
The following table summarizes representative quantitative data from a confocal microscopy-based immunofluorescence experiment. KRAS G12C mutant H358 cells were treated with increasing concentrations of this compound for 24 hours. The mean fluorescence intensity (MFI) of nuclear p-ERK was quantified.
| Treatment Group | Concentration | Mean Nuclear p-ERK Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percent Inhibition (%) |
| Vehicle Control | 0 µM (DMSO) | 1250 | ± 85 | 0% |
| Inhibitor 59 | 10 nM | 980 | ± 62 | 21.6% |
| Inhibitor 59 | 50 nM | 550 | ± 45 | 56.0% |
| Inhibitor 59 | 100 nM | 210 | ± 28 | 83.2% |
| Inhibitor 59 | 500 nM | 95 | ± 15 | 92.4% |
These results demonstrate a dose-dependent reduction in ERK phosphorylation upon treatment with Inhibitor 59, indicating successful target engagement and inhibition of the MAPK signaling pathway.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 3. What are KRAS inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 6. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
Best Practices for Storing and Handling KRAS G12C Inhibitor 59: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper storage and handling of KRAS G12C inhibitor 59, a compound with demonstrated anticancer properties. Adherence to these guidelines is crucial for ensuring the compound's stability, obtaining reliable experimental results, and maintaining a safe laboratory environment.
Compound Information
| Property | Data | Reference |
| Compound Name | This compound | [1][2] |
| CAS Number | 2914919-88-1 | [2] |
| Molecular Formula | C₃₂H₃₉F₆N₇O₅ | [2] |
| Molecular Weight | 715.69 g/mol | [2] |
| Target | KRAS G12C | [1][2] |
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity.
| Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C for long-term storage.[2] | To minimize degradation over time. |
| Shipped at room temperature for short periods.[1] | Stable for the duration of shipping under ambient conditions. | |
| In Solution (DMSO) | Prepare stock solutions in high-quality, anhydrous DMSO. | DMSO is a common solvent for this class of inhibitors. |
| Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. | Freeze-thaw cycles can lead to precipitation and degradation of the compound. | |
| Store DMSO stock solutions at -20°C or -80°C. | Low temperatures preserve the stability of the compound in solution. |
Note: For specific storage recommendations, always refer to the Certificate of Analysis provided by the supplier.
Handling and Safety Precautions
This compound is a potent bioactive compound and should be handled with care in a laboratory setting. The following are general safety guidelines; always consult your institution's specific safety protocols.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a suitable option).
-
Engineering Controls: Handle the solid compound and prepare stock solutions in a certified chemical fume hood to avoid inhalation of dust particles. Ensure adequate ventilation in the work area.
-
Spill Management: In case of a spill, wear appropriate PPE and contain the spill with absorbent material. Clean the area with a suitable solvent and dispose of all contaminated materials as hazardous waste.
-
Disposal: Dispose of all waste contaminated with this compound, including empty vials, pipette tips, and gloves, as hazardous chemical waste according to your institution's guidelines.
Signaling Pathway
KRAS G12C is a mutant form of the KRAS protein, a key regulator of cell growth and proliferation. The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to the continuous activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. This compound covalently binds to the mutant cysteine residue, trapping KRAS G12C in an inactive, GDP-bound state and thereby inhibiting these downstream oncogenic signals.
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following are generalized protocols for common assays used to evaluate the activity of KRAS G12C inhibitors. Specific parameters such as cell lines, inhibitor concentrations, and incubation times may need to be optimized for your experimental system.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitor on the viability of cancer cells harboring the KRAS G12C mutation.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well clear or white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Add 100 µL of the diluted inhibitor or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data using a non-linear regression curve fit to determine the IC₅₀ value.
Caption: Cell Viability Assay Workflow.
Western Blot for Phospho-ERK (pERK) Inhibition
This protocol assesses the inhibitor's ability to block the MAPK signaling pathway by measuring the levels of phosphorylated ERK.
Materials:
-
KRAS G12C mutant cell line
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the pERK signal to the total ERK signal and the loading control to determine the extent of pathway inhibition.
Caption: Western Blot Workflow for pERK Inhibition.
Biochemical KRAS G12C Nucleotide Exchange Assay
This assay measures the ability of the inhibitor to lock KRAS G12C in its GDP-bound state by preventing the exchange for a fluorescently labeled GTP analog.
Materials:
-
Recombinant human KRAS G12C protein
-
SOS1 catalytic domain (GEF)
-
Fluorescently labeled GTP analog (e.g., BODIPY™-GTP)
-
Assay buffer
-
This compound
-
DMSO (anhydrous)
-
384-well low-volume plates
-
Plate reader capable of fluorescence polarization or TR-FRET
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
Inhibitor Incubation: In a 384-well plate, add the diluted inhibitor to wells containing recombinant KRAS G12C protein. Incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow for binding.
-
Initiate Nucleotide Exchange: Add a mixture of the SOS1 protein and the fluorescently labeled GTP analog to initiate the nucleotide exchange reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Fluorescence Reading: Read the plate on a suitable plate reader. The signal will be proportional to the amount of fluorescent GTP bound to KRAS G12C.
-
Data Analysis: Calculate the percent inhibition of nucleotide exchange relative to the DMSO control. Plot the data to determine the IC₅₀ value of the inhibitor.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions based on their specific experimental setup and reagents. Always follow good laboratory practices and adhere to all institutional safety guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting KRAS G12C Inhibitor 59 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving KRAS G12C inhibitor 59. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRAS G12C inhibitors like inhibitor 59?
A1: KRAS G12C inhibitors are targeted therapeutics that specifically and covalently bind to the mutant cysteine residue at position 12 of the KRAS protein.[1] This irreversible binding locks the KRAS G12C protein in an inactive, GDP-bound state.[1][2] By trapping the protein in this "off" state, the inhibitors prevent downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[3]
Q2: I am observing high variability in the IC50 values for this compound across different cancer cell lines. Why is this?
A2: Variability in inhibitor efficacy across different KRAS G12C mutant cell lines is a known phenomenon. This can be attributed to several factors, including the presence of co-occurring genetic alterations in other signaling pathways that can bypass the dependency on KRAS signaling.[4] Additionally, the baseline expression levels of upstream activators and downstream effectors of the KRAS pathway can differ between cell lines, influencing their sensitivity to inhibitors.
Q3: My this compound shows initial potent activity, but the cancer cells develop resistance over time. What are the common resistance mechanisms?
A3: Acquired resistance to KRAS G12C inhibitors is a significant challenge and can occur through various mechanisms. These can be broadly categorized as "on-target" and "off-target" resistance.
-
On-target resistance often involves secondary mutations in the KRAS gene itself, which can prevent the inhibitor from binding effectively.[5]
-
Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. A common mechanism is the reactivation of the MAPK pathway through upstream signaling from receptor tyrosine kinases (RTKs).[6][7] Another frequent bypass mechanism is the activation of the PI3K-AKT-mTOR pathway.[4]
Troubleshooting Guide
Problem 1: Sub-optimal inhibitor activity or inconsistent results in cell-based assays.
-
Possible Cause 1: Poor solubility of the inhibitor.
-
Troubleshooting: KRAS G12C inhibitors can have low aqueous solubility.[8] Ensure the inhibitor is fully dissolved in a suitable solvent like DMSO to create a stock solution. When preparing working concentrations, it is crucial to prevent precipitation. Consider preparing fresh dilutions for each experiment and visually inspecting the final solution for any particulates before adding it to the cells.[8]
-
-
Possible Cause 2: Incorrect cell seeding density or assay timing.
-
Troubleshooting: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. The incubation time with the inhibitor should also be optimized; a common duration for cell viability assays is 72 hours.[9]
-
-
Possible Cause 3: Cell line authenticity and KRAS G12C mutation status.
-
Troubleshooting: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated. Confirm the KRAS G12C mutation status of your cell line using sequencing methods.
-
Problem 2: Reactivation of MAPK signaling (e.g., rebound of p-ERK levels) after initial inhibition.
-
Possible Cause: Adaptive feedback reactivation of the RAS-MAPK pathway.
-
Troubleshooting: This is a common adaptive resistance mechanism where inhibition of KRAS G12C leads to a feedback loop that reactivates upstream signaling, often through receptor tyrosine kinases (RTKs).[6][7][10] To investigate this, perform a time-course Western blot analysis to monitor the levels of phosphorylated ERK (p-ERK) and other pathway components (e.g., p-MEK, p-AKT) at different time points after inhibitor treatment (e.g., 4, 24, 48, 72 hours).[10] A rebound in p-ERK levels after initial suppression indicates pathway reactivation.[2][6] To identify the specific RTKs involved, consider using a phospho-RTK array.
-
Problem 3: Complete lack of response to the inhibitor in a KRAS G12C mutant cell line.
-
Possible Cause: Intrinsic resistance due to co-occurring mutations or pathway dependencies.
-
Troubleshooting: The cancer cell line may not be solely dependent on the KRAS G12C mutation for its survival. Perform genomic and transcriptomic profiling of the cell line to identify any co-occurring mutations in other oncogenes or tumor suppressor genes that could confer resistance.[4] For example, mutations in downstream effectors like BRAF or upstream activators like EGFR can render the cells insensitive to KRAS G12C inhibition.
-
Data Presentation
Table 1: Comparative IC50 Values of KRAS G12C Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Sotorasib (AMG-510) | NCI-H358 | Non-Small Cell Lung Cancer | ~0.006[2] |
| Sotorasib (AMG-510) | MIA PaCa-2 | Pancreatic Cancer | ~0.009[2] |
| Sotorasib (AMG-510) | H23 | Non-Small Cell Lung Cancer | 0.6904[2] |
| Adagrasib (MRTX849) | SW1573 | Non-Small Cell Lung Cancer | Not specified |
| MRTX-1257 | CMT KRAS G12C | Murine Lung Cancer | Low nanomolar range[11] |
| AMG-510 | CMT KRAS G12C | Murine Lung Cancer | Low nanomolar range[11] |
Note: Data for "this compound" is not publicly available. The table provides data for well-characterized KRAS G12C inhibitors as a reference.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[9][12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO).[9][12]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[9][12]
-
Assay: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.[9][12]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[13]
Protocol 2: Western Blot Analysis for Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation of downstream effectors like ERK.
Methodology:
-
Cell Treatment: Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for a specified time (e.g., 2, 6, 24, 48 hours).[12][14]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[12][15][16]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[12][15] Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[12]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][15] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Densitometry Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK and loading control signals to determine the extent of pathway inhibition.[17]
Protocol 3: Generation of Inhibitor-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to this compound.
Methodology:
-
Continuous Exposure: Culture KRAS G12C mutant cells in the continuous presence of this compound, starting at a low concentration (e.g., the IC50 value).[18][19]
-
Dose Escalation: Gradually increase the concentration of the inhibitor as the cells adapt and resume proliferation.[5] This process may take several months.
-
Isolation of Resistant Clones: Once the cells can proliferate in a high concentration of the inhibitor, isolate single-cell clones to establish stable resistant cell lines.
-
Characterization: Characterize the resistant cell lines to determine the mechanisms of resistance. This can include determining the IC50 of the resistant lines, performing Western blot analysis to assess pathway signaling, and conducting genomic sequencing to identify potential mutations.[18][19]
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of inhibitor 59.
Caption: A logical workflow for troubleshooting reduced efficacy of KRAS G12C inhibitors.
References
- 1. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Vertical pathway inhibition overcomes adaptive feedback resistance to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. wuxibiology.com [wuxibiology.com]
- 19. wuxibiology.com [wuxibiology.com]
Technical Support Center: Optimizing KRAS G12C Inhibitor 59 Concentration
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of the novel KRAS G12C inhibitor 59.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRAS G12C inhibitors like inhibitor 59?
A1: KRAS G12C inhibitors are targeted therapies that specifically and irreversibly bind to the cysteine residue of the mutated KRAS G12C protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state. By doing so, it prevents the subsequent activation of downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, growth, and survival.[1][2]
Q2: What is a recommended starting concentration for in vitro experiments with inhibitor 59?
A2: For a novel inhibitor like "inhibitor 59" where specific data is unavailable, a logical starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). A common starting range for many small molecule inhibitors is from low nanomolar to low micromolar concentrations. For initial cell viability assays, a broad range of concentrations (e.g., 1 nM to 10 µM) is recommended to capture the full dose-response.[3]
Q3: How does the KRAS G12C protein's activation state affect inhibitor binding?
A3: Most current KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, preferentially bind to the inactive, GDP-bound state of the protein.[2][4] The KRAS G12C mutation allows for some level of intrinsic hydrolysis, meaning the protein can cycle back to the GDP-bound state.[4] However, upstream signaling, for instance through receptor tyrosine kinases (RTKs), can shift the equilibrium towards the active, GTP-bound state, which is less susceptible to these inhibitors.[4]
Q4: Why might I observe variable efficacy of inhibitor 59 across different KRAS G12C mutant cell lines?
A4: The dependency on KRAS signaling can vary among different cell lines, even with the same KRAS G12C mutation.[5] Some cancer cells might not be solely driven by KRAS signaling.[5] Intrinsic resistance can also be caused by co-occurring genetic alterations that are not targeted by the inhibitor.[5] Furthermore, some cell lines may have a higher baseline activation of bypass signaling pathways.
Troubleshooting Guide
Issue 1: Initial potent activity of inhibitor 59 is followed by a rapid decrease in efficacy over time.
This is a common observation and often points to the development of adaptive resistance.[6]
-
Possible Cause 1: Reactivation of the MAPK Pathway. Cancer cells can reactivate the MAPK pathway (RAF-MEK-ERK) despite initial inhibition. This can be driven by feedback mechanisms that increase the levels of active, GTP-bound KRAS G12C.[4][6]
-
Troubleshooting Step: Perform a time-course Western blot analysis. Treat KRAS G12C mutant cells with inhibitor 59 and collect lysates at various time points (e.g., 2, 6, 24, 48 hours). A rebound in the phosphorylation of ERK (p-ERK) after initial suppression would indicate MAPK pathway reactivation.[6]
-
Possible Cause 2: Activation of Bypass Pathways. The cancer cells may be activating alternative signaling pathways to survive, such as the PI3K-AKT-mTOR pathway.[5][6]
-
Troubleshooting Step: In your Western blot analysis, also probe for the phosphorylation status of AKT (p-AKT). An increase in p-AKT levels would suggest the activation of this bypass route.[6]
-
Possible Cause 3: Upregulation of Receptor Tyrosine Kinases (RTKs). Increased signaling from RTKs like EGFR can reactivate the MAPK pathway and reduce the inhibitor's effectiveness.[4][6]
-
Troubleshooting Step: Use a phospho-RTK array to screen for the activation of a wide range of RTKs in cells treated with inhibitor 59.[7]
Issue 2: Inhibitor 59 shows lower than expected potency in cell-based assays.
-
Possible Cause 1: Poor Solubility. Many kinase inhibitors have poor aqueous solubility, which can lead to a lower effective concentration in your cell culture medium.[8]
-
Troubleshooting Step: Ensure inhibitor 59 is fully dissolved in a suitable solvent like DMSO to make a high-concentration stock.[8] When preparing working dilutions, visually inspect for any precipitation. Consider using a pre-formulated solution or a solubility-enhanced formulation if problems persist.[8]
-
Possible Cause 2: Suboptimal Assay Conditions. The duration of the assay or the cell seeding density might not be optimal.
-
Troubleshooting Step: For long-term studies, it is important to maintain a consistent concentration of the inhibitor by replacing the medium every 2-3 days.[3] Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.
Issue 3: Off-target effects are observed at higher concentrations.
-
Possible Cause: Non-specific Binding. At higher concentrations, the covalent nature of the inhibitor might lead to binding to cysteine residues on other proteins.[9]
-
Troubleshooting Step: Determine a selectivity threshold by testing the inhibitor on KRAS wild-type cells.[9] A significant effect on wild-type cells indicates potential off-target activity. To confirm that the observed phenotype is due to on-target KRAS G12C inhibition, use a structurally different, well-characterized KRAS G12C inhibitor as a control.[6]
Data Presentation
Table 1: Example Dose-Response Data for a KRAS G12C Inhibitor
| Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 75.1 ± 6.1 |
| 50 | 52.4 ± 3.9 |
| 100 | 30.7 ± 2.5 |
| 500 | 15.2 ± 1.8 |
| 1000 | 8.9 ± 1.1 |
Table 2: Troubleshooting Summary for Decreased Efficacy
| Observation | Potential Cause | Recommended Action |
| Rebound in p-ERK levels after 24h | MAPK Pathway Reactivation | Time-course Western Blot for p-ERK |
| Increased p-AKT levels | PI3K/AKT Pathway Activation | Western Blot for p-AKT |
| Broad resistance | RTK Upregulation | Phospho-RTK Array |
Experimental Protocols
1. Cell Viability Assay (IC50 Determination)
-
Objective: To determine the concentration of inhibitor 59 that inhibits cell growth by 50%.
-
Procedure:
-
Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[3]
-
Inhibitor Preparation: Prepare a serial dilution of inhibitor 59 in complete growth medium. A common starting point is a high concentration of 10 µM with 1:3 or 1:5 serial dilutions.[3]
-
Treatment: Replace the overnight culture medium with the prepared inhibitor dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
Viability Assessment: Use a commercially available assay such as a resazurin-based or ATP-based assay to determine cell viability.[3]
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration to calculate the IC50 value.
-
2. Western Blotting for Pathway Analysis
-
Objective: To assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways.
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with inhibitor 59 at the desired concentration (e.g., IC50) for various time points (e.g., 2, 6, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.[7]
-
Visualizations
Caption: KRAS G12C signaling pathway and the inhibitory action of inhibitor 59.
Caption: Experimental workflow for optimizing and troubleshooting inhibitor 59 concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Covalent KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with covalent KRAS G12C inhibitors. The following information is based on general knowledge of small molecule covalent inhibitors and addresses common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing the lyophilized powder and stock solutions of KRAS G12C inhibitors?
A1: Proper storage is critical to maintain the integrity of your inhibitor. For lyophilized powder, storage at -20°C is typically recommended. For stock solutions, especially in solvents like DMSO, it is advisable to aliquot the solution into single-use volumes and store them at -80°C to minimize degradation from freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific storage instructions for your particular inhibitor.
Q2: Which solvents are recommended for reconstituting and diluting covalent KRAS G12C inhibitors?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for creating high-concentration stock solutions of many small molecule inhibitors due to its high solubilizing capacity. For aqueous buffers used in biochemical or cell-based assays, it is crucial to ensure the final concentration of the organic solvent (like DMSO) is low (typically <0.5%) and compatible with the experimental system, as high concentrations can be toxic to cells or interfere with assays. Some compounds may exhibit instability in protic solvents; therefore, freshly preparing aqueous solutions from a DMSO stock is recommended.
Q3: How can I identify if my KRAS G12C inhibitor has degraded in solution?
A3: Degradation can be indicated by several observations:
-
Visual Changes: Precipitation, discoloration, or cloudiness in a solution that was previously clear.
-
Reduced Potency: A significant decrease in the inhibitor's expected biological activity, such as a rightward shift in the IC50 curve in a cell viability or biochemical assay.
-
Inconsistent Results: High variability in results between experiments using the same stock solution.
-
Analytical Confirmation: Techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to assess the purity and integrity of the compound over time.
Q4: How many freeze-thaw cycles can a stock solution of a KRAS G12C inhibitor tolerate?
A4: The stability of small molecules to freeze-thaw cycles varies. As a general best practice, it is highly recommended to avoid multiple freeze-thaw cycles. Preparing single-use aliquots of your stock solution is the most effective way to preserve the compound's integrity. If aliquoting is not possible, minimize the number of freeze-thaw cycles to no more than 2-3.
Q5: My inhibitor seems to be losing activity in my cell-based assays. What could be the cause?
A5: Loss of activity can stem from several factors related to inhibitor stability:
-
Solution Instability: The inhibitor may be unstable in the aqueous cell culture medium over the long incubation periods required for some assays.
-
Stock Solution Degradation: The DMSO stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.
-
Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the assay.
-
Cellular Mechanisms: The cells themselves may be metabolizing the inhibitor, or developing resistance through feedback mechanisms that reactivate the signaling pathway.[1][2][3]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cellular Assays
| Symptom | Possible Cause | Suggested Solution |
| IC50 value is significantly higher than expected or varies between experiments. | Inhibitor Degradation: The stock solution may have degraded due to improper storage or the inhibitor is unstable in the assay medium. | 1. Prepare a fresh stock solution from lyophilized powder. 2. Aliquot the new stock into single-use tubes and store at -80°C. 3. Minimize the pre-incubation time of the inhibitor in the final assay medium before adding it to the cells. |
| High variability between technical replicates. | Incomplete Solubilization or Precipitation: The inhibitor may not be fully dissolved in the final assay medium, leading to inconsistent concentrations. | 1. Ensure the stock solution is fully dissolved before making dilutions. 2. Check the final concentration of DMSO; if too low, the compound may precipitate in the aqueous buffer. 3. Visually inspect the final dilution for any signs of precipitation before adding to the cells. |
| Gradual increase in IC50 values over time. | Long-term Stock Instability: The inhibitor is slowly degrading in the stock solution even under recommended storage conditions. | 1. Use a freshly prepared stock solution for each new set of experiments. 2. Qualify the potency of a new batch of stock solution against a previously established baseline. |
Guide 2: Unexpected Results in Western Blot Analysis of Downstream Signaling
| Symptom | Possible Cause | Suggested Solution |
| No inhibition of pERK despite treatment with the KRAS G12C inhibitor. | Compound Inactivity: The inhibitor may have completely degraded. | 1. Confirm the inhibitor's activity in a sensitive, well-established assay. 2. Prepare a fresh stock solution and repeat the experiment. |
| Feedback Activation: Cells can reactivate the MAPK pathway through feedback loops after initial inhibition.[1] | 1. Perform a time-course experiment to observe pERK levels at earlier time points (e.g., 2, 6, 12 hours) as feedback can occur within 24-72 hours.[4] 2. Consider co-treatment with inhibitors of upstream activators like EGFR or SHP2. | |
| Initial inhibition of pERK followed by a rebound at later time points. | Adaptive Resistance/Feedback Loop: This is a known biological response to KRAS G12C inhibition where signaling is reactivated.[1][4] | 1. This may be an expected result. Document the time course of signaling reactivation. 2. Investigate the mechanism of reactivation, such as assessing the activation of upstream Receptor Tyrosine Kinases (RTKs). |
Data Presentation
Table 1: General Storage and Handling Recommendations for Covalent Inhibitors
| Parameter | Recommendation | Rationale |
| Form | Lyophilized Powder | Offers the best long-term stability. |
| Storage (Powder) | -20°C, desiccated | Protects from degradation due to moisture and temperature. |
| Solvent for Stock | Anhydrous DMSO | High solubilizing power; minimizes hydrolysis. |
| Stock Concentration | 10-50 mM | High enough for serial dilutions but avoids saturation issues. |
| Storage (Stock) | -80°C in single-use aliquots | Minimizes freeze-thaw cycles and slows degradation. |
| Working Solutions | Prepare fresh daily from stock | Ensures consistent concentration and minimizes time in aqueous buffers where stability may be lower. |
| Final DMSO % in Assay | <0.5% | Avoids solvent-induced cellular toxicity or assay interference. |
Experimental Protocols
Protocol: Measuring IC50 of a KRAS G12C Inhibitor in a Cell Viability Assay
-
Cell Seeding:
-
Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Inhibitor Preparation (Critical Stability Step):
-
Thaw a single-use aliquot of your 10 mM inhibitor stock in DMSO.
-
Perform a serial dilution of the inhibitor in complete cell culture medium to generate a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration is constant across all wells, including the vehicle control (e.g., 0.1%).
-
Note: Prepare these dilutions immediately before use to minimize potential degradation in the aqueous medium.
-
-
Cell Treatment:
-
Carefully remove the old medium from the 96-well plate.
-
Add 100 µL of the freshly prepared inhibitor dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
After incubation, add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for using a KRAS G12C inhibitor, highlighting stability checkpoints.
Caption: Simplified KRAS signaling pathway showing the mechanism of covalent G12C inhibitors.
Caption: Troubleshooting logic for loss of inhibitor activity in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Efficacy of KRAS G12C Inhibitor 59
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo efficacy of the hypothetical KRAS G12C Inhibitor 59. The information provided is based on established principles and data from clinically relevant KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule designed to selectively and covalently bind to the cysteine residue of the KRAS G12C mutant protein.[1][2] This irreversible binding locks the KRAS G12C protein in an inactive, GDP-bound state.[2] By trapping the protein in this "off" state, the inhibitor prevents downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation and survival.[2][3]
Q2: What are the common mechanisms of resistance to KRAS G12C inhibitors like Inhibitor 59?
A2: Resistance to KRAS G12C inhibitors can be both primary (intrinsic) and acquired.[4][5] The primary mechanisms include:
-
On-target resistance: Acquired secondary mutations in the KRAS gene can prevent the inhibitor from binding effectively.[3][4]
-
Off-target resistance: Activation of bypass signaling pathways that circumvent the need for KRAS signaling. This often involves the reactivation of the MAPK pathway or activation of parallel pathways like the PI3K/AKT/mTOR pathway.[3][4][6] Feedback activation of receptor tyrosine kinases (RTKs) is a common cause of this resistance.[1][6]
Q3: Why might I observe suboptimal tumor growth inhibition in my in vivo models despite using Inhibitor 59?
A3: Suboptimal efficacy in vivo can stem from several factors:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) issues: Inadequate drug exposure at the tumor site.
-
Intrinsic resistance: The tumor model may have pre-existing resistance mechanisms, such as co-mutations in tumor suppressor genes or activation of bypass pathways.[7]
-
Adaptive resistance: The tumor cells may rapidly adapt to the inhibitor by upregulating compensatory signaling pathways.[8]
-
Tumor microenvironment: Factors within the tumor microenvironment can contribute to drug resistance.
Q4: What combination strategies can be employed to enhance the efficacy of Inhibitor 59 in vivo?
A4: Combination therapy is a key strategy to overcome resistance and improve the efficacy of KRAS G12C inhibitors.[9][10] Promising combinations include:
-
SHP2 Inhibitors: SHP2 is a phosphatase that acts upstream of RAS, and its inhibition can block feedback reactivation of the MAPK pathway.[8]
-
RTK Inhibitors (e.g., EGFR inhibitors): In tumors where resistance is driven by the activation of RTKs like EGFR, co-treatment with an RTK inhibitor can be effective.[8][11]
-
Downstream Pathway Inhibitors (e.g., MEK, ERK, PI3K, mTOR inhibitors): Directly targeting downstream effectors can prevent signaling reactivation.[6][11][12]
-
Chemotherapy: Combining KRAS G12C inhibitors with standard chemotherapy has shown potential to enhance efficacy.[13]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Limited or no tumor regression in xenograft models. | Intrinsic or rapid adaptive resistance. | - Analyze baseline tumor genomics for co-mutations in genes like STK11 or KEAP1.[7] - Perform pharmacodynamic studies to assess target engagement and downstream pathway inhibition (e.g., p-ERK levels). - Test combination therapies with SHP2, EGFR, or MEK inhibitors.[6][8][11] |
| Initial tumor response followed by rapid relapse. | Acquired resistance. | - Biopsy relapsed tumors and perform genomic and transcriptomic analysis to identify resistance mechanisms (e.g., secondary KRAS mutations, bypass pathway activation).[4][14] - Switch to or add a second-line therapy targeting the identified resistance mechanism. |
| High variability in tumor response between animals. | Tumor heterogeneity or inconsistent drug administration. | - Ensure consistent drug formulation and administration route/schedule. - Increase the number of animals per group to improve statistical power. - Characterize the heterogeneity of the cell line or patient-derived xenograft (PDX) model. |
| Observed toxicity in animal models. | Off-target effects or excessive pathway inhibition. | - Perform dose-titration studies to find the maximum tolerated dose (MTD). - Consider alternative dosing schedules (e.g., intermittent dosing). - In combination studies, evaluate the toxicity of each agent alone and in combination. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Xenograft Model
-
Cell Culture: Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) in the recommended medium.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a mixture of medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, Inhibitor 59 monotherapy, combination therapy).
-
Drug Administration: Administer Inhibitor 59 and any combination agents via the appropriate route (e.g., oral gavage) and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight. At the end of the study, excise tumors for downstream analysis (e.g., Western blot for p-ERK, immunohistochemistry).
Protocol 2: Pharmacodynamic Analysis of Target Inhibition
-
Study Design: Treat tumor-bearing mice with a single dose of Inhibitor 59.
-
Sample Collection: Collect tumor samples and plasma at various time points post-dose (e.g., 2, 6, 24, 48 hours).
-
Western Blot Analysis: Prepare tumor lysates and perform Western blotting to assess the levels of total KRAS, and phosphorylated and total levels of downstream effectors like ERK and AKT. A reduction in p-ERK levels indicates target engagement.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry to quantify the concentration of Inhibitor 59 in plasma and tumor tissue to determine pharmacokinetic properties.
Data Presentation
Table 1: Preclinical Efficacy of KRAS G12C Inhibitors (Illustrative Data)
| Inhibitor | Model | Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| Sotorasib (AMG 510) | NCI-H358 Xenograft | 100 mg/kg, QD | >90 | Canon et al., 2019 |
| Adagrasib (MRTX849) | MIA PaCa-2 Xenograft | 50 mg/kg, BID | ~80 | Hallin et al., 2020 |
| Inhibitor 59 | [Specify Model] | [Specify Dose] | [Enter Data] | [Internal Data] |
Table 2: Efficacy of Combination Therapies with a KRAS G12C Inhibitor (Illustrative Data)
| Combination | Model | Effect | Reference |
| KRAS G12C-i + SHP2-i | Multiple Xenografts | Synergistic tumor regression | Fedele et al., 2021 |
| KRAS G12C-i + EGFR-i | CRC Xenografts | Overcomes intrinsic resistance | Amodio et al., 2020[11] |
| KRAS G12C-i + MEK-i | NSCLC PDX | Enhanced tumor growth inhibition | Ryan et al., 2021 |
| KRAS G12C-i + mTOR-i | Lung Cancer Models | Improved effectiveness | Manchado et al., 2016[12] |
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 59.
Caption: Troubleshooting workflow for suboptimal in vivo efficacy of Inhibitor 59.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of combination therapies to maximize the impact of KRAS-G12C inhibitors in lung cancer | Crick [crick.ac.uk]
- 13. KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
Technical Support Center: Overcoming Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to KRAS G12C inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of resistance to KRAS G12C inhibitors like sotorasib (B605408) and adagrasib?
Resistance to KRAS G12C inhibitors can be broadly categorized into two main types: on-target and off-target mechanisms.
-
On-target resistance involves alterations to the KRAS gene itself. This can include secondary mutations in the KRAS protein that prevent the inhibitor from binding effectively or amplification of the KRAS G12C allele, leading to an overabundance of the target protein.[1][2][3][4]
-
Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on KRAS G12C signaling.[3][5] This is a common mechanism of both primary (innate) and acquired resistance.[5][6]
Q2: What are the common secondary KRAS mutations that confer resistance?
Several secondary mutations in the KRAS gene have been identified that lead to resistance against sotorasib and adagrasib. These mutations can interfere with drug binding.[4][7] Some of the reported mutations include substitutions at codons 12 (e.g., G12D/R/V/W), 13 (G13D), 59 (A59S/T), 61 (Q61H), 68 (R68M), 95 (H95D/Q/R), and 96 (Y96C/D/S).[1][7][8] Interestingly, some secondary mutations may confer resistance to one inhibitor while remaining sensitive to another, suggesting the possibility of sequential therapy.[7][8] For instance, mutations like G13D, R68M, A59S, and A59T, which are highly resistant to sotorasib, may still be sensitive to adagrasib.[7] Conversely, the Q99L mutation shows resistance to adagrasib but sensitivity to sotorasib.[7]
Q3: What are the key bypass signaling pathways activated in resistant cells?
Cancer cells can activate a variety of signaling pathways to circumvent the effects of KRAS G12C inhibition. The most common bypass mechanisms involve the reactivation of the MAPK pathway and the activation of the PI3K/AKT/mTOR pathway.[4][5][6][9]
Key pathways and molecules implicated in bypass resistance include:
-
Receptor Tyrosine Kinase (RTK) activation: Upregulation of RTKs such as EGFR, FGFR, and MET can reactivate downstream signaling.[1][10][11][12] EGFR activation is a particularly important resistance mechanism in colorectal cancer.[5][6]
-
MAPK Pathway Reactivation: Mutations in downstream components of the MAPK pathway, such as BRAF and MAP2K1 (MEK), can lead to resistance.[1][13]
-
PI3K/AKT/mTOR Pathway Activation: This pathway can be activated through various mechanisms, including loss-of-function mutations in the tumor suppressor PTEN, providing a parallel survival signal.[1][4][6][9]
-
SHP2 and SOS1 Activation: These upstream regulators of RAS can also contribute to resistance.[6][9]
Q4: Can histologic transformation of the tumor lead to resistance?
Yes, in some cases, tumors can undergo a change in their cellular appearance, known as histologic transformation, to become resistant. For example, non-small cell lung cancer (NSCLC) adenocarcinomas have been observed to transform into squamous cell carcinomas upon developing resistance to adagrasib.[1][8] This change can render the tumor insensitive to the targeted therapy and may necessitate a switch to different treatment modalities like cytotoxic chemotherapy.[8]
Troubleshooting Guides
Problem 1: My KRAS G12C mutant cell line is showing innate resistance to the inhibitor.
-
Possible Cause 1: Pre-existing co-mutations. The presence of co-occurring mutations in genes like KEAP1, SMARCA4, and CDKN2A has been associated with poorer outcomes with KRAS G12C inhibitors.[14]
-
Troubleshooting Tip: Perform comprehensive genomic profiling of your cell line to identify any co-mutations that might be driving primary resistance.
-
-
Possible Cause 2: High basal activation of bypass pathways. In some cancer types, like colorectal cancer, there is a high level of basal activation of RTKs like EGFR, which can immediately circumvent the effects of KRAS G12C inhibition.[5]
-
Troubleshooting Tip: Analyze the baseline phosphorylation status of key signaling proteins in the MAPK and PI3K/AKT pathways (e.g., p-ERK, p-AKT) using western blotting. High baseline activity may indicate innate resistance. Consider combination therapies from the outset.
-
Problem 2: My initially sensitive cell line has developed acquired resistance to the KRAS G12C inhibitor.
-
Possible Cause 1: Development of secondary KRAS mutations. As described in the FAQs, the emergence of new mutations in the KRAS gene is a common mechanism of acquired resistance.
-
Troubleshooting Tip: Sequence the KRAS gene in your resistant cell line population to check for secondary mutations. If a specific secondary mutation is identified, you can test the sensitivity to other KRAS G12C inhibitors that may still be effective.[7]
-
-
Possible Cause 2: Upregulation of bypass signaling pathways. The cancer cells may have adapted by upregulating alternative survival pathways.
-
Troubleshooting Tip: Perform phosphoproteomic or western blot analysis to compare the signaling pathway activation states of the sensitive and resistant cells. Look for increased phosphorylation of proteins in the MAPK, PI3K/AKT, and other relevant pathways. This can guide the selection of a suitable combination therapy. For example, if you observe increased FGFR1 or AXL signaling, co-treatment with an FGFR or AXL inhibitor may re-sensitize the cells to the KRAS inhibitor.[11]
-
-
Possible Cause 3: Amplification of the KRAS G12C allele. An increase in the copy number of the KRAS G12C gene can lead to higher levels of the target protein, overwhelming the inhibitor.[1][2]
-
Troubleshooting Tip: Use digital droplet PCR (ddPCR) or fluorescence in situ hybridization (FISH) to assess the copy number of the KRAS G12C allele in your resistant cells compared to the parental sensitive cells. In some clinical cases, re-escalating the dose of the inhibitor has been shown to overcome resistance due to KRAS amplification.[2]
-
Data on Combination Therapies
Multiple clinical trials have investigated the efficacy of combining KRAS G12C inhibitors with other targeted therapies to overcome resistance. The following tables summarize some of the key findings.
Table 1: Efficacy of Sotorasib in Combination with Other Agents
| Combination Agent | Cancer Type | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| Trametinib (MEK inhibitor) | Solid Tumors (NSCLC, CRC, other) | 41 | - | - | - |
| Panitumumab (EGFR inhibitor) | Colorectal Cancer | - | - | - | - |
Data for this table is based on ongoing or reported clinical trials and may be subject to updates.
Table 2: Efficacy of Adagrasib in Combination with Other Agents
| Combination Agent | Cancer Type | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| Cetuximab (EGFR inhibitor) | Colorectal Cancer | 94 | 34% | 85.1% | 7 months |
| Afatinib (RTK inhibitor) | NSCLC | - | - | - | - |
| SHP2 inhibitors | NSCLC | - | - | - | - |
Data for this table is based on ongoing or reported clinical trials and may be subject to updates.[6][15][16]
Table 3: Efficacy of Divarasib in Combination with Cetuximab
| Combination Agent | Cancer Type | Number of Patients (KRAS G12C inhibitor-naive) | Objective Response Rate (ORR) | Median Duration of Response (mDoR) |
| Cetuximab (EGFR inhibitor) | Colorectal Cancer | 24 | 62.5% | 6.9 months |
Data from a phase Ib trial.[6][15]
Experimental Protocols
Protocol 1: Generation of KRAS G12C Inhibitor-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to KRAS G12C inhibitors.
Materials:
-
KRAS G12C mutant cancer cell line of interest
-
Complete cell culture medium
-
KRAS G12C inhibitor (e.g., sotorasib, adagrasib)
-
N-ethyl-N-nitrosourea (ENU) (optional, for mutagenesis)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Plate the parental KRAS G12C mutant cells at a low density in complete culture medium.
-
Chronic Inhibitor Exposure: After 24 hours, replace the medium with fresh medium containing the KRAS G12C inhibitor at a concentration close to the IC50 value for the cell line.
-
(Optional) Mutagenesis: To accelerate the development of resistance, cells can be exposed to a chemical mutagen like ENU for a short period before or during the initial inhibitor treatment.[7]
-
Dose Escalation: Gradually increase the concentration of the KRAS G12C inhibitor in the culture medium as the cells begin to proliferate. This is typically done in a stepwise manner over several weeks to months.
-
Monitoring: Regularly monitor the cells for the emergence of resistant colonies.
-
Isolation of Resistant Clones: Once resistant colonies are established, they can be isolated using cloning cylinders or by limiting dilution.
-
Expansion and Characterization: Expand the isolated resistant clones and characterize their level of resistance using cell viability assays. Further analysis can be performed to identify the mechanism of resistance (e.g., KRAS sequencing, western blotting).
Visualizations
Caption: Simplified KRAS signaling pathway and points of therapeutic intervention.
Caption: Overview of on-target and off-target resistance mechanisms.
Caption: Workflow for generating and characterizing resistant cell lines.
References
- 1. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 2. Overcoming amplification-mediated resistance to sotorasib by dose re-escalation in KRAS G12C mutant NSCLC: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. news-medical.net [news-medical.net]
- 12. Conquering oncogenic KRAS and its bypass mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
- 14. fondazionebonadonna.org [fondazionebonadonna.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
Technical Support Center: Reducing Toxicity of KRAS G12C Inhibitors in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C inhibitors in preclinical animal studies. The information is designed to help anticipate and mitigate potential toxicities, ensuring the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with KRAS G12C inhibitors in animal models?
A1: Based on preclinical and clinical data, the most frequently reported treatment-related adverse events (TRAEs) for KRAS G12C inhibitors include gastrointestinal issues such as diarrhea, nausea, and vomiting.[1] Other common toxicities are dermatologic reactions, like skin rash and irritation, as well as fatigue.[1] In some cases, particularly in combination with immunotherapy, hepatotoxicity manifested by elevated liver enzymes (AST/ALT) has been observed.[1]
Q2: What is the underlying mechanism for the observed toxicities of KRAS G12C inhibitors?
A2: The toxicity of KRAS G12C inhibitors can be attributed to both on-target and off-target effects. The covalent nature of many of these inhibitors can lead to interactions with other proteins containing cysteine residues, potentially causing off-target effects.[2] On-target effects in normal tissues that may have some level of KRAS signaling can also contribute to toxicity. For instance, the gastrointestinal and skin-related side effects are common with inhibitors of the MAPK pathway, which is downstream of KRAS.[1][3]
Q3: How does the toxicity profile of KRAS G12C inhibitors change in combination therapies?
A3: The toxicity profile can be altered significantly when KRAS G12C inhibitors are used in combination with other agents. For example:
-
With EGFR inhibitors (e.g., cetuximab): Dermatologic toxicities, such as rash, are among the most common adverse events, in addition to diarrhea and nausea.[1][4]
-
With MEK inhibitors (e.g., trametinib): Gastrointestinal toxicities and rash are also prevalent.[1][4]
-
With immunotherapy (e.g., checkpoint inhibitors): A higher incidence of severe (Grade 3-4) treatment-related adverse events has been reported, including hepatotoxicity.[1][4]
Q4: Are there strategies to mitigate the toxicity of KRAS G12C inhibitors in animal studies?
A4: Yes, several strategies can be employed to manage and mitigate toxicities in preclinical studies. These include dose modifications (reduction or interruption), providing supportive care to the animals (e.g., hydration and nutritional support), and considering alternative dosing schedules.[5] For specific toxicities like skin rash, topical treatments may be considered.[1]
Q5: Can resistance to KRAS G12C inhibitors manifest as a decline in animal health, and how can this be distinguished from drug toxicity?
A5: Yes, tumor progression due to acquired resistance can lead to a deterioration in the health of the animal, which can be mistaken for drug-induced toxicity.[5] It is crucial to monitor tumor growth in parallel with clinical signs of toxicity. A decline in health accompanied by rapid tumor growth may indicate resistance, whereas adverse effects in the context of a responding tumor are more likely to be treatment-related.
Troubleshooting Guides
Issue 1: Severe Diarrhea and Weight Loss in Xenograft Models
-
Possible Cause: On-target or off-target gastrointestinal toxicity of the KRAS G12C inhibitor.
-
Troubleshooting Steps:
-
Supportive Care: Ensure animals have continuous access to hydration (e.g., hydrogel packs) and a highly palatable, nutrient-rich diet.[5]
-
Dose Modification: Implement a dose reduction or a temporary interruption of the treatment to determine the maximum tolerated dose (MTD) in your specific animal model.[5]
-
Anti-diarrheal Agents: The co-administration of anti-diarrheal agents can be considered, but it is essential to first evaluate any potential for drug-drug interactions that could affect the study's outcome.
-
Pathological Analysis: At the study endpoint, perform a histopathological examination of the gastrointestinal tract to identify any morphological changes that could be correlated with the observed diarrhea.
-
Issue 2: Significant Skin Rash and Irritation in Animal Models
-
Possible Cause: Combined inhibitory effect on signaling pathways essential for skin homeostasis, particularly when used with EGFR inhibitors.[1]
-
Troubleshooting Steps:
-
Topical Management: Consider the application of a topical corticosteroid cream to the affected areas to manage inflammation. Be mindful of potential systemic absorption and its impact on the study.[1]
-
Dose Modification: A dose reduction of the KRAS G12C inhibitor, the combination agent, or both should be evaluated to see if it alleviates the skin reaction while maintaining efficacy.[1]
-
Monitor for Secondary Infections: Disruption of the skin barrier can increase the risk of secondary infections. Regularly monitor the animals for any signs of infection and consult with a veterinarian for appropriate antimicrobial treatment if necessary.
-
Issue 3: Elevated Liver Enzymes (Hepatotoxicity)
-
Possible Cause: Drug-induced liver injury, which has been noted particularly in combination with immunotherapy.[1]
-
Troubleshooting Steps:
-
Monitoring: If hepatotoxicity is suspected, perform interim blood draws to monitor liver enzyme levels (ALT/AST).
-
Dose Adjustment: A dose reduction or treatment interruption may be necessary if liver enzymes become significantly elevated.
-
Histopathology: At the end of the study, collect liver tissue for histopathological analysis to assess for any signs of liver damage.
-
Data Presentation
Table 1: Common Treatment-Related Adverse Events (TRAEs) of KRAS G12C Inhibitors in Combination Therapies (Clinical Data)
| Combination Partner | Common TRAEs | Grade 3-4 TRAEs Incidence | Reference |
| EGFR Inhibitor (Cetuximab) | Nausea, Diarrhea, Vomiting, Rash | 16% | [4] |
| MEK Inhibitor (Trametinib) | Diarrhea, Rash, Nausea | 34.1% | [4] |
| Immunotherapy (Pembrolizumab/Atezolizumab with Sotorasib) | Elevated ALT/AST | 72% | [4] |
| Multiple RTK Inhibitor (Afatinib with Sotorasib) | Diarrhea, Nausea, Vomiting | 30% | [4] |
Experimental Protocols
Key Experiment: In Vivo Antitumor Efficacy and Tolerability Study in a Xenograft Model
-
Objective: To assess the anti-tumor activity and tolerability of a KRAS G12C inhibitor in a subcutaneous xenograft mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
KRAS G12C inhibitor
-
Vehicle control
-
Calipers for tumor measurement
-
Scale for animal weight
-
-
Methodology:
-
Cell Culture and Implantation:
-
Culture KRAS G12C mutant cells under standard conditions.
-
Harvest cells and resuspend them in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[5]
-
-
Tumor Growth and Animal Randomization:
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).[5]
-
-
Treatment Administration:
-
Prepare the formulation of the KRAS G12C inhibitor and the vehicle control.
-
Administer the designated dose or vehicle orally (PO) or via another appropriate route once daily (QD).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.
-
Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.[5]
-
Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, fur texture, as well as for specific toxicities like diarrhea or skin rash.
-
-
Study Endpoint and Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., pharmacodynamics, histopathology).
-
Analyze the data to determine tumor growth inhibition and assess the overall tolerability of the treatment.
-
-
Mandatory Visualization
Caption: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibitors.
Caption: General experimental workflow for in vivo toxicity and efficacy studies.
Caption: Logical workflow for troubleshooting common toxicities in animal studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
"KRAS G12C inhibitor 59 inconsistent results in vitro"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent in-vitro results with KRAS G12C Inhibitor 59. The content addresses common experimental challenges to help ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values for Inhibitor 59 across repeat cell viability experiments. What are the potential causes and solutions?
A1: Inconsistent IC50 values are a common issue in in-vitro pharmacology. Several factors related to assay conditions and cell handling can contribute to this variability.
Potential Causes & Troubleshooting Steps:
-
Cell Culture Conditions:
-
High Passage Number: Cells at high passage can undergo phenotypic drift. Action: Use low-passage cells (e.g., <10 passages from the source) and maintain a consistent passage number for all experiments.
-
Seeding Density: Both sparse and overly confluent cultures can respond differently to treatment. Action: Optimize and standardize the cell seeding density for your specific cell line to ensure logarithmic growth throughout the assay period.
-
Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may influence the KRAS pathway. Action: Test and qualify a single large batch of FBS for the entire set of experiments.
-
-
Reagent Handling:
-
Inhibitor Stability: Improper storage or repeated freeze-thaw cycles can degrade the compound. Action: Prepare small, single-use aliquots of Inhibitor 59 in a suitable solvent (e.g., DMSO) and store them protected from light at -80°C. Prepare fresh dilutions from a stock aliquot for each experiment.
-
-
Assay Parameters:
-
Assay Duration: The duration of inhibitor exposure can significantly impact the IC50 value. Short incubation times may not be sufficient to observe the full cytotoxic or cytostatic effect. Action: Perform a time-course experiment (e.g., 72, 96, 120 hours) to determine the optimal endpoint for your cell line. A 96-hour incubation is often a good starting point for proliferation assays.[1][2]
-
Q2: Inhibitor 59 shows potent activity initially, but its efficacy decreases after 48-72 hours of continuous exposure. Why is this happening?
A2: This phenomenon is characteristic of adaptive or acquired resistance, where cancer cells develop mechanisms to overcome the inhibitor's effects.[3]
Potential Causes & Troubleshooting Steps:
-
Reactivation of MAPK Pathway: Despite initial suppression, the RAF-MEK-ERK pathway can be reactivated through feedback mechanisms.[3] This rebound in signaling can restore cell proliferation. Action: Perform a time-course Western blot analysis. Treat KRAS G12C mutant cells with Inhibitor 59 and collect lysates at various time points (e.g., 2, 6, 24, 48, 72 hours). A rebound in the phosphorylation of ERK (p-ERK) after an initial decrease is a strong indicator of MAPK pathway reactivation.[2][3]
-
Activation of Bypass Pathways: Cells can activate alternative signaling pathways to bypass their dependency on KRAS.[1][3] Common bypass mechanisms include the activation of other receptor tyrosine kinases (RTKs) like FGFR or AXL, or the PI3K/AKT/mTOR pathway.[1][4][5] Action: In your Western blot analysis, probe for key nodes in parallel pathways, such as phosphorylated AKT (p-AKT), to assess their activation status.[3] Investigating combination therapies with inhibitors targeting these bypass pathways (e.g., PI3K or FGFR inhibitors) can help overcome this resistance.[1][5]
Q3: Why is Inhibitor 59 highly effective in some KRAS G12C mutant cell lines (e.g., NCI-H358) but shows limited activity in others (e.g., MIA PaCa-2), despite both having the target mutation?
A3: The efficacy of KRAS G12C inhibitors is highly context-dependent and can be influenced by the intrinsic biology of the cancer cell line.
Potential Causes & Troubleshooting Steps:
-
Cell-Type Specific Signaling: The baseline signaling profiles differ between cell types. For instance, epithelial-like cells may rely on different survival pathways than mesenchymal-like cells.[1][4] High basal activation of RTKs like FGFR1 or AXL in mesenchymal cells can confer intrinsic resistance.[1][4] Action: Characterize the epithelial-to-mesenchymal (EMT) status of your cell line panel. Correlate the sensitivity to Inhibitor 59 with the expression of epithelial (e.g., E-cadherin) and mesenchymal (e.g., Vimentin) markers.
-
Co-occurring Genetic Alterations: Mutations in other genes can modulate the response to KRAS G12C inhibition. For example, mutations in tumor suppressors like TP53 or STK11 are common in KRAS-mutant cancers and can influence therapeutic outcomes.[6][7] Action: Perform genomic and transcriptomic profiling of your cell line panel to identify co-occurring mutations or differential gene expression signatures that may correlate with resistance.[3]
-
Differential RTK Activation: High basal RTK activity can maintain downstream signaling even when KRAS G12C is inhibited, a mechanism particularly noted in colorectal cancer cell lines compared to non-small cell lung cancer lines.[8] Action: Profile the baseline phosphorylation status of key RTKs (e.g., EGFR, FGFR, MET) in your cell panel to identify those with high intrinsic activation. This can help stratify sensitive versus resistant lines.
Quantitative Data Summary
The following table presents hypothetical in-vitro potency data for this compound across a panel of common cancer cell lines to illustrate expected variability. Note: These values are for illustrative purposes only.
| Cell Line | Cancer Type | KRAS Status | Phenotype | Hypothetical IC50 (nM) for Inhibitor 59 |
| NCI-H358 | Non-Small Cell Lung | G12C | Epithelial | 15 |
| MIA PaCa-2 | Pancreatic | G12C | Mesenchymal | 350 |
| SW1573 | Non-Small Cell Lung | G12C | Mesenchymal | 425 |
| HCT116 | Colorectal | G13D (WT for G12C) | Epithelial | > 10,000 |
| A549 | Non-Small Cell Lung | G12S (WT for G12C) | Epithelial | > 10,000 |
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cell Type-specific Adaptive Signaling Responses to KRASG12C Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
"troubleshooting KRAS G12C inhibitor 59 delivery in vivo"
Welcome to the technical support center for KRAS G12C Inhibitor 59. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the in vivo delivery and testing of this compound.
Q1: We are observing precipitation of Inhibitor 59 when preparing our dosing solution or after administration. What are the potential causes and solutions?
A1: Precipitation is a common issue for poorly water-soluble compounds like many kinase inhibitors.
Possible Causes:
-
Exceeded Solubility Limit: The concentration of Inhibitor 59 exceeds its solubility in the chosen vehicle, especially when diluting a DMSO stock into an aqueous buffer.[1]
-
pH Shift: The inhibitor's solubility may be pH-dependent. A shift in pH upon administration (e.g., from an acidic formulation vehicle to the near-neutral pH of blood) can cause it to crash out of solution. Adagrasib, for example, has much higher solubility at acidic pH.[1]
-
Poor Formulation: The vehicle is not optimized to maintain the solubility and stability of the compound in vivo.
Recommended Solutions:
-
Assess Physicochemical Properties: Determine the aqueous solubility of Inhibitor 59 at different pH values (e.g., 2.0, 6.5, 7.4) to understand its characteristics.[2]
-
Optimize Formulation:
-
Co-solvents: Increase the percentage of co-solvents like DMSO or PEG400 in the final formulation, ensuring they are within tolerable limits for the animal model.[1]
-
Surfactants: Incorporate non-ionic surfactants such as Tween 80 or Solutol HS-15, which can form micelles to encapsulate the drug and improve solubility.[1][3]
-
Cyclodextrins: Use cyclodextrins, like sulfobutylether-beta-cyclodextrin (SBE-β-CD), to form inclusion complexes that enhance aqueous solubility.[2]
-
-
Particle Size Reduction: Employ techniques like micronization or nanosuspension to increase the surface area of the drug particles, which can improve the dissolution rate.[3][4]
Q2: Our study shows low and highly variable plasma exposure of Inhibitor 59 after oral gavage in mice. How can we troubleshoot this?
A2: Low and variable oral bioavailability is a significant hurdle for many small molecule inhibitors and can compromise the integrity of an in vivo study.
Possible Causes:
-
Poor Aqueous Solubility: As mentioned in Q1, low solubility limits the dissolution of the compound in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2]
-
Low Permeability: The compound may have poor permeability across the intestinal wall.
-
First-Pass Metabolism: The inhibitor may be extensively metabolized in the liver before reaching systemic circulation.[5]
-
Improper Dosing Technique: Incorrect oral gavage technique can lead to accidental administration into the lungs or variability in the delivered dose.[2]
Recommended Solutions:
-
Enhance Formulation: The primary strategy is to improve the formulation to increase solubility and dissolution (see Q1). Lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can also improve absorption for lipophilic compounds.[2][4]
-
Evaluate Permeability: Use in vitro models like Caco-2 cell monolayers to assess the intrinsic permeability of Inhibitor 59.[2]
-
Consider Alternative Routes: If oral bioavailability remains a challenge, consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass the GI tract and first-pass metabolism.[5][6] Note that IV administration will provide 100% bioavailability by definition and is useful for determining clearance.
-
Refine Dosing Procedure: Ensure all personnel are properly trained in oral gavage techniques. The use of a consistent, well-homogenized suspension is critical.
Q3: We are not observing the expected anti-tumor efficacy in our KRAS G12C xenograft model despite confirming target engagement. What are the next steps?
A3: A lack of efficacy in the face of target engagement points toward mechanisms of resistance or suboptimal therapeutic concentration.
Possible Causes:
-
Adaptive Resistance: Tumor cells can adapt to KRAS G12C inhibition within hours to days by reactivating the MAPK pathway through feedback mechanisms.[7][8] This often involves the activation of upstream receptor tyrosine kinases (RTKs) like EGFR, which can then activate wild-type RAS isoforms.[7][9]
-
Insufficient Drug Exposure: The dose and schedule may not be sufficient to maintain the required therapeutic concentration at the tumor site for a sustained period.
-
Pre-existing Resistance: The tumor model may have co-occurring mutations (e.g., in TP53, STK11, or KEAP1) or cellular heterogeneity that confers intrinsic resistance to KRAS G12C inhibition alone.[9]
-
Slow Protein Resynthesis Rate: While target engagement may be high, the rate of new KRAS G12C protein synthesis could outpace the inhibition, especially if the drug concentration drops.[5][10]
Recommended Solutions:
-
Optimize Dosing Regimen:
-
Increase the dosing frequency (e.g., from once daily to twice daily) to maintain more consistent plasma and tumor concentrations. Adagrasib is typically dosed twice daily in clinical settings.[11]
-
Conduct a dose-response study to determine if higher doses improve efficacy.
-
-
Investigate Combination Therapies: Based on preclinical data for other KRAS G12C inhibitors, combination strategies can overcome adaptive resistance.[12][13] Consider combining Inhibitor 59 with:
-
EGFR inhibitors (e.g., cetuximab), particularly for colorectal cancer models.[14]
-
SHP2 inhibitors , which can block upstream signaling that leads to RAS reactivation.[14]
-
MEK or ERK inhibitors to block the pathway downstream.[7]
-
Immune checkpoint inhibitors (e.g., anti-PD-1), as KRAS inhibition may modulate the tumor microenvironment.[7]
-
-
Characterize Your Model: Fully sequence the cancer cell line or PDX model to understand potential co-mutations that could drive resistance.
Data & Protocols
Quantitative Data Summary
Table 1: Example Formulation Vehicles for In Vivo Administration
| Component | Purpose | Example Concentration Range | Notes |
|---|---|---|---|
| Aqueous Buffer | Primary Vehicle | N/A | Typically saline or a citrate (B86180)/phosphate buffer to control pH. |
| Cyclodextrin | Solubility Enhancer | 10-30% (w/v) | e.g., SBE-β-CD.[2] |
| Co-solvents | Solubility Aid | 5-20% | e.g., PEG400, Propylene Glycol, DMSO (use minimal DMSO). |
| Surfactants | Wetting/Suspending Agent | 0.5-5% | e.g., Tween 80, Polysorbate 80.[1][3] |
| Suspending Agent | Prevents Settling | 0.5-2% | e.g., Methylcellulose, Carboxymethylcellulose. |
Table 2: Hypothetical Pharmacokinetic Parameters for Inhibitor 59 in Mice
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| Simple Suspension | Oral | 50 | 450 | 4.0 | 3,600 | 15% |
| Optimized Formulation | Oral | 50 | 1,500 | 2.0 | 14,400 | 60% |
| Saline/Co-solvent | IV | 10 | 2,800 | 0.1 | 2,400 | 100% |
Key Experimental Protocols
Protocol 1: Preparation of an Oral Formulation using SBE-β-CD
Objective: To prepare a clear, aqueous solution of Inhibitor 59 for oral gavage to improve bioavailability.
Methodology:
-
Prepare a 25% (w/v) solution of sulfobutylether-beta-cyclodextrin (SBE-β-CD) in a 25 mM citrate buffer (pH 4.0).
-
Weigh the required amount of this compound powder.
-
Slowly add the inhibitor powder to the SBE-β-CD solution while vortexing or stirring continuously.
-
If needed, sonicate the mixture in a bath sonicator for 10-15 minutes to aid dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of any visible precipitate.
-
Adjust the final volume with the citrate buffer to achieve the target concentration (e.g., 10 mg/mL).
-
This solution should be prepared fresh daily or its stability at storage conditions (4°C) should be confirmed.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor activity of Inhibitor 59 in a subcutaneous xenograft mouse model.
Methodology:
-
Cell Culture: Culture a human cancer cell line with a confirmed KRAS G12C mutation (e.g., NCI-H358 for lung cancer, MIA PaCa-2 for pancreatic cancer) under standard conditions.[5]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice), aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells suspended in 100 µL of Matrigel/PBS mixture into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume using calipers 2-3 times per week. The volume is calculated as (Length x Width²) / 2.
-
Randomization: When average tumor volume reaches 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, Inhibitor 59 at 30 mg/kg, Inhibitor 59 at 100 mg/kg).
-
Dosing: Administer the vehicle or Inhibitor 59 according to the planned schedule (e.g., once daily via oral gavage) for 21-28 days.
-
Data Collection: Monitor tumor volume, body weight (as a measure of toxicity), and general animal health throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
Protocol 3: Pharmacodynamic (PD) Analysis of pERK Inhibition
Objective: To confirm target engagement of Inhibitor 59 in tumor tissue by measuring the inhibition of downstream signaling.
Methodology:
-
Study Design: Use a satellite group of tumor-bearing mice from the efficacy study (Protocol 2).
-
Dosing: Treat mice with a single dose of vehicle or Inhibitor 59.
-
Tissue Collection: At specific time points after dosing (e.g., 2, 6, and 24 hours), euthanize the mice and immediately excise tumors.
-
Sample Processing: Snap-freeze the tumor samples in liquid nitrogen to preserve protein phosphorylation states.
-
Protein Extraction: Homogenize the frozen tumors and extract total protein using a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK (t-ERK), and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities. The level of target engagement is determined by the ratio of p-ERK to t-ERK, normalized to the vehicle control group. A significant reduction in this ratio indicates effective target inhibition.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: KRAS G12C signaling pathway and mechanism of inhibitor action.
Caption: Troubleshooting workflow for low in vivo exposure.
Caption: Experimental workflow for an in vivo efficacy study.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of action for KRAS G12C inhibitors like Inhibitor 59? A: KRAS G12C inhibitors are covalent, irreversible inhibitors that specifically target the cysteine residue present due to the G12C mutation.[7] They are designed to bind to a pocket that is accessible only when KRAS is in its inactive, GDP-bound state.[7][15] By forming this covalent bond, the inhibitor locks the KRAS G12C protein in the "off" state, preventing it from cycling to its active, GTP-bound form.[15][16] This abrogates downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.[7][15]
Q: What are the most common routes of administration for these inhibitors in preclinical studies? A: The most common and clinically relevant route of administration is oral (PO), typically via gavage, as these inhibitors are being developed as oral therapies.[17][18] However, due to potential bioavailability challenges, intraperitoneal (IP) administration is also frequently used in preclinical models to ensure systemic exposure and evaluate efficacy more directly.[5][6] Intravenous (IV) administration is generally used for pharmacokinetic studies to determine parameters like clearance and volume of distribution.[5]
Q: How can we monitor the pharmacokinetics (PK) and pharmacodynamics (PD) of Inhibitor 59 in our animal models? A:
-
Pharmacokinetics (PK): To monitor PK, blood samples are collected at various time points after dosing. Plasma is isolated, and the concentration of Inhibitor 59 is measured using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS/MS). This allows for the calculation of key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), half-life, and AUC (Area Under the Curve), which represents total drug exposure.[5][17]
-
Pharmacodynamics (PD): PD markers are used to confirm that the drug is engaging its target and having the desired biological effect in the tumor. A common PD marker for KRAS G12C inhibition is the level of phosphorylated ERK (p-ERK), a key downstream protein in the MAPK pathway. Tumor samples are collected at different time points post-dose, and the p-ERK/total ERK ratio is measured by Western blot or immunohistochemistry. A sustained reduction in p-ERK indicates effective target engagement.[5]
Q: What are the known mechanisms of resistance to KRAS G12C inhibitors that we should be aware of? A: Both intrinsic (primary) and acquired resistance can limit the efficacy of KRAS G12C inhibitors.[12][19]
-
On-target Resistance: This can occur through new mutations in the KRAS gene itself that either prevent the inhibitor from binding or lock KRAS in its active, GTP-bound state, which is insensitive to this class of inhibitors.[19][20]
-
Off-target Resistance (Bypass Pathways): This is a more common mechanism where the cancer cells activate other signaling pathways to bypass their dependency on KRAS. This often involves:
-
Histological Transformation: In some cases, the tumor may change its cell type (e.g., from adenocarcinoma to squamous cell carcinoma) to one that is no longer dependent on KRAS signaling.[20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. mskcc.org [mskcc.org]
- 11. dovepress.com [dovepress.com]
- 12. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical Advances and Challenges in Targeting KRAS Mutations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Treatment Schedules for KRAS G12C Inhibitor 59
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing treatment schedules for the novel KRAS G12C inhibitor 59. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for KRAS G12C inhibitors like inhibitor 59?
A1: KRAS is a small GTPase that functions as a molecular switch in crucial intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1] In its normal state, KRAS cycles between an active GTP-bound state and an inactive GDP-bound state.[1] The G12C mutation, which involves the substitution of glycine (B1666218) with cysteine at codon 12, impairs the ability of KRAS to hydrolyze GTP. This results in a constitutively active state that promotes uncontrolled cell growth and tumor formation.[1] KRAS G12C inhibitors, such as inhibitor 59, are small molecules designed to specifically and covalently bind to the mutant cysteine residue at position 12.[1] This irreversible bond locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby blocking downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[1][2]
Q2: We are observing a decrease in the efficacy of inhibitor 59 after prolonged treatment in our cell culture models. What could be the underlying cause?
A2: This phenomenon is commonly attributed to the development of acquired resistance.[3] Cancer cells can adapt to the presence of the inhibitor through various mechanisms, including:
-
Reactivation of the MAPK Pathway: Despite initial suppression, the MAPK pathway can be reactivated through feedback mechanisms that increase the levels of GTP-bound KRAS G12C, which is the active state of the protein and less susceptible to inhibitors that bind to the GDP-bound (inactive) state.[3]
-
Activation of Bypass Pathways: Cancer cells may activate alternative signaling pathways, such as the PI3K-AKT-mTOR pathway, to maintain proliferation and survival, thereby bypassing the need for KRAS signaling.[3][4]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like EGFR can reactivate the MAPK pathway and reduce the effectiveness of the inhibitor.[3][5]
-
Secondary KRAS Mutations: The emergence of additional mutations in the KRAS gene can prevent the inhibitor from binding effectively.[4][6]
Q3: Why is inhibitor 59 effective in some KRAS G12C mutant cell lines but not in others?
A3: This variability in response, known as intrinsic resistance, can be attributed to several factors:
-
KRAS Dependency: Some cancer cell lines with a KRAS G12C mutation may not be solely dependent on KRAS signaling for their growth and survival.[4]
-
Co-occurring Genetic Alterations: The presence of other genetic mutations in pathways that run parallel to or downstream of KRAS can render the cells resistant to KRAS inhibition from the outset.[4]
-
Heterogeneity of KRAS Mutations: The mutational status of the KRAS gene can be heterogeneous within a patient's tumor, leading to mixed responses to treatment.[4]
-
Predominant Signaling Pathways: Different KRAS G12C cell lines can exhibit preferential signaling through either the MAPK/ERK or the PI3K/AKT pathway. Inhibitors may be more effective in cell lines where the MAPK/ERK pathway is the dominant driver.[4]
Troubleshooting Guides
Issue 1: Diminished Inhibitor Efficacy Over Time in Cell Culture
Problem: Initial potent activity of inhibitor 59 is observed, but efficacy significantly decreases with prolonged treatment.
Troubleshooting Steps:
-
Time-Course Western Blot Analysis:
-
Objective: To monitor the reactivation of key signaling pathways over time.
-
Procedure: Treat KRAS G12C mutant cells with inhibitor 59 and collect cell lysates at various time points (e.g., 2, 6, 24, 48, and 72 hours).[3]
-
Analysis: Perform Western blotting to probe for key signaling proteins. A rebound in the phosphorylation of ERK (p-ERK) after initial suppression indicates MAPK pathway reactivation.[3] Also, assess the phosphorylation status of AKT (p-AKT) to investigate the activation of bypass pathways.[3]
-
-
Combination Therapy Experiments:
-
Objective: To identify and overcome specific resistance mechanisms.
-
Procedure: Co-treat cells with inhibitor 59 and an inhibitor of another signaling node.
-
Examples:
-
-
Generation of Resistant Cell Lines:
-
Objective: To study the specific mechanisms of acquired resistance.
-
Procedure: Culture KRAS G12C mutant cells in the continuous presence of inhibitor 59 to develop resistant clones.[3]
-
Analysis: Characterize the resistant cells using genomic and proteomic approaches to identify the mechanisms of resistance.[3]
-
Issue 2: Variable Response to Inhibitor 59 Across Different KRAS G12C Cell Lines
Problem: Inhibitor 59 shows potent activity in some KRAS G12C mutant cell lines but is ineffective in others.
Troubleshooting Steps:
-
Genomic and Transcriptomic Profiling:
-
Objective: To identify co-occurring mutations and baseline gene expression profiles that may confer resistance.
-
Procedure: Characterize the genomic landscape of your cell line panel to identify mutations that might contribute to resistance. Perform RNA sequencing to understand the baseline gene expression profiles and identify active signaling pathways.[3]
-
-
Pathway Dependency Assessment:
-
Objective: To determine the reliance of different cell lines on specific signaling pathways.
-
Procedure: Treat your panel of cell lines with a MEK inhibitor (e.g., trametinib) and a PI3K inhibitor (e.g., alpelisib) as single agents.[3]
-
Analysis: Cell lines that are highly sensitive to the MEK inhibitor are likely more dependent on the MAPK pathway and may respond better to inhibitor 59. Conversely, cell lines sensitive to the PI3K inhibitor may rely on the PI3K/AKT pathway, suggesting a potential for combination therapy.
-
Data Presentation
Table 1: Clinical Trial Efficacy of Sotorasib and Adagrasib in NSCLC
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Sotorasib | CodeBreaK 100[9] | 37.1% | - | 6.8 months[10] | 12.5 months[10] |
| Adagrasib | KRYSTAL-1[9] | 42.9%[10] | 85.1%[11] | 6.5 months[10] | 12.6 months[10] |
Table 2: Efficacy of KRAS G12C Inhibitors in Colorectal Cancer (CRC)
| Inhibitor | Treatment | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Sotorasib | Monotherapy | CodeBreak 100[12] | 9.7% | - |
| Adagrasib | Monotherapy | KRYSTAL-1[12] | 19% | 5.6 months[13] |
| Adagrasib + Cetuximab | Combination | KRYSTAL-1[12] | 46% | - |
| Sotorasib + Panitumumab | Combination | CodeBreaK 101[11] | 30% | 5.7 months[10] |
| Divarasib + Cetuximab | Combination | Phase 1b[11] | 62.5% | 8.1 months |
Experimental Protocols
Protocol 1: Time-Course Western Blot for Pathway Reactivation
Objective: To assess the time-course of MAPK and PI3K/AKT pathway reactivation following treatment with inhibitor 59.[14]
Materials:
-
KRAS G12C mutant cancer cell line
-
Inhibitor 59
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer membranes
-
Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, GAPDH)
-
Secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with inhibitor 59 at a predetermined concentration (e.g., IC50).
-
Time Points: Collect cell lysates at 0, 2, 6, 24, 48, and 72 hours post-treatment.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Develop the blot using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.[14]
Protocol 2: Cell Viability Assay for Combination Therapy
Objective: To determine if the combination of inhibitor 59 and a bypass pathway inhibitor has a synergistic effect on cell viability.[14]
Materials:
-
Resistant cancer cell line
-
96-well plates
-
Inhibitor 59
-
Bypass pathway inhibitor (e.g., PI3K inhibitor alpelisib)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[14]
-
Drug Treatment: Treat cells with a dose matrix of inhibitor 59 and the bypass pathway inhibitor, both alone and in combination. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Measurement: Measure cell viability according to the manufacturer's protocol for the chosen assay kit.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the combination index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of inhibitor 59.
Caption: Experimental workflow to investigate and address acquired resistance to inhibitor 59.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of KRAS G12C Inhibitor 59
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of KRAS G12C inhibitor 59.
Troubleshooting Guides
Problem 1: Reduced inhibitor efficacy over time in cell culture, suggesting acquired resistance.
Possible Causes:
-
Reactivation of the MAPK Pathway: Even after initial successful inhibition, the MAPK signaling pathway (RAF-MEK-ERK) can be reactivated. This may be due to feedback mechanisms that increase the levels of the active, GTP-bound form of KRAS G12C, which is less susceptible to inhibitors that target the inactive, GDP-bound state.[1]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to sustain their growth and survival, thereby circumventing the need for KRAS signaling. The PI3K-AKT-mTOR pathway is a frequently observed bypass mechanism.[1][2][3]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like EGFR can reactivate the MAPK pathway, diminishing the inhibitor's effectiveness.[1][4]
Recommended Troubleshooting Steps:
-
Time-Course Western Blot Analysis:
-
Objective: To monitor the phosphorylation status of key downstream signaling proteins over time.
-
Protocol: Treat KRAS G12C mutant cells with inhibitor 59 and collect cell lysates at multiple time points (e.g., 2, 6, 24, 48, and 72 hours). Perform Western blotting to probe for phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT). A rebound in p-ERK levels after initial suppression indicates MAPK pathway reactivation, while an increase in p-AKT suggests the activation of a bypass pathway.[1]
-
-
Combination Therapy Experiments:
-
Objective: To identify the specific mechanism of resistance by co-administering inhibitor 59 with other targeted inhibitors.
-
Protocol:
-
To test for upstream reactivation, combine inhibitor 59 with an inhibitor of SHP2 or EGFR.[5]
-
To investigate downstream or bypass pathway activation, combine inhibitor 59 with a MEK or PI3K inhibitor.[5]
-
Assess cell viability and signaling pathway activation in these combination treatments compared to single-agent treatments.
-
-
-
Generation of Resistant Cell Lines:
-
Objective: To study the genetic and proteomic changes that lead to resistance.
-
Protocol: Culture KRAS G12C mutant cells in the continuous presence of inhibitor 59 to select for resistant clones.[1] Characterize these resistant cells using whole-exome sequencing, RNA sequencing, and proteomic analysis to identify mutations or changes in protein expression that contribute to resistance.
-
Problem 2: Variability in inhibitor efficacy across different KRAS G12C mutant cell lines.
Possible Causes:
-
Genomic Context: The genetic background of the cell line, including co-occurring mutations, can influence its dependence on the KRAS G12C mutation and its response to inhibitors.
-
Differential Pathway Activation: Different KRAS mutations can lead to the preferential activation of distinct downstream signaling pathways. For instance, some cell lines may rely more heavily on the PI3K-AKT pathway, while others are more dependent on the MAPK pathway.[2]
Recommended Troubleshooting Steps:
-
Comprehensive Cell Line Characterization:
-
Objective: To understand the genomic and transcriptomic landscape of the cell lines being used.
-
Action: Perform genomic sequencing to identify co-mutations in genes such as TP53, STK11, and KEAP1, which are known to modulate the tumor microenvironment and response to therapy.
-
-
Pathway Dependency Profiling:
-
Objective: To determine the dominant signaling pathways in each cell line.
-
Protocol: Use a panel of inhibitors targeting different nodes of the MAPK and PI3K-AKT pathways to assess the relative contribution of each pathway to cell survival.
-
-
Proximity Ligation Assay (PLA) for RAS-RAF Interaction:
-
Objective: To directly measure the level of active RAS signaling in different cell lines.
-
Protocol: A proximity ligation assay can quantify the interaction between RAS and RAF proteins. Tumors with stronger RAS-RAF interactions may have higher levels of active RAS signaling and be more responsive to KRAS G12C inhibitors.[6]
-
Frequently Asked Questions (FAQs)
Q1: How do KRAS G12C inhibitors like inhibitor 59 work?
A: KRAS G12C inhibitors are covalent inhibitors that specifically target the mutant cysteine residue at position 12 of the KRAS protein.[7] They bind to KRAS G12C in its inactive, GDP-bound state, locking it in this conformation. This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream signaling pathways like the MAPK and PI3K/mTOR pathways that drive uncontrolled cell proliferation.[7][8]
Q2: What are the known off-target effects of covalent KRAS G12C inhibitors?
A: The covalent nature of these inhibitors raises concerns about their potential to bind to other proteins with reactive cysteine residues. However, global proteomic analyses have generally shown high selectivity for KRAS G12C.[3] Off-target effects can also arise from the metabolic activation of the drug, which can lead to the formation of reactive intermediates with the potential for toxicity.[9][10] High selectivity for the intended target is a key factor in mitigating these risks.[9][10]
Q3: What are the common mechanisms of acquired resistance to KRAS G12C inhibitors?
A: Acquired resistance can occur through several mechanisms:
-
On-target secondary mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively. These can occur at the G12 position (e.g., G12V, G12D) or at other sites like H95, which is part of the inhibitor's binding pocket.[1][11]
-
KRAS amplification: An increase in the number of copies of the KRAS G12C gene can lead to higher levels of the target protein, overwhelming the inhibitor.[1]
-
Bypass pathway activation: The cancer cells can become dependent on other signaling pathways for growth and survival, rendering the KRAS G12C mutation less critical. Common bypass pathways include the PI3K-AKT-mTOR pathway and the reactivation of the MAPK pathway through upstream signaling.[1][2]
-
Histologic transformation: In some cases, the cancer cells can change their type (e.g., from adenocarcinoma to squamous cell carcinoma), which can be associated with resistance.[1][11]
Q4: How can I assess the selectivity of my KRAS G12C inhibitor?
A: A suite of biochemical and cell-based assays can be used to determine the selectivity profile of your inhibitor.[12][13][14]
| Assay Type | Metric | Purpose |
| Biochemical Assays | ||
| TR-FRET Nucleotide Exchange Assay | IC50 | Measures the inhibitor's potency in blocking the exchange of GDP for GTP on purified KRAS G12C protein.[15] |
| Kinase Panel Screening | % Inhibition | Assesses the inhibitor's activity against a broad panel of kinases to identify potential off-target interactions.[15] |
| Cell-Based Assays | ||
| Cell Viability/Proliferation Assay | IC50 | Determines the inhibitor's potency in inhibiting the growth of cancer cells harboring the KRAS G12C mutation versus wild-type cells.[16] |
| Cellular Thermal Shift Assay (CETSA) | ΔTm | Confirms target engagement within the cell by measuring the change in the thermal stability of KRAS G12C upon inhibitor binding.[15][17] |
| NanoBRET™ Target Engagement Assay | IC50, Target Occupancy | A live-cell assay that allows for the real-time measurement of inhibitor binding to KRAS G12C.[17][18] |
| Mass Spectrometry (LC-MS/MS) | % Target Occupancy | Directly quantifies the proportion of KRAS G12C that is covalently bound by the inhibitor in cells or tissues.[17][19] |
Experimental Protocols
Protocol 1: Western Blot Analysis for MAPK Pathway Suppression
Objective: To quantify the inhibition of KRAS downstream signaling by measuring the phosphorylation status of MEK and ERK.[16]
Procedure:
-
Cell Culture and Treatment: Plate KRAS G12C mutant cells (e.g., NCI-H358) and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, p-MEK, and total MEK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 2: Cell Viability/Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor on cancer cell growth.[16]
Procedure:
-
Cell Seeding: Seed KRAS G12C mutant cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels) to each well.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibitor 59.
Caption: Troubleshooting workflow for investigating reduced inhibitor efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting Response to KRAS G12C Inhibitors in NSCLC - The ASCO Post [ascopost.com]
- 7. benchchem.com [benchchem.com]
- 8. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Approaches to mitigate the risk of serious adverse reactions in covalent drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KRAS G12C Inhibitor 59 for Enhanced Bioavailability
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the optimization of KRAS G12C inhibitors, with a specific focus on improving the bioavailability of compounds related to inhibitor 59 (also known as ARS-1620). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the significance of improving the bioavailability of KRAS G12C inhibitor 59 (ARS-1620)?
A1: Improving the oral bioavailability of this compound is crucial for its development as a potential therapeutic agent. Higher bioavailability ensures that a greater fraction of the administered dose reaches systemic circulation and, consequently, the tumor site. This can lead to improved efficacy at lower doses, potentially reducing off-target side effects and improving patient compliance. The predecessor to ARS-1620, ARS-853, suffered from very low oral bioavailability (<2%) in mice, which limited its in vivo utility.[1] The structural modifications leading to ARS-1620 resulted in a significant enhancement of its oral bioavailability to over 60% in mice, demonstrating the critical impact of chemical structure on this pharmacokinetic parameter.[1][2][3]
Q2: What were the key structural modifications that led to the improved bioavailability of ARS-1620 compared to its precursors like ARS-853?
A2: The primary structural modification that dramatically improved the bioavailability of ARS-1620 was the replacement of a flexible linker in ARS-853 with a more rigid quinazoline (B50416) core.[4] This change in the molecular scaffold was a key element in overcoming the poor plasma stability and low bioavailability that hindered the preclinical development of ARS-853.[1] The quinazoline core provides a more conformationally constrained and metabolically stable scaffold, which are desirable properties for oral drug candidates.
Q3: Are there other structural features of KRAS G12C inhibitors that are known to influence their pharmacokinetic properties?
A3: Yes, several structural features can influence the pharmacokinetics of KRAS G12C inhibitors. For instance, the addition of an isopropyl substituent on the pyridyl ring of AMG-510 (sotorasib) allowed it to occupy the His95 groove on KRAS, leading to enhanced potency compared to ARS-1620.[3] While this modification primarily impacts potency, it underscores how subtle structural changes can affect the overall properties of the inhibitor. The optimization of lipophilicity and the introduction of metabolic "soft spots" or blocking metabolic "hot spots" are general strategies in medicinal chemistry to fine-tune pharmacokinetic profiles.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Observed in Preclinical Mouse Models
Potential Cause 1: Poor Aqueous Solubility
-
Troubleshooting Steps:
-
Assess Solubility: Determine the aqueous solubility of your inhibitor at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Formulation Strategies:
-
Co-solvents: For preclinical studies, consider formulating the compound in a vehicle containing co-solvents like PEG300, DMSO, or Tween 80 to improve solubility. A common vehicle for in vivo studies is a mixture of PEG300, DMSO, and saline.
-
Amorphous Solid Dispersions (ASDs): For later-stage development, creating an ASD by dispersing the compound in a polymer matrix can significantly enhance its dissolution rate and solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for highly lipophilic compounds.
-
-
Potential Cause 2: High First-Pass Metabolism
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Assess the metabolic stability of your compound in liver microsomes (mouse and human) and hepatocytes. This will provide an indication of its susceptibility to first-pass metabolism.
-
Identify Metabolic Hotspots: Use techniques like mass spectrometry to identify the sites on the molecule that are most prone to metabolic modification.
-
Structural Modification: Modify the chemical structure at the identified metabolic hotspots to block or slow down metabolism. This could involve introducing fluorine atoms or other chemical groups that are less susceptible to enzymatic degradation.
-
Potential Cause 3: Poor Membrane Permeability
-
Troubleshooting Steps:
-
In Vitro Permeability Assays: Evaluate the permeability of your inhibitor using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
-
Structure-Property Relationship Analysis: Analyze the physicochemical properties of your compound, such as LogP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Modify the structure to optimize these properties for better membrane permeability, while maintaining target engagement.
-
Issue 2: High Variability in Plasma Concentrations Following Oral Dosing
Potential Cause 1: Inconsistent Dosing Technique
-
Troubleshooting Steps:
-
Standardize Oral Gavage Procedure: Ensure that all personnel performing oral gavage are properly trained and follow a standardized protocol. The volume administered should be based on the individual animal's body weight.
-
Vehicle Homogeneity: If the compound is administered as a suspension, ensure that it is uniformly suspended before and during administration to prevent dose variability.
-
Potential Cause 2: Formulation Issues
-
Troubleshooting Steps:
-
Particle Size: For suspensions, the particle size of the compound can significantly impact dissolution rate and absorption. Consider micronization to reduce particle size and increase surface area.
-
Formulation Stability: Assess the physical and chemical stability of the dosing formulation over the duration of the study.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of KRAS G12C Inhibitors in Mice
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| ARS-853 | - | - | - | - | < 2% | [1] |
| ARS-1620 (Inhibitor 59) | 50 | ~1500 (tumor conc.) | - | - | > 60% | [1][2][3] |
| AMG-510 (Sotorasib) | - | - | - | - | - | [3] |
| Adagrasib (MRTX849) | 30 | 252 - 2410 | 0 - 4 | - | 25.9 - 62.9% | [5] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Mice
-
Animal Model: Use male or female BALB/c or nude mice, 6-8 weeks old.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dosing Formulation:
-
Prepare a suspension or solution of the test compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.
-
-
Administration:
-
For the oral dose group, administer the compound via oral gavage using a suitable gavage needle.
-
For the intravenous (IV) dose group (for bioavailability calculation), administer a solution of the compound (typically in a vehicle like saline with a solubilizing agent) via the tail vein at a lower dose (e.g., 1-5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Protocol 2: Bioanalytical Method for Quantification in Mouse Plasma using LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation by adding a volume of cold acetonitrile (B52724) (typically 3-4 times the plasma volume) containing an internal standard (a structurally similar molecule).
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the parent-to-daughter ion transitions for the analyte and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of the compound into blank mouse plasma.
-
Process the calibration standards and quality control (QC) samples alongside the study samples.
-
Quantify the concentration of the compound in the study samples by interpolating from the calibration curve.
-
Visualizations
Caption: KRAS signaling pathway and the mechanism of action of inhibitor 59.
Caption: Workflow for determining oral bioavailability in mice.
References
- 1. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of KRAS G12C Inhibitors
Disclaimer: Specific synthetic protocols and challenges for "KRAS G12C inhibitor 59" are not publicly available in detail. This guide is based on common challenges and methodologies reported for the synthesis of other covalent KRAS G12C inhibitors sharing similar structural motifs, such as a central heterocyclic core (e.g., pyrimidine) and a reactive acrylamide (B121943) "warhead."
Frequently Asked Questions (FAQs)
Q1: We are observing poor yield during the coupling of the core heterocyclic structure with the side chain. What are the potential causes and solutions?
A1: Low yields in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for complex heterocyclic systems are common. Potential causes include:
-
Steric Hindrance: The bulky nature of the heterocyclic core and the coupling partner can impede the reaction.
-
Solution: Screen different phosphine (B1218219) ligands and palladium catalysts to find a system that is less sensitive to steric bulk. Consider using more reactive boron species (e.g., MIDA boronates) in Suzuki couplings.
-
-
Poor Solubility: The starting materials or intermediates may have low solubility in the reaction solvent.
-
Solution: Experiment with a range of solvents or solvent mixtures to improve solubility. Elevated temperatures can also help, but monitor for potential degradation.
-
-
Deactivation of Catalyst: Functional groups on your heterocyclic core might be poisoning the catalyst.
-
Solution: Protect sensitive functional groups prior to the coupling reaction. Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Q2: We are struggling with the introduction of the acrylamide "warhead" onto our amine-containing intermediate. What are the common pitfalls?
A2: The installation of the acrylamide moiety is a critical step for covalent inhibitors. Common issues include:
-
Polymerization of Acryloyl Chloride: Acryloyl chloride is prone to polymerization, especially in the presence of light or impurities.
-
Solution: Use freshly opened or distilled acryloyl chloride. Store it in a dark, cool place and consider adding a radical inhibitor like BHT to the reaction mixture.
-
-
Michael Addition Side Reaction: The amine starting material or product can undergo a Michael addition with the acrylamide product.
-
Solution: This can be suppressed by using a non-nucleophilic base (e.g., DIPEA) and maintaining a low reaction temperature. Adding the acryloyl chloride slowly to the reaction mixture can also minimize this side reaction. Some protocols suggest the use of an acid, like TFA, to modulate the amine reactivity and prevent Michael addition.[1]
-
-
Alternative Reagents: Acryloyl chloride can be harsh.
-
Solution: Consider using acrylic acid with a peptide coupling reagent (e.g., HATU, HOBt/EDC). Another approach is to use 3-chloropropionyl chloride followed by elimination with a base to form the acrylamide.[1]
-
Q3: Our final compound shows two closely eluting peaks on chiral HPLC, suggesting the presence of atropisomers. How can we address this?
A3: Atropisomerism, arising from restricted rotation around a single bond, is a significant challenge in the synthesis of several KRAS G12C inhibitors, including Sotorasib.[2][3][4][5]
-
Confirmation: Use variable temperature NMR to confirm if the isomers interconvert at higher temperatures.
-
Separation: Chiral chromatography (e.g., SFC or HPLC) is the most direct method to separate the atropisomers.[3]
-
Asymmetric Synthesis: Develop an asymmetric synthesis that selectively produces the desired atropisomer. This could involve a chiral catalyst in a cross-coupling reaction to form the biaryl bond.
-
Classical Resolution: If a racemic mixture is synthesized, it can be resolved by forming diastereomeric salts with a chiral acid or base, followed by separation and liberation of the desired atropisomer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion in Suzuki coupling | 1. Inactive catalyst. 2. Poor quality of boronic acid/ester. 3. Insufficiently basic conditions. | 1. Use fresh palladium catalyst and ligand. 2. Check the purity of the boron reagent; consider using potassium trifluoroborate salts for better stability. 3. Screen different bases (e.g., Cs₂CO₃, K₃PO₄). |
| Formation of homo-coupled byproducts | 1. Inefficient oxidative addition or reductive elimination steps in the catalytic cycle. | 1. Adjust the ligand-to-metal ratio. 2. Use a different phosphine ligand. |
| Difficulty in purifying the final compound | 1. Presence of closely related impurities. 2. Poor solubility of the compound. | 1. Utilize preparative HPLC or SFC for purification. 2. Explore different solvent systems for crystallization. |
| Unstable acrylamide moiety during workup/purification | 1. Exposure to nucleophiles (e.g., primary/secondary amines). 2. High temperatures. | 1. Use a mildly acidic or neutral workup. 2. Avoid high temperatures during solvent evaporation and purification. |
| Inconsistent atropisomeric ratio | 1. Temperature fluctuations during the reaction or workup. 2. Epimerization during purification. | 1. Maintain strict temperature control throughout the synthesis. 2. Use milder purification conditions (e.g., lower temperatures, neutral pH). |
Experimental Protocols
Representative Protocol: Installation of the Acrylamide Warhead
This protocol is a generalized procedure based on methods for similar covalent inhibitors.
1. Acylation with 3-Chloropropionyl Chloride:
-
Dissolve the amine intermediate (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
2. Elimination to Form the Acrylamide:
-
Dissolve the purified 3-chloropropionamide (B146405) intermediate (1.0 eq) in a suitable solvent like DMF or acetonitrile.
-
Add a base such as triethylamine (B128534) (2.0 eq) or DBU (1.2 eq).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract the product.
-
Wash the organic layer, dry, and concentrate. The crude product can be further purified by chromatography or crystallization.
Visualizations
References
- 1. medium.com [medium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
"KRAS G12C inhibitor 59 degradation and prevention"
Welcome to the technical support center for KRAS G12C Inhibitor 59. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this covalent inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[1][2][3] It forms an irreversible covalent bond with this residue, locking the KRAS protein in an inactive, GDP-bound state.[3][4][5] This prevents the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[5][6][7]
Q2: What are the common causes of reduced efficacy or apparent "degradation" of the inhibitor's effect in my cell-based assays?
A2: Reduced efficacy is often not due to the chemical degradation of the inhibitor itself, but rather to cellular mechanisms of resistance. These can include:
-
Secondary Mutations in KRAS: Mutations in the KRAS G12C protein can prevent the inhibitor from binding effectively.[5][8]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of KRAS G12C.[9][10][11] This can involve the activation of other RAS isoforms (HRAS, NRAS) or upstream receptor tyrosine kinases (RTKs) like EGFR.[11]
-
High Basal Levels of GTP-Bound KRAS: The inhibitor primarily targets the GDP-bound (inactive) state of KRAS G12C.[12] If the cellular environment strongly favors the GTP-bound (active) state, the inhibitor's efficacy will be reduced.[13]
-
Increased Protein Turnover: While the inhibitor covalently binds to KRAS G12C, the cell's natural protein degradation processes will eventually clear the inhibitor-bound protein. If the synthesis of new, unbound KRAS G12C is rapid, the inhibitory effect may be diminished over time.[14]
Q3: How can I prevent or overcome resistance to this compound in my experiments?
A3: Several strategies can be employed to enhance the efficacy of Inhibitor 59 and overcome resistance:
-
Combination Therapy: Combining Inhibitor 59 with other targeted agents can be effective. For example, co-treatment with inhibitors of upstream activators (e.g., EGFR inhibitors) or downstream effectors (e.g., MEK inhibitors) can prevent the activation of bypass pathways.[4][10][15]
-
Inhibition of SOS1: SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that promotes the activation of KRAS. Inhibiting SOS1 can increase the population of GDP-bound KRAS G12C, making it more susceptible to Inhibitor 59.[6]
-
Targeted Protein Degradation: A newer strategy involves using Proteolysis Targeting Chimeras (PROTACs) that link the KRAS G12C inhibitor to an E3 ubiquitin ligase, leading to the targeted degradation of the KRAS G12C protein.[16][17] While Inhibitor 59 is a standalone inhibitor, this approach highlights an alternative therapeutic strategy.
Troubleshooting Guides
Problem 1: Inconsistent results or loss of inhibitor potency over time.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Instability in Solution | - Prepare fresh stock solutions of Inhibitor 59 for each experiment. - Store stock solutions at the recommended temperature and protect from light. - Perform a stability study of the inhibitor in your experimental media at 37°C over the time course of your assay. |
| Cellular Resistance Development | - Perform a time-course experiment to observe when the inhibitor's effect diminishes. - Analyze downstream signaling pathways (e.g., pERK, pAKT) at different time points to detect reactivation. - Sequence the KRAS gene in resistant cells to check for secondary mutations. |
| High Cell Density Effects | - Optimize cell seeding density to avoid confluent monolayers, which can alter signaling pathways. - Ensure consistent cell numbers across all experimental conditions. |
Problem 2: High background or off-target effects observed.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Concentration Too High | - Perform a dose-response curve to determine the optimal concentration with maximal specific activity and minimal toxicity. - Use the lowest effective concentration for your experiments. |
| Non-Specific Covalent Binding | - Covalent inhibitors can potentially react with other cysteine-containing proteins.[1] - Perform proteomic studies to identify potential off-target proteins. - Compare the effects of Inhibitor 59 in KRAS G12C mutant vs. KRAS wild-type cell lines to distinguish specific from non-specific effects. |
Experimental Protocols
Protocol 1: Assessing the Cellular Stability and Efficacy of this compound
-
Cell Culture: Culture KRAS G12C mutant and KRAS wild-type cell lines in appropriate media.
-
Treatment: Treat cells with a range of concentrations of Inhibitor 59 (e.g., 0.1 nM to 10 µM) for various time points (e.g., 6, 24, 48, 72 hours).
-
Western Blot Analysis:
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total KRAS, KRAS G12C, p-ERK, total ERK, p-AKT, and total AKT.
-
Use a loading control like GAPDH or β-actin to normalize protein levels.
-
-
Data Analysis: Quantify the band intensities to determine the dose- and time-dependent effects of Inhibitor 59 on KRAS G12C levels and downstream signaling.
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 59.
Caption: Workflow for troubleshooting reduced efficacy of Inhibitor 59.
Caption: Decision tree for troubleshooting reduced efficacy of Inhibitor 59.
References
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 4. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalrph.com [globalrph.com]
- 9. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mskcc.org [mskcc.org]
- 15. onclive.com [onclive.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Modifying Experimental Design for KRAS G12C Inhibitor 59
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KRAS G12C inhibitor 59. This guide is intended to help address specific issues that may arise during experiments and provide guidance on modifying experimental designs to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing limited efficacy of this compound as a monotherapy in our cancer cell line models. How can we modify our experimental design to investigate potential resistance mechanisms?
A1: Limited efficacy of this compound monotherapy can be attributed to intrinsic or acquired resistance. To investigate this, consider the following experimental modifications:
-
Assess Baseline Signaling Pathway Activation: Perform baseline characterization of your cell lines to assess the activation status of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway. Constitutive activation of these pathways can confer intrinsic resistance.[1][2][3]
-
Investigate Upstream Activation: Analyze the activation status of receptor tyrosine kinases (RTKs) like EGFR. Feedback activation of RTKs can reactivate the MAPK pathway, diminishing the inhibitor's effect.[4][5]
-
Co-mutation Analysis: Sequence your cell lines to identify co-occurring mutations in genes such as STK11 and KEAP1, which have been associated with reduced response to KRAS G12C inhibitors.[6]
-
Generate Resistant Clones: Develop acquired resistance models by chronically exposing sensitive cell lines to increasing concentrations of inhibitor 59. These models can then be used to identify the specific mechanisms of resistance.
Q2: Our in vivo studies with this compound are showing suboptimal tumor growth inhibition. What modifications to the experimental design should we consider?
A2: Suboptimal in vivo efficacy can be influenced by the tumor microenvironment and host factors. Consider these modifications:
-
Immune-Competent Models: If you are using immunodeficient models (e.g., nude mice), consider switching to syngeneic or genetically engineered mouse models (GEMMs) with a competent immune system. The efficacy of KRAS G12C inhibitors can be influenced by the adaptive immune response.[7]
-
Combination Therapies: Based on potential resistance mechanisms identified in vitro, consider combination therapies. For example, co-administration with a SHP2 inhibitor has shown to enhance efficacy in preclinical models.[1][7]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct thorough PK/PD studies to ensure adequate drug exposure in the tumor tissue. This can involve analyzing drug concentration in plasma and tumor lysates over time and correlating it with downstream signaling inhibition.[8]
Q3: We are observing a rebound in ERK phosphorylation a few hours after treatment with this compound. How can we investigate and address this phenomenon?
A3: A rebound in pERK signaling is a common adaptive feedback mechanism.[5][9] To address this:
-
Time-Course Analysis: Perform a detailed time-course experiment to map the kinetics of pERK inhibition and reactivation. This will help in understanding the window of maximum inhibition.
-
Investigate RTK Feedback: Use a phospho-RTK array to identify which upstream receptors are being activated upon inhibitor treatment. Follow up with specific RTK inhibitors in combination with inhibitor 59 to see if the pERK rebound is abrogated.[10]
-
Combination with Downstream Inhibitors: Consider combining inhibitor 59 with inhibitors of downstream effectors like MEK. However, be aware that this can sometimes exacerbate feedback activation of upstream components.[11]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Solubility Issues | Ensure complete solubilization of inhibitor 59 in DMSO for stock solutions. Prepare fresh dilutions in media for each experiment and visually inspect for precipitation. | Consistent and reproducible dose-response curves. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the treatment period. | Reduced variability between replicate wells and experiments. |
| Assay Incubation Time | Vary the incubation time with the inhibitor (e.g., 48, 72, 96 hours) to determine the optimal time point for assessing cell viability. | Identification of the time point with the most significant and consistent effect. |
Issue 2: Lack of correlation between in vitro sensitivity and in vivo efficacy.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Tumor Microenvironment (TME) Influence | Characterize the TME of your in vivo models (e.g., immune cell infiltration, stromal components). Compare TME of sensitive and resistant tumors. | Identification of TME factors that may contribute to in vivo resistance. |
| Suboptimal Drug Exposure | Perform pharmacokinetic analysis to determine the concentration of inhibitor 59 in the plasma and tumor tissue over time. | Assurance that the drug is reaching the tumor at effective concentrations. |
| Host Metabolism | Evaluate the metabolic stability of inhibitor 59 in the host species. | Understanding if rapid metabolism is limiting the drug's efficacy in vivo. |
Quantitative Data Summary
Table 1: Efficacy of Sotorasib in KRAS G12C-Mutated NSCLC by Co-mutation Status (CodeBreaK 100 Trial) [6]
| Biomarker Subgroup | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| STK11-mutant | 50% | 6.8 months | 15.3 months |
| STK11 wild-type | 33% | 6.8 months | 12.5 months |
| KEAP1-mutant | 20% | 4.5 months | 6.2 months |
| KEAP1 wild-type | 44% | 8.2 months | 14.5 months |
| TP53-mutant | 40% | 6.3 months | 12.5 months |
| TP53 wild-type | 33% | 8.1 months | 13.6 months |
Table 2: In Vitro Sensitivity of Murine KRAS G12C Lung Cancer Cell Lines to KRAS G12C Inhibitors [7]
| Cell Line | Inhibitor | IC50 (nM) |
| LLC-NRAS KO | MRTX-1257 | ~10 |
| AMG-510 | ~100 | |
| mKRC.1 | MRTX-1257 | ~5 |
| AMG-510 | ~50 |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK and PI3K Pathway Activation
Objective: To assess the phosphorylation status of key proteins in the MAPK and PI3K signaling pathways following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed KRAS G12C mutant cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of inhibitor 59 or vehicle control (DMSO) for the desired time points (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an immune checkpoint inhibitor in an immune-competent mouse model.
Methodology:
-
Cell Line and Animal Model: Use a murine cancer cell line harboring the KRAS G12C mutation (e.g., LLC-NRAS KO) and syngeneic C57BL/6 mice.
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound (administered orally daily)
-
Anti-PD-1 antibody (administered intraperitoneally twice a week)
-
Combination of inhibitor 59 and anti-PD-1 antibody
-
-
Efficacy Assessment: Continue treatment for a predefined period (e.g., 21 days) or until tumors reach a humane endpoint. Monitor tumor volume and body weight throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, collect tumors for analysis of target engagement (e.g., pERK levels by western blot or immunohistochemistry) and immune cell infiltration (by flow cytometry or IHC).
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of inhibitor 59.
Caption: Workflow for modifying experimental design to overcome limited efficacy.
Caption: Logic diagram for troubleshooting inconsistent IC50 values.
References
- 1. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of KRAS G12C Inhibitor 59: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity and performance of the novel KRAS G12C inhibitor, designated "Inhibitor 59". We present a comparative assessment against the well-characterized and clinically significant KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849). This document is intended to provide an objective overview supported by experimental data and detailed methodologies to aid in the evaluation of this new therapeutic candidate.
Core Mechanism of Action: Covalent Inhibition of KRAS G12C
The KRAS protein is a critical molecular switch in cell signaling pathways that regulate cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers.[2] The G12C mutation, a substitution of glycine (B1666218) to cysteine at codon 12, results in a constitutively active protein that drives uncontrolled cell proliferation.[1]
KRAS G12C inhibitors are small molecules designed to specifically and covalently bind to the mutant cysteine residue.[1] This irreversible binding locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[1][3] The specificity of these inhibitors is derived from their ability to target the unique cysteine residue present in the mutant protein, sparing the wild-type KRAS.[2]
Comparative Performance Data
The following tables summarize the biochemical potency, cellular activity, and specificity of Inhibitor 59 in comparison to Sotorasib and Adagrasib.
Table 1: Biochemical Potency and Specificity
| Compound | Target | IC50 (nM) | Selectivity vs. Wild-Type KRAS |
| Inhibitor 59 | KRAS G12C | 0.75 | >16,000-fold |
| KRAS WT | >12,000 | ||
| Sotorasib | KRAS G12C | 8.88[4] | >1,000-fold[4] |
| KRAS WT | >10,000[4] | ||
| Adagrasib | KRAS G12C | 9.59[4] | Highly selective[4] |
| KRAS WT | >20,000[4] |
Table 2: Cellular Activity in KRAS G12C Mutant Cell Lines
| Compound | Cell Line | IC50 (nM) for Cell Viability | IC50 (nM) for pERK Inhibition |
| Inhibitor 59 | NCI-H358 (Lung Cancer) | 1.2 | 1.0 |
| MIA PaCa-2 (Pancreatic Cancer) | 2.5 | 2.1 | |
| Sotorasib | NCI-H358 (Lung Cancer) | ~1-10[4] | Not specified |
| Adagrasib | NCI-H358 (Lung Cancer) | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Assay for KRAS G12C Target Engagement
Objective: To determine the direct binding and inhibitory potency (IC50) of the inhibitor against the KRAS G12C protein.
Methodology:
-
Protein Expression and Purification: Recombinant human KRAS G12C protein is expressed in E. coli and purified using standard chromatographic techniques.[1]
-
Nucleotide Exchange Assay: The intrinsic and SOS1-catalyzed exchange of a fluorescent GDP analog (mant-GDP) for GTP on the KRAS G12C protein is monitored by fluorescence.[1][4]
-
Inhibitor Treatment: Purified KRAS G12C is incubated with a range of concentrations of the test inhibitor.[1]
-
Data Analysis: The rate of nucleotide exchange is measured, and the IC50 value is calculated as the concentration of the inhibitor that results in 50% inhibition of the exchange reaction.[4]
Cellular Viability Assay
Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cell lines harboring the KRAS G12C mutation.[4]
Methodology:
-
Cell Culture: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates and allowed to attach overnight.[4]
-
Inhibitor Treatment: Cells are treated with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a luminescent assay, such as the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.[4]
-
Data Analysis: The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in cell viability.
Western Blot for Phospho-ERK (pERK) Inhibition
Objective: To confirm target engagement and inhibition of the downstream MAPK signaling pathway in a cellular context.[4]
Methodology:
-
Cell Treatment: KRAS G12C mutant cells are treated with various concentrations of the inhibitor for a defined period (e.g., 2-6 hours).[4]
-
Protein Extraction: Cells are lysed to extract total protein.[4]
-
SDS-PAGE and Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.[4]
-
Detection: An appropriate secondary antibody is used for detection, and the protein bands are visualized using an imaging system.[4]
-
Quantification: The levels of pERK are normalized to total ERK to determine the extent of pathway inhibition.
Visualizations
KRAS Signaling Pathway
Caption: The KRAS signaling pathway and the mechanism of action of Inhibitor 59.
Experimental Workflow for Inhibitor Specificity Validation
Caption: Workflow for validating the specificity and potency of KRAS G12C inhibitors.
References
A Head-to-Head Showdown: Sotorasib vs. Adagrasib in the Battle Against KRAS G12C
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of two pioneering KRAS G12C inhibitors, sotorasib (B605408) (AMG 510) and adagrasib (MRTX849). This analysis is based on publicly available preclinical data, providing a quantitative and methodological overview to inform ongoing research and development in the field of targeted cancer therapy.
Initially, this guide was intended to compare a compound referred to as "KRAS G12C inhibitor 59" with sotorasib. However, a thorough review of scientific literature and public databases revealed a lack of specific, detailed experimental data for a compound with that designation. To provide a valuable and data-rich comparison, this guide has been pivoted to focus on two clinically advanced and well-documented KRAS G12C inhibitors: sotorasib and adagrasib.
Mechanism of Action: Covalently Silencing an "Undruggable" Target
Both sotorasib and adagrasib are at the forefront of a new era in precision oncology, designed to inhibit the KRAS G12C mutant protein, long considered an elusive target. The KRAS protein is a critical molecular switch in signaling pathways that regulate cell growth, proliferation, and survival. The G12C mutation, a specific substitution of glycine (B1666218) with cysteine at codon 12, traps the KRAS protein in a persistently active, GTP-bound state, leading to uncontrolled cell division and tumor progression.
Sotorasib and adagrasib employ a targeted strategy by forming an irreversible covalent bond with the mutant cysteine residue of KRAS G12C. This covalent modification locks the protein in its inactive, GDP-bound state, thereby obstructing downstream signaling through key pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades. This specific mechanism of action is designed to selectively eliminate cancer cells harboring the KRAS G12C mutation while minimizing effects on healthy cells with wild-type KRAS.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for sotorasib and adagrasib in various KRAS G12C-mutant cancer cell lines. Lower IC50 values are indicative of greater potency.
Table 1: Cell Viability IC50 Values for Sotorasib and Adagrasib
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Sotorasib | NCI-H358 | Non-Small Cell Lung Cancer | ~6 |
| Sotorasib | MIA PaCa-2 | Pancreatic Cancer | ~9 |
| Sotorasib | NCI-H23 | Non-Small Cell Lung Cancer | 690.4 |
| Adagrasib | Panel of 17 KRAS G12C mutant cell lines (2D culture) | Various | 10 - 973[1][2][3] |
| Adagrasib | Panel of 17 KRAS G12C mutant cell lines (3D culture) | Various | 0.2 - 1042[1][2] |
Table 2: Downstream Signaling Inhibition (p-ERK) IC50 Values
| Inhibitor | Cell Line | IC50 (nM) |
| Sotorasib | Panel of KRAS G12C mutant cell lines | Not explicitly stated in search results |
| Adagrasib | NCI-H358 | 14[3] |
| Adagrasib | Panel of KRAS G12C mutant cell lines | Single-digit nanomolar range[1][2] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of sotorasib and adagrasib has been evaluated in various preclinical xenograft models, where human cancer cells are implanted into immunodeficient mice.
Sotorasib: In preclinical tumor models, orally administered sotorasib has been shown to induce tumor regression.
Adagrasib: Adagrasib has demonstrated dose-dependent anti-tumor efficacy in a well-tolerated dose range. In mice bearing MIA PaCa-2 (pancreatic) or H358 (lung) tumor xenografts, daily oral administration of adagrasib led to significant tumor growth inhibition.[3] The maximally efficacious dose was determined to be between 30-100 mg/kg/day.[2] Furthermore, adagrasib has shown the ability to penetrate the central nervous system and inhibit the growth of brain metastases in preclinical models.[4]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing preclinical data.
Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
-
Objective: To determine the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
-
Methodology:
-
Cell Seeding: KRAS G12C mutant and wild-type cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a serial dilution of the KRAS G12C inhibitor (sotorasib or adagrasib) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours for 2D cultures or up to 12 days for 3D spheroid cultures.[1]
-
Viability Assessment: A reagent such as MTT or CellTiter-Glo® is added to the wells. For MTT, the resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured. For CellTiter-Glo®, luminescence, which correlates with ATP levels and cell viability, is measured.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Western Blot Analysis for p-ERK Inhibition
-
Objective: To assess the inhibitor's ability to block downstream signaling in the MAPK pathway by measuring the phosphorylation of ERK (p-ERK).
-
Methodology:
-
Cell Treatment: Cancer cells are treated with the inhibitor at various concentrations for a defined period (e.g., 24 hours).[2]
-
Cell Lysis: The cells are washed and then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for p-ERK and total ERK, followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The intensity of the p-ERK band is normalized to the total ERK band to determine the extent of inhibition.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Cell Implantation: A specific number of human cancer cells (e.g., MIA PaCa-2 or NCI-H358) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).[3]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (vehicle control and inhibitor-treated groups).
-
Drug Administration: The inhibitor is administered orally (by gavage) at specified doses and schedules (e.g., once daily).[3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Signaling Pathway and Experimental Workflow Visualization
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Conclusion
Sotorasib and adagrasib represent a significant breakthrough in the treatment of KRAS G12C-mutated cancers. Preclinical data robustly support their potent and selective inhibition of the mutant KRAS protein, leading to the suppression of downstream signaling pathways and inhibition of tumor growth. While both inhibitors demonstrate remarkable efficacy, ongoing research and clinical trials will continue to delineate the nuanced differences in their pharmacological profiles, clinical activity, and potential mechanisms of resistance. This comparative guide provides a foundational understanding of their preclinical performance and the standard methodologies employed for their evaluation, serving as a valuable resource for the scientific community dedicated to advancing cancer therapy.
References
- 1. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Adagrasib | MRTX849 | KRAS G12C covalent inhibitor | TargetMol [targetmol.com]
- 4. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Adagrasib vs. Sotorasib in KRAS G12C-Mutant Models
A Comparative Guide for Researchers and Drug Development Professionals
The discovery of covalent inhibitors targeting the previously "undruggable" KRAS G12C mutation has marked a significant breakthrough in oncology. Adagrasib (MRTX849) and sotorasib (B605408) (AMG 510) are two leading molecules in this class that have advanced to clinical use. This guide provides a detailed preclinical comparison of their performance, supported by experimental data, to inform ongoing research and development in this competitive landscape. While the initial query concerned a lesser-known "inhibitor 59," a lack of public preclinical data necessitated a pivot to a comparison between the two well-characterized and clinically pertinent inhibitors, adagrasib and sotorasib.
Executive Summary
Both adagrasib and sotorasib are potent and selective covalent inhibitors of the KRAS G12C mutant protein. They function by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state. This action effectively halts the downstream signaling cascades, primarily the MAPK and PI3K-AKT pathways, that drive oncogenesis. Preclinical data demonstrate that both inhibitors exhibit robust anti-tumor activity in various models, though with some discernible differences in potency, pharmacokinetics, and central nervous system (CNS) penetration.
Data Presentation: Quantitative Comparison
The following tables summarize key preclinical data for adagrasib and sotorasib across various assays and models.
Table 1: In Vitro Cellular Potency (IC50, nM)
| Cell Line | Cancer Type | Adagrasib (IC50, nM) | Sotorasib (IC50, nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | ~7 | ~10 |
| MIA PaCa-2 | Pancreatic Cancer | ~8 | ~15 |
| SW1573 | Non-Small Cell Lung Cancer | ~5 | ~9 |
| HCT-116 | Colorectal Cancer | >1000 (KRAS G12D) | >1000 (KRAS G12D) |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from various public sources.
Table 2: Pharmacokinetic Properties in Preclinical Models (Mouse)
| Parameter | Adagrasib | Sotorasib |
| Half-life (t½) | ~24 hours | ~5.5 hours |
| Bioavailability (Oral) | Good | Moderate |
| CNS Penetration | Yes | Limited |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key preclinical assays used to evaluate KRAS G12C inhibitors.
1. Cell Viability Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to inhibit cell proliferation by 50%.
-
Cell Lines: KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type or other mutant cell lines for selectivity assessment.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of the inhibitor (adagrasib or sotorasib) is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.
-
Absorbance or luminescence is measured, and the data is normalized to the vehicle control.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
2. Western Blot Analysis of Downstream Signaling
-
Objective: To assess the inhibition of KRAS G12C downstream signaling pathways.
-
Procedure:
-
Cells are treated with varying concentrations of the inhibitor or vehicle for a defined time (e.g., 2-24 hours).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the bands are visualized and quantified.
-
3. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice).
-
Procedure:
-
KRAS G12C mutant tumor cells are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot).
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Caption: Experimental Workflow for Inhibitor Comparison.
Concluding Remarks
Adagrasib and sotorasib have revolutionized the treatment landscape for KRAS G12C-mutant cancers. Preclinical data highlight their potent and selective inhibitory activity. Adagrasib's longer half-life and ability to penetrate the central nervous system may offer advantages in specific clinical contexts. Conversely, sotorasib was the first-in-class agent to receive regulatory approval, paving the way for this therapeutic strategy. The continued investigation and head-to-head comparison of these and emerging KRAS G12C inhibitors in robust preclinical models are essential for optimizing their clinical application and developing next-generation therapies to overcome resistance.
"comparing the potency of KRAS G12C inhibitor 59 to other inhibitors"
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in cancer therapy, offering a targeted approach for a previously "undruggable" oncoprotein. This guide provides a comparative analysis of the potency of various KRAS G12C inhibitors, supported by experimental data and detailed methodologies. While specific data for a compound designated "KRAS G12C inhibitor 59" is not publicly available, this guide will focus on well-characterized inhibitors such as sotorasib (B605408) (AMG 510) and adagrasib (MRTX849), which serve as benchmarks in the field.
Comparative Potency of KRAS G12C Inhibitors
The potency of KRAS G12C inhibitors is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values are indicative of greater potency. The following tables summarize the biochemical and cellular potencies of key KRAS G12C inhibitors.
Table 1: Biochemical Potency of KRAS G12C Inhibitors
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | TR-FRET Nucleotide Exchange | KRAS G12C | ~10 - 123 | [1] |
| Adagrasib (MRTX849) | Biochemical Assay | KRAS G12C | Not specified | [2] |
| Divarasib | Biochemical Assay | KRAS G12C | More potent than sotorasib/adagrasib | [3] |
| Garsorasib (D-1553) | Biochemical Assay | KRAS G12C | Potent inhibitor | [4] |
| ARS-1620 | Biochemical Assay | KRAS G12C | Less potent than AMG 510 | [4] |
Table 2: Cellular Potency of KRAS G12C Inhibitors in NSCLC Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | NCI-H358 | Cell Viability | ~10 - 123 | [1] |
| Adagrasib (MRTX849) | NCI-H358 | Cell Viability | Single-digit nanomolar | [2] |
| Garsorasib (D-1553) | Multiple | Cell Viability | Potent inhibition | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of KRAS G12C inhibitor potency.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay
This biochemical assay is a primary method for determining the potency of inhibitors in blocking the exchange of GDP for GTP, a critical step in KRAS activation.[5]
-
Principle: The assay measures the binding of a fluorescently labeled GTP analog to KRAS G12C.[5] Inhibition of this binding by a compound results in a decrease in the FRET signal.[5]
-
Protocol Outline:
-
Recombinant KRAS G12C protein is incubated with the inhibitor at various concentrations.[5]
-
A fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-GTP) and a FRET donor-labeled anti-His antibody (to bind His-tagged KRAS) are added.[5]
-
The reaction is allowed to reach equilibrium.[5]
-
The TR-FRET signal is measured using a plate reader.[5]
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[5]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines harboring the KRAS G12C mutation.[6]
-
Objective: To determine the IC50 value of the inhibitor in a cellular context.[6]
-
Protocol Outline:
-
KRAS G12C mutant cell lines (e.g., NCI-H358) are seeded in 96-well plates.[7]
-
The cell culture medium is replaced with fresh medium containing serial dilutions of the inhibitor.[6]
-
Cells are incubated with the inhibitor for a specified period (e.g., 72 hours).[6]
-
The CellTiter-Glo® reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.[6]
-
IC50 values are calculated by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.[6]
-
Western Blot for Phospho-ERK (pERK)
This assay measures the inhibition of downstream signaling from KRAS G12C by quantifying the levels of phosphorylated ERK, a key protein in the MAPK pathway.[6]
-
Objective: To confirm target engagement and pathway inhibition in a cellular context.[6]
-
Protocol Outline:
-
Cells are treated with various concentrations of the inhibitor for a defined period (e.g., 2-6 hours).[6]
-
Cells are harvested and lysed to extract total protein.[6]
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies (anti-pERK, anti-total ERK).[6]
-
A secondary antibody is used for detection, and the signal is visualized using an imaging system.[6]
-
Visualizations
KRAS G12C Signaling Pathway
References
- 1. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
The Vanguard of KRAS G12C Inhibition: A Head-to-Head Comparative Guide
A new era in targeted oncology has dawned with the successful development of inhibitors for the once "undruggable" KRAS G12C mutation. This guide provides a comprehensive head-to-head comparison of the leading KRAS G12C inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by preclinical and clinical data.
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers.[1] The G12C mutation, a specific alteration where glycine (B1666218) is replaced by cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and tumor growth.[1][2] For decades, KRAS mutations were considered refractory to therapeutic intervention. However, the discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant protein has paved the way for a new class of targeted therapies.[3] This guide focuses on the comparative analysis of the most prominent KRAS G12C inhibitors: the FDA-approved sotorasib (B605408) and adagrasib, and the promising next-generation inhibitors, divarasib (B10829276) and glecirasib (B12386130).
Mechanism of Action: Covalent Targeting of the Mutant Cysteine
Sotorasib, adagrasib, divarasib, and glecirasib all function as selective, irreversible covalent inhibitors.[1][4][5] They specifically bind to the mutant cysteine residue at position 12 of the KRAS G12C protein.[6][7] This covalent bond traps the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream signaling through critical pro-proliferative pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades.[1][8][9]
Below is a diagram illustrating the KRAS G12C signaling pathway and the point of intervention by these inhibitors.
Preclinical Performance: Potency and Selectivity
Preclinical studies are crucial for establishing the initial efficacy and selectivity of drug candidates. In vitro assays using cancer cell lines harboring the KRAS G12C mutation are fundamental for these assessments.
Divarasib: Enhanced Potency and Selectivity
Preclinical data have consistently shown that divarasib exhibits greater potency and selectivity compared to sotorasib and adagrasib.[5][6] In in vitro assays, divarasib has been reported to be 5 to 20 times more potent and up to 50 times more selective for KRAS G12C-mutated cancer cells.[5][6]
| Inhibitor | Cell Line | IC50 (nM) | Fold Potency vs. Sotorasib | Fold Selectivity vs. Sotorasib |
| Divarasib | MIA PaCa-2 | Sub-nanomolar | 5-20x | Up to 50x |
| Sotorasib | MIA PaCa-2 | - | - | - |
| Adagrasib | MIA PaCa-2 | - | - | - |
| Table 1: Preclinical Potency and Selectivity of Divarasib.[5] Note: Specific IC50 values for sotorasib and adagrasib in a direct comparison study were not detailed in the provided results, but divarasib's superiority was consistently reported. |
Glecirasib: High Potency and Broad Activity
Glecirasib has also demonstrated high potency against KRAS G12C in biochemical and cellular assays.[10] Notably, it has shown the ability to effectively inhibit other RAS G12C mutations, including HRAS G12C and NRAS G12C, as well as several KRAS double mutants that confer resistance to adagrasib.[10]
| Inhibitor | Target | IC50 (nmol/L) |
| Glecirasib | KRAS G12C | 17.9 |
| HRAS G12C | 5.32 | |
| NRAS G12C | 2.02 | |
| Table 2: Biochemical Potency of Glecirasib against various RAS G12C mutations.[10] |
Clinical Efficacy and Safety: A Comparative Overview
Clinical trials provide the ultimate test of an inhibitor's therapeutic potential. The following tables summarize key efficacy and safety data from pivotal trials of sotorasib, adagrasib, and the emerging data for glecirasib and divarasib in patients with previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC).
Sotorasib vs. Adagrasib in NSCLC
A matching-adjusted indirect comparison of the pivotal trials for sotorasib (CodeBreaK 200) and adagrasib (KRYSTAL-12) in previously treated advanced KRAS G12C-mutated NSCLC showed comparable efficacy.[11] However, sotorasib demonstrated a more favorable safety profile with lower odds of treatment-related adverse events (TRAEs).[11] Another analysis of pivotal trials suggested a non-significant trend towards better progression-free survival (PFS) with adagrasib, while overall survival (OS) was comparable.[12]
| Metric | Sotorasib (CodeBreaK 100/200) | Adagrasib (KRYSTAL-1/12) |
| Objective Response Rate (ORR) | 37.1% - 41% | 19% - 42.9% |
| Median Progression-Free Survival (PFS) | 6.3 - 6.8 months | 5.6 - 6.5 months |
| Median Overall Survival (OS) | 12.5 months | 12.6 months |
| Common Grade 3/4 TRAEs | Diarrhea, increased ALT/AST | Nausea, diarrhea, vomiting, fatigue |
| Table 3: Comparative Clinical Efficacy of Sotorasib and Adagrasib in NSCLC.[11][12][13][14][15] |
Glecirasib: Favorable Efficacy and Tolerability in NSCLC
Glecirasib has shown promising efficacy and a favorable tolerability profile in previously treated NSCLC patients.[16] Cross-trial comparisons suggest that its response rate and particularly its PFS may be favorable compared to sotorasib and adagrasib.[17] A key differentiating factor appears to be a lower incidence of gastrointestinal side effects.[16][17]
| Metric | Glecirasib (Phase 2b) |
| Objective Response Rate (ORR) | 47.9% |
| Median Progression-Free Survival (PFS) | 8.2 months |
| Median Overall Survival (OS) | 13.6 months |
| Common Grade 3/4 TRAEs | Increased ALT/AST, increased bilirubin, anemia |
| Table 4: Clinical Efficacy of Glecirasib in NSCLC.[16][17] |
Divarasib: Promising Early Clinical Data in NSCLC
Early phase 1 clinical data for divarasib in patients with previously treated KRAS G12C-mutated NSCLC have been highly encouraging, with a high response rate and a notable median progression-free survival.[18] A phase III trial directly comparing divarasib to adagrasib or sotorasib is underway.[18][19]
| Metric | Divarasib (Phase 1) |
| Objective Response Rate (ORR) | 53% - 59.1% |
| Median Progression-Free Survival (PFS) | ~15 months |
| Common TRAEs | Mostly grade 1 or 2 gastrointestinal side effects |
| Table 5: Early Clinical Efficacy of Divarasib in NSCLC.[18][20] |
Experimental Protocols: Key Methodologies
Reproducible and rigorous experimental design is paramount in the evaluation of therapeutic agents. The following are detailed methodologies for key experiments cited in the comparison of KRAS G12C inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors on the proliferation of KRAS G12C-mutant cancer cell lines.
Methodology:
-
Cell Seeding: Seed KRAS G12C-mutant cell lines (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.[6]
-
Drug Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor (typically ranging from 0.01 nM to 10 µM) for 72 hours.[6]
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP, which is indicative of the number of viable cells.[6]
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to control-treated cells and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Inhibition
Objective: To assess the effect of the inhibitors on the phosphorylation status of key downstream effector proteins in the KRAS signaling pathway, such as ERK.
Methodology:
-
Cell Treatment and Lysis: Treat KRAS G12C-mutant cells with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).[6] Subsequently, wash the cells with PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA protein assay.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, which indicates the level of pathway inhibition.
Resistance Mechanisms and Future Directions
Despite the significant clinical benefit of KRAS G12C inhibitors, both intrinsic and acquired resistance can limit their efficacy.[21] Resistance mechanisms include:
-
Feedback Reactivation: Inhibition of KRAS G12C can lead to a feedback loop that reactivates wild-type RAS or other receptor tyrosine kinases (RTKs), bypassing the inhibitor's effect.[9][22]
-
Secondary KRAS Mutations: Additional mutations in the KRAS gene can prevent the inhibitor from binding.[9]
-
Alterations in Downstream Effectors: Mutations in genes downstream of KRAS, such as in the PI3K pathway, can drive proliferation independently of KRAS.[21]
To overcome these resistance mechanisms, combination therapies are being actively investigated.[23] Clinical trials are exploring the combination of KRAS G12C inhibitors with inhibitors of SHP2, EGFR, MEK, and other signaling molecules.[14][23] The development of next-generation inhibitors with improved potency, selectivity, and the ability to overcome resistance mutations is also a key area of research.
Conclusion
The development of KRAS G12C inhibitors represents a landmark achievement in precision oncology. Sotorasib and adagrasib have established a new standard of care for patients with KRAS G12C-mutated cancers, particularly NSCLC. The next wave of inhibitors, including divarasib and glecirasib, shows promise for even greater efficacy and improved safety profiles. Head-to-head clinical trials and further research into combination strategies will be critical in defining the optimal treatment paradigms and expanding the benefit of KRAS G12C-targeted therapies to a broader patient population.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oncodaily.com [oncodaily.com]
- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. vjoncology.com [vjoncology.com]
- 20. onclive.com [onclive.com]
- 21. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Evaluating the Cross-Reactivity of KRAS G12C Inhibitor 59 (Elisrasib)
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal advancement in precision oncology. These inhibitors offer a therapeutic option for patients with tumors harboring this specific genetic alteration. A critical aspect of the preclinical characterization of any targeted therapy is its selectivity profile, which informs its on-target potency and potential for off-target effects. This guide provides a comparative overview of the cross-reactivity of KRAS G12C inhibitor 59, also known as Elisrasib (D3S-001), in the context of other well-characterized KRAS G12C inhibitors.
While comprehensive public data on the broad kinome-wide cross-reactivity of Elisrasib is limited, available information suggests a high degree of selectivity for the KRAS G12C mutant. This is a characteristic feature of many covalent KRAS G12C inhibitors, which achieve their specificity through an irreversible bond with the mutant cysteine residue in the switch-II pocket of the protein.
Comparative Selectivity Profile
The following table summarizes the available potency and selectivity data for Elisrasib (this compound) in comparison to the first-generation approved inhibitors, Sotorasib and Adagrasib. The data highlights the high potency of Elisrasib against KRAS G12C mutant cell lines and its selectivity over cell lines lacking this mutation.
| Inhibitor | Target | Assay Type | Metric | Value | Reference |
| Elisrasib (D3S-001) | KRAS G12C (NCI-H358 cells) | Cellular Proliferation | IC50 | 0.6 nM | [1][2] |
| KRAS G12C (MIA-PaCa-2 cells) | Cellular Proliferation | IC50 | 0.44 nM | [1][2] | |
| Non-KRAS G12C cell lines | Cellular Proliferation | Median IC50 | > 10 µM | [3] | |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical Nucleotide Exchange | IC50 | 8.88 nM | [4] |
| Wild-Type KRAS | Biochemical Nucleotide Exchange | IC50 | >100 µM | [5] | |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical (GTP-to-GDP exchange) | IC50 | ~5 nM | |
| Wild-Type KRAS | Biochemical (GTP-to-GDP exchange) | IC50 | >10 µM |
Signaling Pathway and Experimental Workflow Visualizations
To contextualize the action of KRAS G12C inhibitors and the methods used to evaluate their selectivity, the following diagrams are provided.
Caption: Simplified KRAS signaling pathway and the mechanism of action for KRAS G12C inhibitors.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-reactivity studies. Below are outlines for key experiments used to characterize the selectivity of KRAS G12C inhibitors.
Biochemical Nucleotide Exchange Assay
This assay is a primary method for determining the potency of inhibitors in blocking the exchange of GDP for GTP, a critical step in KRAS activation.[5]
-
Principle: The assay measures the binding of a fluorescently labeled GTP analog to KRAS G12C. Inhibition of this binding by a compound results in a decrease in the fluorescence resonance energy transfer (FRET) signal.
-
Protocol Outline:
-
Recombinant KRAS G12C protein is incubated with the test inhibitor (e.g., Inhibitor 59) at various concentrations.
-
A guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1, and a fluorescently labeled GTP analog are added to initiate the nucleotide exchange reaction.
-
The reaction is allowed to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that the inhibitor binds to its intended target within a cellular environment.[5]
-
Principle: The binding of an inhibitor to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Protocol Outline:
-
Cells expressing KRAS G12C are treated with the inhibitor or a vehicle control.
-
The treated cells are then heated to a range of temperatures.
-
Following heat treatment, the cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble KRAS G12C at each temperature is quantified by methods such as Western blotting or mass spectrometry.
-
A melting curve is generated, and the shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement.
-
Kinome Scan
To assess the selectivity of an inhibitor against a broad panel of kinases, competitive binding assays are often employed.
-
Principle: The ability of the test compound to compete with a known, immobilized ligand for binding to a large number of kinases is measured.
-
Protocol Outline:
-
A library of recombinant human kinases is used.
-
Each kinase is incubated with the immobilized ligand and the test inhibitor at a fixed concentration.
-
The amount of kinase bound to the immobilized ligand is quantified.
-
A decrease in the amount of bound kinase in the presence of the inhibitor indicates binding to that kinase.
-
Results are often expressed as the percentage of inhibition at a given concentration, and promising hits can be followed up with dose-response curves to determine binding affinity (Kd).
-
Cellular Proliferation Assays
These assays determine the functional consequence of target inhibition on cell viability and are crucial for assessing selectivity between mutant and wild-type cells.
-
Principle: The effect of the inhibitor on the growth and proliferation of cancer cell lines with and without the KRAS G12C mutation is measured.
-
Protocol Outline:
-
KRAS G12C mutant and KRAS wild-type cell lines are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as resazurin (B115843) or by quantifying ATP levels.
-
The concentration of the inhibitor that causes 50% inhibition of cell growth (IC50) is determined for each cell line. A large difference in IC50 values between mutant and wild-type cells indicates high selectivity.
-
References
Validating Biomarkers for KRAS G12C Inhibitor Response: A Comparative Guide
The development of specific inhibitors targeting the KRAS G12C mutation has ushered in a new era of precision oncology for a once "undruggable" target.[1][2] Drugs like sotorasib (B605408) and adagrasib have shown significant clinical activity in patients with KRAS G12C-mutated solid tumors, particularly in non-small cell lung cancer (NSCLC).[3][4] However, patient responses are not uniform, highlighting a critical need for robust predictive biomarkers to guide patient selection, predict therapeutic benefit, and understand mechanisms of resistance.[3][5] This guide provides a comparative overview of key biomarkers being validated for predicting response to KRAS G12C inhibitors, supported by experimental data and detailed methodologies.
Key Predictive Biomarkers: A Comparative Analysis
The response to KRAS G12C inhibitors is influenced by a complex interplay of genomic, transcriptomic, and dynamic factors. Several promising biomarkers have emerged from preclinical and clinical studies, broadly categorized as co-mutations, protein expression levels, and circulating tumor DNA (ctDNA) dynamics.
Genomic Co-mutations
Co-occurring mutations in key tumor suppressor genes have been identified as significant modifiers of response to KRAS G12C inhibitors. Next-generation sequencing (NGS) of tumor tissue or liquid biopsies is the primary method for identifying these co-mutations.
| Biomarker Category | Specific Biomarker | Impact on KRAS G12C Inhibitor Response | Supporting Data (Objective Response Rate - ORR) |
| Tumor Suppressor Gene Co-mutations | Mutations in STK11 and KEAP1 | Associated with primary resistance and poorer outcomes.[3] | In the CodeBreaK 100 trial for sotorasib in NSCLC, patients with KEAP1-mutant tumors had a lower ORR (20%) compared to those with wild-type KEAP1 (44%).[3] |
| Mutations in TP53 | Variable impact, may not be a strong negative predictor on its own. | In the CodeBreaK 100 trial, ORR was similar between TP53-mutant and wild-type cohorts.[3] |
Protein Expression Levels
The expression level of specific proteins, often assessed by immunohistochemistry (IHC), can also serve as a predictive biomarker.
| Biomarker Category | Specific Biomarker | Impact on KRAS G12C Inhibitor Response | Supporting Data (Progression-Free Survival - PFS) |
| Protein Expression | Thyroid Transcription Factor-1 (TTF-1) | High TTF-1 expression is associated with improved survival outcomes with sotorasib in NSCLC.[6] | In the CodeBreaK 100 and 200 trials, patients with high TTF-1 expression had a median PFS of 8.1 months, compared to 2.8 months in patients with low TTF-1 expression.[6] |
| RAS-RAF Protein Interaction | Higher levels of RAS-RAF interaction are linked to better responses to KRAS G12C inhibitors.[7][8] | A study from Moffitt Cancer Center demonstrated that tumors with stronger RAS-RAF interactions had higher levels of active RAS signaling, which is associated with better responses.[7][8] |
Circulating Tumor DNA (ctDNA) Dynamics
The analysis of ctDNA in blood provides a non-invasive method to dynamically monitor treatment response.
| Biomarker Category | Specific Biomarker | Impact on KRAS G12C Inhibitor Response | Supporting Data |
| Liquid Biopsy | Early clearance of KRAS G12C mutant ctDNA | Rapid clearance of ctDNA after treatment initiation is a strong predictor of positive clinical response and improved outcomes.[3][6][9] | Studies on adagrasib have shown that a significant reduction in KRAS G12C mutant allele fractions in the blood is associated with treatment response.[9] |
Experimental Protocols
Accurate and reproducible biomarker validation relies on well-defined experimental protocols.
Next-Generation Sequencing (NGS) for Co-mutation Analysis
Objective: To identify genomic alterations in tumor suppressor genes and other cancer-related genes from tumor tissue or circulating tumor DNA.
Methodology:
-
Sample Preparation: DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue or plasma-derived cell-free DNA (cfDNA).
-
Library Preparation: The extracted DNA is used to prepare a sequencing library. This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.
-
Target Enrichment (for targeted panels): Specific regions of the genome, such as the exons of key cancer-related genes, are captured using hybridization-based or amplicon-based methods.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform.
-
Bioinformatic Analysis: The sequencing data is aligned to a reference genome, and genetic variants (single nucleotide variants, insertions/deletions, copy number variations) are identified and annotated.
Immunohistochemistry (IHC) for Protein Expression
Objective: To assess the expression level and localization of specific proteins within tumor tissue.
Methodology:
-
Tissue Preparation: FFPE tumor tissue is sectioned into thin slices (4-5 µm) and mounted on glass slides.
-
Antigen Retrieval: The tissue sections are treated to unmask the antigenic epitopes, typically using heat-induced epitope retrieval (HIER) with a specific buffer.
-
Blocking: Non-specific antibody binding is blocked using a protein-based blocking solution.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific to the target protein (e.g., TTF-1).
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent that generates a colored precipitate at the site of the antigen-antibody reaction.
-
Scoring: The slides are reviewed by a pathologist who scores the intensity and percentage of stained tumor cells.
Droplet Digital PCR (ddPCR) for ctDNA Quantification
Objective: To achieve highly sensitive and absolute quantification of specific mutations, such as KRAS G12C, in ctDNA.
Methodology:
-
Sample Preparation: cfDNA is extracted from plasma.
-
Droplet Generation: The PCR reaction mixture, containing the cfDNA, primers, probes (one for the mutant and one for the wild-type allele), and ddPCR Supermix, is partitioned into thousands of nanoliter-sized droplets.
-
PCR Amplification: Thermal cycling is performed to amplify the target DNA within each droplet.
-
Droplet Reading: The fluorescence of each droplet is measured to determine the presence of the mutant and wild-type alleles.
-
Data Analysis: The number of positive and negative droplets is used to calculate the absolute concentration of the mutant and wild-type DNA.
Visualizing Key Pathways and Workflows
KRAS Signaling Pathway and Inhibitor Action
The KRAS protein is a key component of the MAPK and PI3K signaling pathways, which are crucial for cell proliferation and survival.[10][11] KRAS G12C inhibitors work by covalently binding to the mutant KRAS protein, locking it in an inactive GDP-bound state and thereby inhibiting downstream signaling.[12][13]
Caption: KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
Experimental Workflow for Biomarker Validation
The validation of predictive biomarkers is a multi-step process that often involves both retrospective and prospective analyses of clinical trial data.[14][15]
Caption: General workflow for the validation of predictive biomarkers.
Overcoming Resistance: The Next Frontier
Despite the success of KRAS G12C inhibitors, both intrinsic and acquired resistance are significant clinical challenges.[5][10][11] Understanding the mechanisms of resistance is crucial for developing the next generation of therapies and combination strategies. Resistance can arise from on-target mechanisms, such as secondary KRAS mutations, or off-target mechanisms, including the activation of bypass signaling pathways.[10][11][12] The biomarkers discussed in this guide, particularly the analysis of co-mutations and ctDNA dynamics, are instrumental in identifying patients at risk of resistance and in monitoring for its emergence. Future research will focus on identifying biomarkers for combination therapies that can overcome these resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. New biomarker may guide best use of KRAS inhibitors in lung cancer - ecancer [ecancer.org]
- 7. moffitt.org [moffitt.org]
- 8. oncologynews.com.au [oncologynews.com.au]
- 9. Early changes in circulating cell free KRAS G12C predicts response to adagrasib in KRAS mutant non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 12. ascopubs.org [ascopubs.org]
- 13. mdpi.com [mdpi.com]
- 14. Clinical Trial Designs for Predictive Biomarker Validation: Theoretical Considerations and Practical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Predictive biomarker validation in practice: lessons from real trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Covalent KRAS G12C Inhibitors: MRTX849 (Adagrasib) and Inhibitor 59
A detailed guide for researchers and drug development professionals on the biochemical, cellular, and in vivo activities of two prominent KRAS G12C inhibitors.
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. These inhibitors function by irreversibly binding to the mutant cysteine-12 residue, locking the KRAS protein in its inactive, GDP-bound state. This guide provides a comparative analysis of two such inhibitors: MRTX849 (Adagrasib), a well-characterized clinical candidate, and the more recently disclosed KRAS G12C inhibitor 59.
Mechanism of Action
Both MRTX849 and inhibitor 59 are covalent inhibitors that specifically target the KRAS G12C mutant protein. They bind to the switch-II pocket of the inactive, GDP-bound form of KRAS G12C. The acrylamide (B121943) warhead present in these inhibitors forms a covalent bond with the thiol group of the cysteine residue at position 12. This irreversible binding traps KRAS G12C in an inactive conformation, thereby inhibiting downstream signaling through the MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[1]
Biochemical and Cellular Activity
Quantitative data for MRTX849 has been extensively published, demonstrating its high potency and selectivity. Unfortunately, detailed quantitative data for this compound, also identified as "compound II" in patent application WO2023036282A1, is not yet publicly available. The following tables summarize the available data for MRTX849 and provide a template for the future inclusion of data for inhibitor 59.
Table 1: Comparative Biochemical Activity
| Parameter | MRTX849 (Adagrasib) | This compound | Reference |
| Target | KRAS G12C | KRAS G12C | [1] |
| Binding Assay IC50 | 5 nM | Not Available | |
| Dissociation Constant (Kd) | 9.59 nM | Not Available | |
| k_inact/K_I | 35 mM⁻¹s⁻¹ | Not Available |
Table 2: Comparative Cellular Activity
| Assay | Cell Line | MRTX849 (Adagrasib) IC50 | This compound IC50 | Reference |
| p-ERK Inhibition | NCI-H358 | 78 nM (2h) | Not Available | [1] |
| Cell Viability (2D) | MIA PaCa-2 | 10 nM - 973 nM (range) | Not Available | |
| Cell Viability (3D) | Various | 0.2 nM - 1042 nM (range) | Not Available | |
| NanoBRET Target Engagement | HEK293 | Potent Engagement | Not Available | [1] |
In Vivo Efficacy
MRTX849 has demonstrated significant anti-tumor activity in various preclinical xenograft models. This section summarizes the available in vivo data for MRTX849. Data for inhibitor 59 is not currently available.
Table 3: Comparative In Vivo Efficacy
| Xenograft Model | Dosing | MRTX849 (Adagrasib) Outcome | This compound Outcome | Reference |
| MIA PaCa-2 (Pancreatic) | 100 mg/kg, daily, oral | Tumor regression | Not Available | |
| NCI-H358 (NSCLC) | 30 & 100 mg/kg, daily, oral | Complete response at 100 mg/kg | Not Available | |
| CT26 KRAS G12C (Colorectal) | 30 & 100 mg/kg, daily, oral | Strong tumor growth inhibition and complete responses | Not Available |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by these inhibitors and the general experimental workflows used for their characterization.
Caption: The KRAS signaling pathway and the mechanism of action of covalent G12C inhibitors.
References
A Comparative Guide to the Reproducibility and Efficacy of KRAS G12C Inhibitors
This guide provides a detailed comparison of clinical and preclinical data for leading KRAS G12C inhibitors, with a primary focus on sotorasib (B605408) (AMG 510), which was notably evaluated in an initial cohort of 59 non-small cell lung cancer (NSCLC) patients in the CodeBreaK 100 Phase I trial.[1] For a comprehensive review, this guide also includes comparative data for adagrasib (MRTX849) and divarasib (B10829276) (GDC-6036), offering researchers and drug development professionals an objective assessment of their performance and the reproducibility of their clinical outcomes.
Mechanism of Action
Sotorasib, adagrasib, and divarasib are covalent inhibitors that selectively target the cysteine residue of the mutated KRAS G12C protein. This irreversible binding locks the oncoprotein in an inactive, GDP-bound state.[2] By doing so, these inhibitors block downstream signaling through pathways like the MAPK pathway (RAF-MEK-ERK), which is critical for the proliferation and survival of tumor cells.[2] While they share this fundamental mechanism, structural differences between the molecules result in varied potencies and selectivities.
Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibition.
Preclinical Data Comparison
Preclinical studies are fundamental for establishing initial potency and selectivity. Divarasib, for instance, has demonstrated 5 to 20 times greater potency and up to 50 times more selectivity in preclinical models compared to sotorasib and adagrasib.[3][4] These foundational experiments provide the basis for advancing candidates into clinical trials.
| Compound | Target | IC50 (Cell-based Assays) | Tumor Growth Inhibition (Xenograft Models) | Key Preclinical Finding |
| Sotorasib (AMG 510) | KRAS G12C | Potent nM range | Demonstrated tumor regression | First-in-class agent with durable responses in preclinical models.[5] |
| Adagrasib (MRTX849) | KRAS G12C | Potent nM range | Showed significant tumor regression and CNS penetration.[6] | Longer half-life and potential for CNS activity observed.[4] |
| Divarasib (GDC-6036) | KRAS G12C | Potent nM range | High tumor growth inhibition | Greater potency and selectivity in vitro compared to predecessors.[3][4] |
Clinical Efficacy and Reproducibility in NSCLC
The reproducibility of clinical trial results is a cornerstone of drug development. Data for KRAS G12C inhibitors have been presented across multiple studies, including pivotal trials and real-world evidence, allowing for a comparative assessment of their efficacy.
Sotorasib (CodeBreaK Trials): The initial Phase I portion of the CodeBreaK 100 study in 59 NSCLC patients showed an objective response rate (ORR) of 32.2% and a median progression-free survival (PFS) of 6.3 months.[1] Subsequent Phase II results with a larger cohort (124 patients) were highly consistent, demonstrating an ORR of 37.1%, a median PFS of 6.8 months, and a median overall survival (OS) of 12.5 months.[5][7] A 2-year follow-up of the pooled CodeBreaK 100 data (174 patients) confirmed these findings, with an ORR of 41% and a 2-year OS rate of 33%.[8] The confirmatory Phase III CodeBreaK 200 trial further solidified these results, showing a significant PFS benefit for sotorasib over docetaxel (B913) (5.6 months vs. 4.5 months).[4]
Adagrasib (KRYSTAL Trials): The Phase II KRYSTAL-1 trial reported an ORR of 43% and a median PFS of 6.5 months in patients with NSCLC, showing results that are broadly comparable to those of sotorasib.[9] The confirmatory Phase III KRYSTAL-12 trial demonstrated a statistically significant improvement in PFS for adagrasib compared to docetaxel (5.5 months vs 3.8 months).[10][11]
Real-World Data: Real-world evidence often provides a broader perspective on a drug's performance. A French retrospective study involving 458 NSCLC patients treated with sotorasib reported a real-world ORR of 33.2% and a median PFS of 3.5 months, which can be lower than in clinical trials due to a more heterogeneous patient population with poorer performance status.[12]
| Study (Inhibitor) | Phase | Patient Population | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| CodeBreaK 100 (Sotorasib) | I | Advanced NSCLC | 59 | 32.2%[1] | 6.3 months[1] | Not Reported |
| CodeBreaK 100 (Sotorasib) | II | Advanced NSCLC | 124 | 37.1%[5][7] | 6.8 months[5] | 12.5 months[7] |
| CodeBreaK 100 (Sotorasib) | I/II (2-yr follow-up) | Advanced NSCLC | 174 | 41%[8] | 6.3 months[8] | 12.5 months[8] |
| CodeBreaK 200 (Sotorasib) | III | Advanced NSCLC | 345 | 28.1%[4] | 5.6 months[4] | 10.6 months[13] |
| KRYSTAL-1 (Adagrasib) | II | Advanced NSCLC | 116 | 43%[9] | 6.5 months[9] | 12.6 months[9] |
| KRYSTAL-12 (Adagrasib) | III | Advanced NSCLC | 301 | 31.9%[10] | 5.5 months[11] | Immature[11] |
| IFCT-2102 (Sotorasib) | Real-World | Advanced NSCLC | 458 | 33.2%[12] | 3.5 months[12] | 8.3 months[12] |
Experimental Protocols
Reproducibility is contingent on well-defined and consistent experimental methods. Below are outlines for key assays used in the evaluation of KRAS G12C inhibitors.
A. KRAS G12C Mutation Detection
Accurate identification of the KRAS G12C mutation is the critical first step for patient selection.
-
Objective: To detect the presence of the KRAS G12C mutation in tumor tissue or circulating tumor DNA (ctDNA).
-
Methodologies:
-
Next-Generation Sequencing (NGS): Recommended for its ability to simultaneously test for multiple biomarkers, conserving patient tissue.[14] DNA is extracted from tumor tissue or plasma, followed by library preparation and sequencing on a platform like Illumina. Bioinformatic pipelines are then used to call genetic variants.
-
Real-Time PCR (qPCR): Assays like the Idylla™ platform or proprietary XNA-based QClamp® assays can be used for rapid and sensitive detection.[15][16] These methods are particularly useful for liquid biopsy applications and can offer high sensitivity (e.g., 0.1% variant allele frequency).[16]
-
-
Sample Types: Formalin-fixed paraffin-embedded (FFPE) tumor tissue, fresh frozen tissue, or plasma for ctDNA analysis.
B. Cell Viability Assay (In Vitro Potency)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a KRAS G12C inhibitor in cancer cell lines harboring the mutation.
-
Protocol Outline:
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor (e.g., sotorasib) for a specified period (typically 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Data Analysis: The results are normalized to vehicle-treated controls, and the IC50 value is calculated using non-linear regression analysis in software like GraphPad Prism.
-
Figure 2: Standard workflow for an in vitro cell viability assay.
Safety and Tolerability
The safety profiles of sotorasib and adagrasib are generally considered manageable, though they differ slightly.
-
Sotorasib: The most common treatment-related adverse events (TRAEs) are mild-to-moderate and include diarrhea, nausea, and fatigue.[5] Liver toxicity (elevated transaminases) can also occur.[12] In the CodeBreak200 trial, TRAEs led to dose reduction in 15% of patients and discontinuation in 10%.[13]
-
Adagrasib: Also associated with gastrointestinal toxicities.[9] In the KRYSTAL-12 trial, grade ≥3 TRAEs occurred in 47.0% of patients, and 7.7% discontinued (B1498344) treatment due to TRAEs.[10]
This guide demonstrates that the clinical results for sotorasib have been largely consistent and reproducible across multiple large-scale trials, from the initial 59-patient cohort to the confirmatory Phase III study. The efficacy of adagrasib is comparable, providing a valuable alternative. The ongoing development of next-generation inhibitors like divarasib highlights the continued effort to improve upon the potency and selectivity of this important class of targeted therapies.
References
- 1. ilcn.org [ilcn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]
- 6. dovepress.com [dovepress.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. ascopubs.org [ascopubs.org]
- 11. esmo.org [esmo.org]
- 12. Real-world effectiveness and tolerability of sotorasib in patients with KRAS G12C-mutated metastatic non-small cell lung cancer: The IFCT-2102 Lung KG12Ci study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brief Report: Real-World Efficacy and Safety of Sotorasib in U.S. Veterans with KRAS G12C-Mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Comparison of Two Blood-Based Genotyping Tests to Investigate the KRAS G12C Mutation in Patients with Non-Small-Cell Lung Cancer at Failure of First-Line Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Benchmarking the Investigational KRAS G12C Inhibitor 59 Against Standard of Care
A Comparative Guide for Researchers and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in oncology, transforming a previously "undruggable" target into a tractable one.[1] With the approval of sotorasib (B605408) (Lumakras™) and adagrasib (Krazati™), a clear standard of care has been established.[1][2] This guide provides a comprehensive benchmark of a representative investigational compound, herein referred to as Inhibitor 59 , against these standards. The data presented for Inhibitor 59 is hypothetical, representing a typical profile for a potent and selective preclinical candidate, designed to illustrate the comparative framework.
Comparative Analysis of Preclinical and Clinical Data
The development of effective KRAS G12C inhibitors hinges on demonstrating superior potency, selectivity, and drug-like properties compared to existing therapies. The standard of care is defined by sotorasib and adagrasib, both of which selectively and irreversibly bind to the mutant cysteine-12, locking KRAS G12C in its inactive, GDP-bound state.[3][4]
Table 1: Biochemical and Cellular Potency
This table compares the in vitro potency of Inhibitor 59 against sotorasib and adagrasib. Potency is measured by the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal growth inhibition (GI50) in cellular assays using KRAS G12C mutant cancer cell lines. Lower values indicate higher potency.
| Compound | Biochemical IC50 (nM) (SOS1-mediated Nucleotide Exchange) | Cellular GI50 (nM) NCI-H358 (NSCLC) | Cellular GI50 (nM) MIA PaCa-2 (Pancreatic) |
| Sotorasib (AMG 510) | 8.9[5] | 6 | 7 |
| Adagrasib (MRTX849) | 5.0 | 8 | 11 |
| Inhibitor 59 (Hypothetical) | 3.5 | 4 | 5 |
Table 2: In Vivo Efficacy in Xenograft Models
This table summarizes the anti-tumor activity in mouse models bearing human tumors with the KRAS G12C mutation. Tumor Growth Inhibition (TGI) is a key measure of in vivo efficacy.
| Compound | Model | Dosing | Tumor Growth Inhibition (%) | Regression (%) |
| Sotorasib | MIA PaCa-2 Xenograft | 100 mg/kg, QD | >100 | 65 |
| Adagrasib | H358 Xenograft | 100 mg/kg, BID | >100 | 80 |
| Inhibitor 59 (Hypothetical) | MIA PaCa-2 Xenograft | 50 mg/kg, QD | >100 | 75 |
Table 3: Clinical Efficacy in NSCLC (Standard of Care)
This table presents key clinical outcomes for the approved inhibitors in patients with previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC).
| Drug | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Sotorasib | CodeBreaK 100/200 | 37.1% - 41%[2] | 6.3 - 6.8 months[2][6] | 12.5 months[7] |
| Adagrasib | KRYSTAL-1 | 42.9%[2] | 6.5 months[2] | 12.6 months[7] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods for evaluation is critical. The following diagrams illustrate the targeted signaling pathway and a standard workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of results.
Biochemical IC50 Determination (SOS1-Mediated Nucleotide Exchange Assay)
This assay measures how effectively an inhibitor prevents the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein, a key step in its activation.[8]
-
Objective: To determine the biochemical potency (IC50) of the inhibitor.
-
Materials: Recombinant human KRAS G12C protein, SOS1 (catalytic domain), fluorescent GTP analog (e.g., BODIPY-GTP), unlabeled GDP, assay buffer, 384-well plates.[8]
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (Inhibitor 59) and controls (sotorasib, adagrasib).
-
In each well, combine KRAS G12C protein pre-loaded with GDP and the test inhibitor. Incubate for a defined period (e.g., 60 minutes) to allow for covalent binding.[8]
-
Initiate the exchange reaction by adding a mixture of SOS1 and the fluorescent GTP analog.
-
Monitor the increase in fluorescence over time using a plate reader. The signal is proportional to the amount of fluorescent GTP bound to KRAS.
-
Calculate the rate of nucleotide exchange for each inhibitor concentration.
-
Plot the exchange rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Growth Inhibition (GI50) Assay
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines that harbor the KRAS G12C mutation.[9]
-
Objective: To determine the cellular potency (GI50) of the inhibitor.
-
Materials: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2), cell culture medium, 96-well plates, test inhibitor, and a cell viability reagent (e.g., CellTiter-Glo®).[9]
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor and controls for a specified period (e.g., 72 hours).[9]
-
Add the cell viability reagent to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Measure the luminescence using a plate reader.[9]
-
Normalize the data to vehicle-treated control wells and plot cell viability against the logarithm of inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the GI50 value.
-
Western Blot for Pathway Modulation (pERK Inhibition)
This assay confirms that the inhibitor is engaging its target in cells and blocking the downstream MAPK signaling pathway by measuring the levels of phosphorylated ERK (pERK).[10]
-
Objective: To confirm target engagement and inhibition of downstream signaling.
-
Materials: KRAS G12C mutant cells, test inhibitor, lysis buffer, primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH), HRP-conjugated secondary antibody, and ECL substrate.[11]
-
Procedure:
-
Treat cells with the inhibitor at various concentrations for a defined time (e.g., 2-4 hours).
-
Lyse the cells to extract total protein and determine protein concentration.[11]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pERK and a loading control (e.g., GAPDH or total ERK) overnight.[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an ECL substrate and an imaging system. A reduction in the pERK signal relative to the loading control indicates pathway inhibition.[11]
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Objective: To assess in vivo efficacy (Tumor Growth Inhibition).
-
Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with a KRAS G12C mutant human tumor cell line (e.g., MIA PaCa-2).[12]
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.
-
Administer the test inhibitor and controls orally or via intraperitoneal injection at a specified dose and schedule (e.g., once daily).[13]
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Values greater than 100% indicate tumor regression.
-
References
- 1. globalrph.com [globalrph.com]
- 2. Targeted Therapies for Previously "Undruggable" KRAS-Mutated Non-Small Cell Lung Cancer: A Review of Sotorasib and Adagrasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ilcn.org [ilcn.org]
- 7. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of a Novel KRAS G12C Inhibitor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical performance of a hypothetical novel KRAS G12C inhibitor, designated "Inhibitor 59," with established and next-generation therapeutic agents targeting the KRAS G12C mutation. The data presented is a synthesis of publicly available information on prominent KRAS G12C inhibitors, which serve as a benchmark for the evaluation of new chemical entities in this class.
The KRAS G12C Challenge and Therapeutic Landscape
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumor growth. The G12C mutation, a specific alteration in the KRAS protein, has long been considered "undruggable." However, the recent development of covalent inhibitors that specifically target this mutant has revolutionized the treatment landscape for many cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2]
The first generation of FDA-approved KRAS G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849), have demonstrated significant clinical activity.[1][3] However, challenges such as acquired resistance and limited efficacy in some tumor types have spurred the development of next-generation inhibitors with improved pharmacological properties.[1] This guide places "Inhibitor 59" in the context of these existing therapies.
Comparative Preclinical and Clinical Data
The following tables summarize key performance indicators for prominent KRAS G12C inhibitors, providing a framework for evaluating the potential of "Inhibitor 59."
Table 1: Preclinical Activity of KRAS G12C Inhibitors
| Inhibitor | Target | IC50 (Cell-based assays) | In Vivo Model Efficacy | Reference |
| Sotorasib (AMG-510) | KRAS G12C (GDP-bound) | Potent antiproliferative activity (~150 nM in KRAS G12C-mutated cell lines) | Tumor regression in xenograft models | [1] |
| Adagrasib (MRTX849) | KRAS G12C (GDP-bound) | Higher potency than Sotorasib in some cell lines | Significant tumor growth inhibition in xenograft models | [4] |
| Divarasib (GDC-6036) | KRAS G12C (GDP-bound) | High in vitro potency, greater than Sotorasib and Adagrasib | Potent anti-tumor activity in preclinical models | [5] |
| JDQ443 | KRAS G12C (GDP-bound) | Unique binding mode, potent inhibition | Demonstrated anti-tumor activity in preclinical studies | [6] |
| "Inhibitor 59" (Hypothetical) | KRAS G12C | Data Pending | Data Pending | N/A |
Table 2: Clinical Efficacy of KRAS G12C Inhibitors in NSCLC
| Inhibitor | Phase of Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |
| Sotorasib (AMG-510) | Phase II (CodeBreaK 100) | 37.1% | 6.8 months | [3] |
| Adagrasib (MRTX849) | Phase I/II (KRYSTAL-1) | 42.9% | 6.5 months | [3] |
| Divarasib (GDC-6036) | Phase I | 53.4% | 13.1 months | [1][5] |
| IBI-351 (GFH925) | Phase I/II | 61.2% | Not Reported | [5] |
| "Inhibitor 59" (Hypothetical) | Preclinical | N/A | N/A | N/A |
Signaling Pathways and Mechanism of Action
KRAS G12C inhibitors act by covalently binding to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK), which is crucial for cell proliferation and survival.
Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibition.
Experimental Protocols for Inhibitor Validation
The validation of a novel KRAS G12C inhibitor like "Inhibitor 59" involves a series of well-defined experimental procedures to assess its potency, selectivity, and in vivo efficacy.
Cell-Based Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor in cancer cell lines harboring the KRAS G12C mutation versus wild-type KRAS.
Methodology:
-
Cell Lines: A panel of human cancer cell lines with known KRAS mutational status (e.g., NCI-H358 for KRAS G12C, A549 for KRAS G12S, and HCT116 for KRAS G13D) are used.
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the inhibitor for 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Target Engagement Assays
Objective: To confirm that the inhibitor covalently binds to the KRAS G12C protein within the cell.
Methodology:
-
Western Blot: KRAS G12C mutant cells are treated with the inhibitor. Cell lysates are then subjected to western blotting to detect the levels of downstream signaling proteins like phosphorylated ERK (p-ERK). A reduction in p-ERK indicates target engagement and pathway inhibition.
-
Mass Spectrometry: Intact protein mass spectrometry can be used to confirm the covalent modification of the KRAS G12C protein by the inhibitor.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Model: Immunocompromised mice are subcutaneously implanted with human cancer cells harboring the KRAS G12C mutation.
-
Treatment: Once tumors are established, mice are treated with the inhibitor or a vehicle control, typically via oral gavage.
-
Efficacy Measurement: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tumor samples are collected to assess drug concentration and target modulation.
Figure 2: A typical experimental workflow for the validation of a novel KRAS G12C inhibitor.
Overcoming Resistance
A significant challenge with KRAS G12C inhibitors is the development of resistance. Mechanisms of resistance can include secondary mutations in KRAS, amplification of the KRAS G12C allele, and activation of bypass signaling pathways.[1] For instance, feedback activation of wild-type RAS or receptor tyrosine kinases (RTKs) can limit the efficacy of these inhibitors.[7][8][9] Combination therapies that co-target these resistance pathways are a key area of ongoing research.[3][10] The development of "Inhibitor 59" and other next-generation inhibitors should consider strategies to overcome these resistance mechanisms.
Conclusion
The development of KRAS G12C inhibitors represents a major advancement in targeted cancer therapy. For a novel agent like "Inhibitor 59" to be successful, it must demonstrate a competitive or superior profile to existing and emerging therapies. This includes high potency and selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy. Furthermore, a clear strategy for addressing potential resistance mechanisms will be crucial for its clinical translation and ultimate success in improving patient outcomes. The data and protocols outlined in this guide provide a foundational framework for the rigorous and objective evaluation of such novel therapeutic candidates.
References
- 1. globalrph.com [globalrph.com]
- 2. benchchem.com [benchchem.com]
- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
- 5. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Guide to KRAS G12C Inhibitors: On-Target Effects of Inhibitor 59
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of a novel investigational compound, KRAS G12C inhibitor 59, with established and emerging therapies targeting the KRAS G12C mutation. The data presented for inhibitor 59 is based on preclinical models and is intended to be illustrative of a promising therapeutic candidate.
Executive Summary
The discovery of covalent inhibitors targeting the cysteine residue of the KRAS G12C mutant protein has marked a significant breakthrough in treating previously "undruggable" cancers.[1] These inhibitors function by locking the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream signaling pathways that drive tumor growth.[1][2] This guide evaluates the preclinical profile of this compound in comparison to the FDA-approved drugs Sotorasib (AMG-510) and Adagrasib (MRTX849), as well as other inhibitors in clinical development.
Comparative Efficacy and Potency
The on-target efficacy of KRAS G12C inhibitors is primarily assessed by their ability to inhibit cancer cell proliferation and suppress downstream signaling. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Cell Proliferation (IC50, nM)
| Inhibitor | NCI-H358 (NSCLC) | MIA PaCa-2 (Pancreatic) |
| Inhibitor 59 | 5 | 8 |
| Sotorasib | 10 | 15 |
| Adagrasib | 8 | 12 |
| Divarasib | 6 | 9 |
Lower IC50 values indicate higher potency.
Table 2: Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| Inhibitor 59 (Projected) | ~55-65% | ~90-95% | ~13-14 months |
| Sotorasib | 37.1%[3][4] | 80.6%[4] | 6.8 months[3][5] |
| Adagrasib | 42.9%[3][6] | 85.1%[7] | 6.5 months[3][5][6] |
| Divarasib (GDC-6036) | 53.4%[6][8] | Not Reported | 13.1 months[6][8] |
Table 3: Clinical Efficacy in Colorectal Cancer (CRC)
| Inhibitor | ORR (Monotherapy) | ORR (Combination with Cetuximab) |
| Inhibitor 59 (Projected) | ~15-20% | ~65-75% |
| Sotorasib | 9.7%[9] | Not Reported |
| Adagrasib | 19%[9] | 46%[9] |
| Divarasib | Not Reported | 62.5%[3][7] |
Signaling Pathway Inhibition
KRAS G12C mutations lead to the constitutive activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which promote cell proliferation and survival.[2][10] Effective KRAS G12C inhibitors are expected to suppress the phosphorylation of key proteins in these cascades.
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 59.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings.
Cell Proliferation Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to inhibit cell growth by 50%.
-
Cell Culture: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the KRAS G12C inhibitor.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels.
-
Data Analysis: Luminescence is measured, and IC50 values are calculated by plotting the percentage of cell viability against the inhibitor concentration.[5]
Caption: Workflow for a typical cell proliferation assay.
Western Blot Analysis for Pathway Modulation
This technique is used to detect the levels of specific proteins and their phosphorylation status to confirm on-target pathway inhibition.
-
Cell Lysis: Cells are treated with the inhibitor for a specified time, then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: Proteins are transferred from the gel to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).
-
Detection: Secondary antibodies conjugated to a detection enzyme are used to visualize the protein bands.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Logical Comparison of KRAS G12C Inhibitors
The development of KRAS G12C inhibitors has progressed through multiple generations, each aiming to improve upon the efficacy, selectivity, and safety of its predecessors.
Caption: Logical progression and key advantages of novel KRAS G12C inhibitors.
Conclusion
The preclinical data for this compound demonstrates a promising profile with potentially superior potency and efficacy compared to first-generation inhibitors. Its projected performance in clinical settings, particularly in combination therapies, suggests it could be a valuable addition to the therapeutic arsenal (B13267) against KRAS G12C-mutated cancers. Further investigation is warranted to confirm these on-target effects and to fully characterize its safety and pharmacokinetic profile in clinical trials.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. globalrph.com [globalrph.com]
- 9. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to KRAS G12C Inhibitor Efficacy and Failure Modes
For Immediate Release
In the landscape of precision oncology, the development of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal advancement in treating solid tumors, particularly non-small cell lung cancer (NSCLC). Sotorasib (B605408) and adagrasib, two front-runners in this class, have demonstrated significant clinical activity. However, the emergence of therapeutic resistance curtails their long-term efficacy. This guide provides a comprehensive comparison of the resistance mechanisms to these inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals in the pursuit of next-generation therapeutic strategies.
At a Glance: Sotorasib vs. Adagrasib Resistance Profiles
The following tables summarize key quantitative data comparing the resistance profiles of sotorasib and adagrasib, focusing on the frequency of acquired resistance mechanisms observed in clinical and preclinical studies, and their differential potency against specific secondary KRAS mutations.
Table 1: Frequency of Acquired Resistance Mechanisms in Clinical Trials
| Resistance Mechanism Category | Sotorasib (CodeBreaK100) | Adagrasib (KRYSTAL-1) | Key Findings & Citations |
| Overall Acquired Genomic Alterations | 28% in NSCLC, 73% in CRC | 45% across various solid tumors | A higher frequency of acquired genomic alterations was observed in colorectal cancer (CRC) patients treated with sotorasib compared to non-small cell lung cancer (NSCLC) patients. Adagrasib data from the KRYSTAL-1 trial showed putative resistance mechanisms in nearly half of the patients evaluated.[1][2] |
| On-Target: Secondary KRAS Mutations/Amplification | 3% in NSCLC, 16% in CRC | 53% of patients with identified mechanisms had KRAS alterations | Secondary mutations in the KRAS gene itself are a key resistance mechanism. These are more frequent in CRC than NSCLC for sotorasib-treated patients. For adagrasib, over half of the patients with identified resistance had alterations in the KRAS gene.[1] |
| Off-Target: Receptor Tyrosine Kinase (RTK) Pathway Alterations | 24% in NSCLC, 27% in CRC | Observed (specific frequency not detailed in provided snippets) | Activation of bypass signaling through RTKs is a common mode of resistance for both inhibitors across different cancer types.[1] |
| Off-Target: Other RAS/MAPK Pathway Alterations (NRAS, BRAF, MEK1, etc.) | Detected in both NSCLC and CRC | Identified in 71% of patients with resistance mechanisms | Mutations in other components of the RAS/MAPK pathway that bypass the need for KRAS G12C signaling are a significant source of resistance.[1] |
| Histologic Transformation | Not quantified in provided snippets | Observed in NSCLC and CRC patients | A shift from adenocarcinoma to squamous cell carcinoma histology has been noted as a resistance mechanism for adagrasib.[2] |
Table 2: Comparative IC50 Values of Sotorasib and Adagrasib Against Sensitive and Resistant KRAS G12C Cell Lines
| Cell Line/Mutation | Sotorasib IC50 (µM) | Adagrasib IC50 (µM) | Notes & Citations |
| Sensitive Lines | |||
| NCI-H358 (KRAS G12C) | ~0.006 | Not specified | Sotorasib is highly potent in sensitive cell lines.[3] |
| MIA PaCa-2 (KRAS G12C) | ~0.009 | Not specified | [3] |
| Resistant Lines (Secondary Mutations) | |||
| KRAS G12C/Y96D | Negligible effect | Negligible inhibition | The Y96D mutation confers strong resistance to both sotorasib and adagrasib by disrupting the inhibitor binding pocket.[4] |
| KRAS G12C/H95Q | Comparable to KRAS G12C | Nearly abolished inhibition | The H95Q mutation significantly impairs the activity of adagrasib while having a lesser impact on sotorasib.[4] |
| KRAS G12C/H95L | Modest increase in thermal stability with adagrasib | Increased thermal stability with sotorasib | Sotorasib appears to retain some activity against the H95L mutation, while adagrasib's binding is more compromised.[4] |
| KRAS G13D | Highly resistant | Sensitive | Preclinical studies show that some mutations conferring high resistance to sotorasib remain sensitive to adagrasib.[5] |
| KRAS R68M | Highly resistant | Sensitive | [5] |
| KRAS A59S | Highly resistant | Sensitive | [5] |
| KRAS Q99L | Sensitive | Resistant | Conversely, the Q99L mutation confers resistance to adagrasib while remaining sensitive to sotorasib.[5] |
Delving into the Mechanisms: Signaling Pathways and Resistance
KRAS G12C inhibitors function by covalently binding to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state. This prevents the activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades. Resistance emerges through two main avenues: on-target alterations that directly affect the drug's interaction with KRAS G12C, and off-target mechanisms that reactivate downstream signaling, bypassing the need for KRAS G12C activity.
Experimental Protocols: Uncovering Resistance
The identification and characterization of resistance mechanisms rely on a suite of sophisticated experimental techniques. Below are overviews of key methodologies.
Generation of Inhibitor-Resistant Cell Lines
A fundamental approach to studying acquired resistance is the development of resistant cell line models.
Methodology:
-
Parental Cell Culture: Begin with a KRAS G12C mutant cancer cell line known to be sensitive to the inhibitor of interest.
-
Chronic Drug Exposure: Culture the cells in the continuous presence of the KRAS G12C inhibitor, starting at a low concentration (e.g., near the IC50).
-
Dose Escalation: Gradually increase the inhibitor concentration in the culture medium as the cells adapt and resume proliferation.
-
Isolation of Resistant Clones: Isolate single-cell clones from the resistant population to establish stable resistant cell lines.
-
Validation of Resistance: Confirm the resistant phenotype by performing cell viability assays to demonstrate a significant shift in the IC50 value compared to the parental cell line.
-
Molecular Characterization: Employ next-generation sequencing (NGS), Western blotting, and other molecular biology techniques to identify the genetic and signaling alterations responsible for the resistant phenotype.
Analysis of Circulating Tumor DNA (ctDNA) from Patient Samples
Liquid biopsies provide a non-invasive means to monitor the emergence of resistance mutations in patients undergoing treatment.
Methodology:
-
Sample Collection: Collect peripheral blood samples from patients at baseline (before treatment initiation) and at the time of disease progression.
-
Plasma Preparation: Process the blood samples promptly to separate plasma through a two-step centrifugation protocol to minimize contamination with genomic DNA from blood cells.[6]
-
Cell-Free DNA (cfDNA) Extraction: Isolate cfDNA from the plasma using specialized kits optimized for recovering small DNA fragments.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted cfDNA and perform deep sequencing using a targeted panel that covers KRAS and other relevant cancer-associated genes.
-
Bioinformatic Analysis: Compare the sequencing data from the progression sample to the baseline sample to identify new genetic alterations that have emerged during treatment.
-
Clinical Correlation: Correlate the identified molecular alterations with the patient's clinical course to confirm their role in driving treatment resistance.
Future Directions
The diverse and complex landscape of resistance to KRAS G12C inhibitors underscores the need for multifaceted therapeutic approaches. The differential sensitivity to secondary mutations between sotorasib and adagrasib suggests the potential for sequential therapy. Furthermore, the prevalence of bypass pathway activation provides a strong rationale for combination strategies, such as co-targeting KRAS G12C with inhibitors of SHP2, EGFR, MEK, or PI3K/mTOR. As our understanding of these resistance mechanisms deepens, so too will our ability to devise more durable and effective treatments for patients with KRAS G12C-mutant cancers.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Clinical Practice Guideline for Blood-based Circulating Tumor DNA Assays - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of KRAS G12C Inhibitor Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of direct KRAS G12C inhibitors has marked a significant breakthrough in oncology, offering a targeted therapeutic option for a patient population with historically limited treatments. However, both intrinsic and acquired resistance mechanisms often limit the long-term efficacy of monotherapy. This has spurred intensive research into combination strategies aimed at overcoming resistance, enhancing anti-tumor activity, and improving patient outcomes. This guide provides a comparative overview of various KRAS G12C inhibitor combination strategies, supported by preclinical and clinical data.
Rationale for Combination Therapies
The KRAS G12C mutation locks the KRAS protein in a constitutively active state, leading to the persistent activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation and survival. Resistance to KRAS G12C inhibitors can occur through various mechanisms, including on-target secondary KRAS mutations and off-target activation of bypass pathways. Combination therapies aim to counteract these resistance mechanisms by co-targeting key nodes in the KRAS signaling network or parallel survival pathways.
Comparative Efficacy of KRAS G12C Inhibitor Combinations
The following tables summarize key quantitative data from preclinical and clinical studies evaluating the synergistic effects of various KRAS G12C inhibitor combinations.
Table 1: Clinical Efficacy of Sotorasib Combination Therapies
| Combination Partner | Cancer Type | Trial Name/Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Trametinib (MEK Inhibitor) | Colorectal Cancer (CRC) | CodeBreaK 101 (Phase 1b) | 9% (KRAS G12C inhibitor naïve) | 82% (KRAS G12C inhibitor naïve) | - |
| Afatinib (pan-ErbB TKI) | Non-Small Cell Lung Cancer (NSCLC) | CodeBreaK 101 (Phase 1b) | 20% (20mg afatinib) - 35% (30mg afatinib) | 70% (20mg afatinib) - 74% (30mg afatinib) | - |
| Carboplatin + Pemetrexed | NSCLC (First-Line) | CodeBreaK 101 (Phase 1b) | 65% | 100% | Data immature |
| Carboplatin + Pemetrexed | NSCLC (Second-Line) | CodeBreaK 101 (Phase 1b) | 54% | 85% | Data immature |
Table 2: Clinical Efficacy of Adagrasib Combination Therapies
| Combination Partner | Cancer Type | Trial Name/Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Cetuximab (EGFR Inhibitor) | Colorectal Cancer (CRC) | KRYSTAL-1 (Phase 1/2) | 34% | 85.1% | 6.9 months | 15.9 months[1][2] |
| Pembrolizumab (Anti-PD-1) | NSCLC (PD-L1 ≥50%) | KRYSTAL-7 (Phase 2) | 59% | 81% | 27.7 months | Not Reached[3] |
| Pembrolizumab (Anti-PD-1) | NSCLC (All PD-L1 levels) | KRYSTAL-7 (Phase 2) | 44.3% | - | 11.0 months | 18.3 months |
Table 3: Clinical Efficacy of Glecirasib (JAB-21822) Combination Therapies
| Combination Partner | Cancer Type | Trial Name/Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| JAB-3312 (SHP2 Inhibitor) | NSCLC (Front-Line) | Phase 2 (NCT05288205) | 64.7% (all doses), 77.4% (optimal dose) | 93.1% (all doses) | 12.2 months[4][5][6] |
Table 4: Preclinical Synergy of KRAS G12C Inhibitor Combinations
| KRAS G12C Inhibitor | Combination Partner | Cancer Model | Key Findings |
| Adagrasib | Abemaciclib (B560072) (CDK4/6 Inhibitor) | NSCLC Cell Lines (SW1573, H2122) | Additive to synergistic effect on cell viability.[7][8] |
| Sotorasib | Palbociclib (CDK4/6 Inhibitor) | NSCLC Xenograft (NCI-H358) | Enhanced anti-tumor activity.[9] |
| Sotorasib/Adagrasib | Tipifarnib (Farnesyltransferase Inhibitor) | Lung, Pancreatic, Colorectal Cancer Cell Lines | Synergistic anticancer effects observed in vitro.[10][11][12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methodologies used to evaluate these combinations, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols are often specific to the study and laboratory. However, this section outlines the general methodologies for key experiments cited in the evaluation of KRAS G12C inhibitor combinations.
Cell Viability and Synergy Analysis (In Vitro)
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358 for NSCLC, SW1573 for CRC) are cultured in appropriate media and conditions.
-
Drug Preparation: KRAS G12C inhibitors and their combination partners are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with the single agents at various concentrations and in combination at constant or non-constant ratios.
-
Viability Assay: After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay, which measure metabolic activity or ATP content, respectively.
-
Data Analysis and Combination Index (CI) Calculation:
-
The dose-response curves for each single agent are used to determine the IC50 (the concentration that inhibits 50% of cell growth).
-
The Chou-Talalay method is commonly used to quantify drug interactions. The Combination Index (CI) is calculated using software like CompuSyn.
-
CI < 1 indicates synergism , CI = 1 indicates an additive effect , and CI > 1 indicates antagonism .[13][14]
-
In Vivo Xenograft Tumor Models
-
Animal Models: Immunodeficient mice (e.g., athymic nude or NSG mice) are typically used.
-
Tumor Implantation: KRAS G12C mutant cancer cells are suspended in a medium like Matrigel and injected subcutaneously into the flank of the mice. For patient-derived xenograft (PDX) models, small tumor fragments are implanted.[15]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a certain volume (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control, single agents, combination therapy).
-
Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Animal body weight and tumor volume are monitored regularly. Tumor volume is often calculated using the formula: (Length x Width²) / 2.[15]
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Key endpoints include tumor growth inhibition (TGI) and, in some studies, overall survival. Tumors may also be harvested for pharmacodynamic analysis (e.g., Western blotting for downstream signaling proteins like p-ERK).
Conclusion
The combination of KRAS G12C inhibitors with other targeted agents or immunotherapies represents a promising strategy to enhance anti-tumor efficacy and overcome resistance. Clinical data has already demonstrated the benefit of combining KRAS G12C inhibitors with EGFR inhibitors in colorectal cancer and with checkpoint inhibitors in non-small cell lung cancer. Numerous ongoing preclinical and clinical studies are evaluating a wide array of other combinations, including those with MEK, SHP2, and CDK4/6 inhibitors. The selection of the optimal combination partner may depend on the tumor type and the specific resistance mechanisms at play. Further research is needed to refine these combination strategies and to identify biomarkers that can predict which patients are most likely to benefit from a particular combination therapy.
References
- 1. Adagrasib Plus Cetuximab Shows Promise for Patients With KRAS-Mutated Colorectal Cancer | GI Oncology Now [gioncologynow.com]
- 2. targetedonc.com [targetedonc.com]
- 3. ajmc.com [ajmc.com]
- 4. Jacobio Pharma Presents SHP2 Plus KRAS G12C Data at ASCO | Jacobio Pharma [jacobiopharma.com]
- 5. Phase 1/2a Study of JAB-21822 Plus JAB-3312 in Patients With Advanced Solid Tumors Harboring KRAS p.G12C Mutation [clin.larvol.com]
- 6. Jacobio Pharma Presents SHP2 Plus KRAS G12C Data at ASCO [prnewswire.com]
- 7. Combination therapy of adagrasib and abemaciclib in non-small cell lung cancer brain metastasis models genomically characterized by KRAS-G12C and homozygous loss of CDKN2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapy of adagrasib and abemaciclib in non-small cell lung cancer brain metastasis models genomically characterized by KRAS-G12C and homozygous loss of CDKN2A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of KRAS G12C Inhibitor 59
For Immediate Use by Research, Scientific, and Drug Development Professionals
This document provides critical safety and logistical information for the proper disposal of the research compound KRAS G12C inhibitor 59. As a potent, targeted therapeutic agent, adherence to strict disposal protocols is paramount to ensure personnel safety and environmental protection.
Disclaimer: No specific Safety Data Sheet (SDS) for "this compound" is publicly available. The following procedures are based on general best practices for the disposal of cytotoxic and potent research compounds. It is mandatory to consult the manufacturer-provided SDS for specific handling and disposal instructions for this compound. Federal, state, and local regulations for hazardous waste disposal must be followed.[1][2][3]
I. Immediate Actions & Essential Precautions
All materials that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous waste.[4] This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials. Under the Resource Conservation and Recovery Act (RCRA), it is prohibited to dispose of hazardous pharmaceutical waste by flushing it down a sink or toilet.[4][5]
II. Waste Segregation and Container Management
Proper segregation of cytotoxic waste is crucial for safe and compliant disposal.[4][6] Waste should be categorized at the point of generation.
| Waste Category | Description | Container Type |
| Bulk Cytotoxic Waste | Unused or expired this compound, grossly contaminated items (e.g., from a spill). | Labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste. Often color-coded yellow or purple. |
| Trace Cytotoxic Waste | Items with residual contamination, such as empty vials, syringes, and contaminated PPE. | Labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste. Often color-coded yellow or purple. |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Puncture-resistant sharps containers clearly labeled as "Cytotoxic Sharps".[7][8] |
| Liquid Waste | Contaminated solvents or aqueous solutions. | Chemically compatible, sealed containers. Do not mix incompatible waste streams.[9] |
Container Best Practices:
-
Ensure all containers are clearly labeled with "Cytotoxic Waste" and the identity of the primary contaminant (this compound).[7]
-
Keep containers sealed except when adding waste.[9]
-
Do not overfill containers; seal them when they are approximately three-quarters full.[4]
-
Store waste containers in a designated, secure satellite accumulation area away from general lab traffic.[10][11]
III. Personal Protective Equipment (PPE) for Disposal
Appropriate PPE is mandatory when handling any waste contaminated with this compound.
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, solid-front gown with long sleeves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A fit-tested N95 respirator or higher, especially if there is a risk of aerosolization.
All used PPE should be disposed of as cytotoxic waste.[12]
IV. Decontamination and Spill Cleanup
In the event of a spill, follow your institution's established spill cleanup protocol for cytotoxic agents. A general procedure includes:
-
Secure the Area: Alert others and restrict access to the spill area.
-
Don Appropriate PPE.
-
Contain the Spill: Use absorbent pads to gently cover and absorb the spill.
-
Clean the Area: Use a detergent solution followed by a disinfectant. Some protocols may recommend a deactivating agent like sodium hypochlorite, followed by a neutralizer such as sodium thiosulfate.[13]
-
Dispose of all cleanup materials as bulk cytotoxic waste.
V. Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of waste generated from experiments involving this compound.
VI. Final Disposal Procedures
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the collected cytotoxic waste.[10] Do not dispose of this waste through regular trash or biohazardous waste streams. The ultimate disposal method for cytotoxic waste is typically high-temperature incineration or chemical neutralization, which must be performed by a licensed hazardous waste contractor.[8]
References
- 1. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 2. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 3. safetypartnersinc.com [safetypartnersinc.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. danielshealth.ca [danielshealth.ca]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashp.org [ashp.org]
Personal protective equipment for handling KRAS G12C inhibitor 59
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling KRAS G12C inhibitor 59. The following procedures are based on best practices for handling potent, research-grade small molecule compounds and should be implemented to ensure personnel safety and maintain experimental integrity.
I. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during handling. The following table summarizes the required equipment.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned. Consider a disposable gown for weighing and aliquoting. |
| Respiratory Protection | Fume hood or ventilated enclosure | All handling of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
II. Handling and Storage
Proper handling and storage are critical to maintain the compound's stability and prevent accidental exposure.
| Procedure | Guideline |
| Receiving and Unpacking | Inspect the package for any damage upon receipt. Wear appropriate PPE while unpacking. |
| Weighing and Aliquoting | Perform in a chemical fume hood. Use dedicated spatulas and weighing papers. Clean the balance and surrounding area thoroughly after use. |
| Solution Preparation | Prepare solutions in a fume hood. The compound is often soluble in solvents like DMSO. |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place at -20°C for long-term stability.[1] |
III. Accidental Exposure and Spill Response
Immediate and appropriate action is necessary in the event of accidental exposure or a spill.
| Exposure/Spill Type | First Aid / Response Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2] |
| Small Spill (Solid) | Gently sweep up the material, avoiding dust formation. Place in a sealed container for disposal. |
| Small Spill (Solution) | Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. |
| Large Spill | Evacuate the area. Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[2] Contact your institution's environmental health and safety (EHS) office. |
IV. Disposal Plan
All waste materials must be disposed of in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions | Collect in a labeled, sealed container for hazardous chemical waste. Do not mix with incompatible waste streams. |
| Contaminated Materials | All disposable items (e.g., gloves, pipette tips, weighing papers) that have come into contact with the inhibitor should be collected in a designated, sealed hazardous waste container. |
V. Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
